Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179943-57-8 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction. Furthermore, this guide outlines the essential analytical techniques for its characterization, complete with expected spectroscopic data. Finally, we explore the compound's role as a crucial intermediate in the development of novel therapeutic agents, supported by insights into the broader biological significance of the quinoline scaffold. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. This compound serves as a pivotal building block in the synthesis of more complex quinoline-based molecules, making a thorough understanding of its properties and synthesis essential for the advancement of novel drug candidates.
Physicochemical Properties of this compound
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 296.12 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2][3] |
| CAS Number | 179943-57-8 | [1][3] |
| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [4][5] |
| Melting Point | 307-309 °C | [4] |
| Appearance | Solid | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is reliably achieved through a two-step process, beginning with the formation of an enamine intermediate followed by a thermally induced cyclization, a variant of the Gould-Jacobs reaction.
Overall Synthesis Pathway
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of Diethyl (3-bromoanilinomethylene)malonate (Enamine Intermediate)
This initial step involves the condensation of m-bromoaniline with diethyl ethoxymethylenemalonate. The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.
Materials:
-
m-Bromoaniline
-
Diethyl ethoxymethylenemalonate
-
Ethanol (for recrystallization)
Protocol:
-
In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring. The reaction is typically initiated at temperatures around 100-120°C.
-
Continue heating for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, diethyl (3-bromoanilinomethylene)malonate, can be purified by recrystallization from a suitable solvent such as ethanol to yield a solid product.
Step 2: Thermal Cyclization to this compound
The second stage involves the high-temperature intramolecular cyclization of the enamine intermediate. This reaction is typically carried out in a high-boiling point, inert solvent to facilitate the high temperatures required for the ring closure and subsequent elimination of ethanol.
Materials:
-
Diethyl (3-bromoanilinomethylene)malonate (from Step 1)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
Protocol:
-
In a suitable reaction vessel equipped for high-temperature reactions, add the purified diethyl (3-bromoanilinomethylene)malonate to a high-boiling point solvent.
-
Heat the mixture to a temperature of approximately 240-250°C with stirring.
-
Maintain this temperature for 30-60 minutes to ensure complete cyclization.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Collect the solid product, this compound, by filtration.
-
Wash the collected solid with a low-boiling point solvent (e.g., hexane or ether) to remove any residual high-boiling solvent.
-
Further purification can be achieved by recrystallization from a high-boiling solvent like dimethylformamide (DMF).
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of this compound.
Spectroscopic Data Acquisition Workflow
Caption: Workflow for the analytical characterization of the synthesized product.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the vinyl proton, the ethyl ester protons (a quartet and a triplet), and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. Key signals will include those for the carbonyl carbons of the ester and the quinolone ring, the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the ethyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch (for the hydroxyl group, which exists in tautomeric equilibrium with the 4-oxo form), an N-H stretch, a strong C=O stretch for the ester, and another C=O stretch for the quinolone carbonyl. Aromatic C-H and C=C stretching vibrations will also be present.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The quinoline-3-carboxylate moiety is a key pharmacophore in several classes of therapeutic agents.
-
Anticancer Agents: Numerous studies have highlighted the potential of quinoline derivatives as antiproliferative agents. The planarity of the quinoline ring allows for intercalation with DNA, while various substituents can be introduced to target specific enzymes or receptors involved in cancer cell proliferation.
-
Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The 7-bromo substituent can be a site for further chemical modification to develop new antimalarial candidates with improved efficacy and resistance profiles.
-
Antibacterial and Antifungal Agents: The quinoline scaffold is also found in a number of antibacterial and antifungal compounds. The ability to functionalize the quinoline ring at multiple positions allows for the creation of derivatives with potent activity against a range of microbial pathogens.
The 7-bromo position on this compound is particularly useful for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a wide array of novel drug candidates.
Conclusion
This technical guide has provided a detailed overview of this compound, a compound of significant interest to the scientific community. By understanding its fundamental properties, mastering its synthesis, and being proficient in its characterization, researchers are well-equipped to utilize this versatile building block in the design and development of next-generation therapeutic agents and advanced materials. The methodologies and data presented herein are intended to serve as a practical and authoritative resource to facilitate innovation in the fields of medicinal chemistry and organic synthesis.
References
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This versatile heterocyclic compound serves as a pivotal intermediate in the development of novel therapeutic agents, functional dyes, and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the utilization of this valuable chemical scaffold.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, featuring a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, is a highly functionalized intermediate. The presence of these distinct functional groups provides multiple avenues for synthetic modification, making it a valuable building block for creating diverse chemical libraries. The bromine atom, in particular, serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. This guide will delve into the core characteristics of this compound, providing the technical details necessary for its effective use in research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation.
Structural and General Information
This compound exists as a solid at room temperature and is typically off-white to pale yellow in color.[2][3] The molecule exhibits keto-enol tautomerism, predominantly favoring the 4-quinolone form, which is stabilized by intramolecular hydrogen bonding between the 4-oxo group and the N-H proton.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [3] |
| Synonyms | Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate | [4] |
| CAS Number | 179943-57-8 | [2][4] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3][4] |
| Molecular Weight | 296.12 g/mol | [2][3][4] |
| Appearance | Solid | [2][3] |
| Melting Point | 307-309 °C | |
| Purity | Typically ≥95% | [2] |
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source(s) |
| Boiling Point | 385.5 ± 37.0 °C | |
| Flash Point | 186.9 ± 26.5 °C | |
| Density | 1.593 ± 0.06 g/cm³ | |
| XLogP3 | 2.7 | [3] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with characteristic splitting patterns. The ethyl group will present as a quartet and a triplet. The N-H and O-H protons may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display 12 distinct carbon signals, including those for the carbonyl carbons of the ester and the quinolone ring, aromatic carbons, and the two carbons of the ethyl group. The carbon attached to the bromine atom will show a characteristic chemical shift.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (as a broad band), C=O stretching of the quinolone and the ester, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier.[7]
Synthesis and Manufacturing
The primary and most established route for the synthesis of this compound is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Gould-Jacobs Reaction Pathway
The synthesis proceeds in two main stages:
-
Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This step forms an intermediate, diethyl (3-bromoanilinomethylene)malonate, with the elimination of ethanol.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. The high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to yield the final 4-hydroxyquinoline ring system.
References
The Enduring Therapeutic Promise of the Quinoline Scaffold: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its inherent structural versatility has allowed for the development of a multitude of derivatives with potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive exploration of these key biological activities, delving into the underlying mechanisms of action, presenting detailed experimental protocols for their evaluation, and summarizing key quantitative data to inform future drug discovery and development efforts.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic compound.[1] While the unsubstituted quinoline molecule itself has limited biological significance, its derivatives are central to a vast array of pharmacologically active compounds.[3] The strategic placement of various substituents on the quinoline nucleus allows for the fine-tuning of its physicochemical properties, leading to enhanced target specificity and therapeutic efficacy. This adaptability has cemented the quinoline scaffold as a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant biological potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[2][3][4] These mechanisms often involve the disruption of fundamental cellular processes essential for tumor growth and survival, including DNA replication, cell cycle progression, and signal transduction.[1][3][4]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are multifaceted. Some derivatives act as topoisomerase inhibitors , interfering with the enzymes responsible for managing DNA topology during replication and transcription, ultimately leading to DNA damage and apoptosis.[1] Others function by intercalating with DNA , disrupting its structure and inhibiting replication and transcription processes.[1]
Furthermore, many quinoline-based compounds target key kinases involved in pro-survival signaling pathways, such as the PI3K/AKT and EGFR pathways.[1][5] By inhibiting these kinases, they can effectively block signals that promote cell proliferation, survival, and angiogenesis.[1] Certain derivatives also induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1]
Caption: Anticancer mechanisms of quinoline derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of quinoline derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [6] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [6] |
| 2,4-disubstituted quinolines | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 | 19.88 (µg/ml) | [7] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [7] |
| 3-quinoline derivatives | MCF-7 (Breast) | 29.8 - 40.4 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the quinoline derivatives to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[6]
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.[6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents.[11] Their antimicrobial activity extends to both Gram-positive and Gram-negative bacteria, and some derivatives also exhibit potent antifungal properties.[12]
Mechanisms of Antimicrobial Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[11] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, quinolones lead to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[11]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antibacterial Activity:
| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [13] |
| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 | [14] |
| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [14] |
| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [14] |
| Quinoline-2-one derivatives | MRSA, VRE | 0.75 | [15] |
Antifungal Activity:
| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity | [14] |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [14][16] |
| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity | [14] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline derivative solution (at a known concentration) into each well. A control with the solvent alone should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Antimalarial Activity: A Historical and Enduring Legacy
The quinoline scaffold is historically and currently of paramount importance in the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was one of the first effective treatments for this devastating parasitic disease. Synthetic quinoline derivatives, such as chloroquine and mefloquine, have been mainstays of antimalarial chemotherapy for decades.[17]
Mechanism of Antimalarial Action
The primary target of many quinoline antimalarials is the detoxification of heme within the malaria parasite, Plasmodium falciparum.[17] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[17] The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.[18][19][20]
Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[17] Here, they are thought to interfere with heme polymerization in several ways: by forming a complex with heme that "caps" the growing hemozoin crystal, preventing further polymerization, or by binding to the crystal surface and blocking the addition of new heme units.[18][19][20][21] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[17]
Caption: Inhibition of heme polymerization by quinoline antimalarials.
Quantitative Assessment of Antimalarial Activity
The in vitro antimalarial activity of quinoline derivatives is expressed as the 50% inhibitory concentration (IC50) against P. falciparum.
| Compound/Derivative Class | P. falciparum Strain(s) | IC50 Range (µM) | Reference |
| Quinolinyl thiourea analogue | Chloroquine-resistant | 1.2 | [1] |
| Quinoline derivatives | - | 0.014 - 5.87 (µg/mL) | [1] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant | as low as 0.15 nM (EC50) | [1] |
| Quinoline-sulfonamide hybrids | 3D7, K1 | 0.01 - 0.41 | [22] |
| Quinoline-β-lactam hybrids | W2 | 80 - 94 nM | [22] |
| 2,4-bis-substituted quinolines | 3D7, W2 | 0.032 - 0.34 | [23] |
Experimental Protocol: SYBR Green I-based Fluorescence Assay
The SYBR Green I assay is a high-throughput method for quantifying parasite growth by measuring the amount of parasite DNA.[24]
Caption: Workflow for the SYBR Green I antimalarial assay.
Step-by-Step Methodology:
-
Preparation of Drug-Coated Plates: In a 96-well microplate, perform serial dilutions of the quinoline derivative in a complete culture medium.[24]
-
Parasite Culture and Inoculation: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%. Prepare a suspension of parasitized erythrocytes at a 2% hematocrit in a complete medium and add 200 µL to each well of the drug-coated plate.[24]
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[24]
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. After incubation, add 100 µL of the lysis buffer to each well and incubate in the dark at room temperature for 1 to 24 hours.[24]
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[24]
-
Data Analysis: Subtract the background fluorescence from uninfected erythrocyte controls. Express the fluorescence as a percentage of the drug-free control and plot against the drug concentration to determine the IC50 value.[24]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[25]
Mechanisms of Anti-inflammatory Action
A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26][27] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-2 and 5-LOX, quinoline compounds can effectively reduce the production of these pro-inflammatory molecules.[26] Some derivatives also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[27]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. profiles.wustl.edu [profiles.wustl.edu]
- 21. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the Quinoline Scaffold: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents. This guide provides an in-depth exploration of the therapeutic applications of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The inherent chemical properties of the quinoline nucleus, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it a "privileged scaffold" in drug design. Strategic placement of substituents on the quinoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with diverse biological activities. The synthesis of substituted quinolines is often achieved through established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, with modern advancements offering more efficient and greener alternatives.[1][2][3][4]
Anticancer Applications: Targeting the Machinery of Malignancy
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting efficacy through multiple mechanisms of action that disrupt the proliferation and survival of cancer cells.[5][6][7][8]
DNA Intercalation and Topoisomerase Inhibition
The planar nature of the quinoline ring allows it to intercalate between the base pairs of DNA, distorting the double helix and interfering with essential cellular processes like replication and transcription.[9][10][11][12] This mechanism can lead to cell cycle arrest and apoptosis. Furthermore, many quinoline derivatives function as topoisomerase inhibitors.[13][14][15][16] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By stabilizing the transient DNA-enzyme cleavage complex, quinoline-based inhibitors introduce permanent DNA strand breaks, ultimately triggering cell death.[9][14][16][17] Prominent examples of anticancer drugs that incorporate a quinoline or related scaffold and function as topoisomerase inhibitors include camptothecin and its analogs.[18]
Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Substituted quinolines have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[8][9] By blocking the ATP-binding site of these enzymes, quinoline derivatives can halt the downstream signaling cascades that drive tumor growth, angiogenesis, and metastasis.[7][9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption { label="Workflow of the MTT Cytotoxicity Assay."; fontsize=10; fontname="Arial"; }
Antimicrobial Applications: Combating Infectious Diseases
The quinolone and fluoroquinolone classes of antibiotics are a testament to the power of the quinoline scaffold in combating bacterial infections. Their broad-spectrum activity has made them indispensable in clinical practice.[19][20][21][22][23][24][25][26]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[19][20][21][22][23][24][26] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacteria.[19][20][22][23][24][26] The selectivity of these drugs for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.[20]
dot graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
subgraph "Bacterial Cell" A[Quinolone Antibiotic] --> B{Inhibition of DNA Gyrase & Topoisomerase IV}; B --> C[Stabilization of Enzyme-DNA Complex]; C --> D[Accumulation of Double-Strand DNA Breaks]; D --> E[Inhibition of DNA Replication & Transcription]; E --> F[Bacterial Cell Death]; end
A -> B [label="Enters Bacterial Cell"]; caption { label="Mechanism of Action of Quinolone Antibiotics."; fontsize=10; fontname="Arial"; }
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[27][28][29][30][31]
Principle: A standardized inoculum of a bacterial strain is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible bacterial growth is determined.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the substituted quinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Anti-Inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and substituted quinolines have demonstrated significant potential as anti-inflammatory agents.[32][33]
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By suppressing the production of these inflammatory molecules, substituted quinolines can alleviate the signs and symptoms of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[34][35][36][37][38]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the substituted quinoline compound to the test group of animals (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time following compound administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Neurodegenerative Disease Applications: Targeting Neuropathological Pathways
Substituted quinolines have shown promise in the development of therapies for neurodegenerative disorders like Alzheimer's disease.[39][40]
Cholinesterase Inhibition
One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[41][42][43] Several quinoline derivatives have been identified as potent inhibitors of these enzymes, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.[40][43]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used colorimetric assay to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[33][41][44][45][46][47]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.
Enzyme Inhibition: A Broad Spectrum of Targets
Beyond the specific examples mentioned above, substituted quinolines have been shown to inhibit a wide range of other enzymes, highlighting their potential in treating various diseases. These include, but are not limited to, proteasome inhibitors for cancer therapy and HIV-1 integrase inhibitors for antiviral treatment.
Conclusion
The substituted quinoline scaffold represents a remarkably versatile and enduring platform in the quest for novel therapeutic agents. Its amenability to synthetic modification allows for the creation of a vast chemical space, leading to compounds with a diverse array of biological activities. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation quinoline-based drugs to address unmet medical needs across a spectrum of diseases. The experimental protocols outlined in this guide provide a foundational framework for the in vitro and in vivo evaluation of these promising compounds, facilitating their journey from the laboratory to the clinic.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 9. ijmphs.com [ijmphs.com]
- 10. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. colab.ws [colab.ws]
- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 20. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. bio-protocol.org [bio-protocol.org]
- 36. researchgate.net [researchgate.net]
- 37. inotiv.com [inotiv.com]
- 38. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 39. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease [iris.unical.it]
- 40. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 41. mdpi.com [mdpi.com]
- 42. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 44. benchchem.com [benchchem.com]
- 45. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 46. researchgate.net [researchgate.net]
- 47. sigmaaldrich.com [sigmaaldrich.com]
The Serendipitous Genesis and Enduring Legacy of 4-Hydroxyquinoline-3-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the discovery and history of 4-hydroxyquinoline-3-carboxylate esters, a scaffold that has become a cornerstone in medicinal chemistry. From a chance discovery to a rationally designed pharmacophore, the journey of these compounds offers profound insights into drug development. We will explore the foundational synthetic strategies, the critical role of the 3-carboxylate ester in biological activity, and the evolution of these molecules into potent therapeutic agents.
A Fortuitous Beginning: The Dawn of the Quinolone Era
The story of 4-hydroxyquinoline-3-carboxylate esters is intrinsically linked to the broader history of quinolone antibiotics. The journey began not with a targeted design, but with a serendipitous observation in the 1960s during the synthesis of the antimalarial drug, chloroquine. A byproduct, later identified as a 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivative, was found to possess unexpected antibacterial activity.[1][2] This accidental discovery was the spark that ignited decades of research into this chemical class, ultimately leading to the development of nalidixic acid, the first clinically used quinolone antibiotic.[2][3]
Early research quickly established that the 4-quinolone-3-carboxylic acid motif was essential for the antibacterial properties of these compounds.[4][5] This core structure, particularly the 3-carboxylic acid group in conjunction with the 4-carbonyl function, was found to be critical for targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[5][6]
Foundational Syntheses: Building the Core Scaffold
The ability to rationally synthesize and modify the 4-hydroxyquinoline-3-carboxylate core was pivotal to its development. Two classical named reactions have been instrumental in this endeavor: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.
The Conrad-Limpach Synthesis
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[7][8] The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[7] The choice of reaction conditions, particularly temperature, is crucial and can influence the regioselectivity of the final product.[7]
Mechanism of the Conrad-Limpach Synthesis:
The reaction is typically carried out at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to facilitate the intramolecular cyclization.[9][10]
References
- 1. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. synarchive.com [synarchive.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery, requires a comprehensive understanding of its safety and hazard profile for secure handling and effective research. This technical guide provides an in-depth analysis of its known hazards, outlines detailed protocols for safe laboratory practices, and offers guidance on emergency procedures and proper disposal.
Core Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, this compound presents the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Dermal (Suspected) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Suspected) | Category 4 | H332: Harmful if inhaled |
The presence of the bromine atom and the quinoline core contributes to its reactivity and potential for biological effects. The hydroxyquinoline scaffold is a known chelating agent and can interact with various biological targets, which is the basis for its utility in drug development but also a source of its potential toxicity. The ester functional group may be liable to hydrolysis, potentially altering the compound's properties and toxicological profile within a biological system.
Prudent Handling and Exposure Control: A Proactive Approach
A thorough risk assessment is paramount before commencing any experimental work with this compound. The following diagram illustrates a recommended workflow for this critical process.
Caption: Risk Assessment Workflow for Handling this compound.
Engineering Controls: The First Line of Defense
All work involving solid or solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2] The solid form is a powder, and any handling that could generate dust must be avoided.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[3] A face shield should be worn in situations where there is a risk of splashing.[3]
-
Skin Protection: A lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile) should be worn, and it is advisable to double-glove, especially during procedures with a higher risk of contamination.[4] Gloves should be inspected for any signs of degradation before and during use and changed immediately if contaminated.[4]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a containment system, a NIOSH-approved respirator (e.g., an N95 or higher) should be used.[5]
Safe Storage and Handling Practices
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Handling:
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. Being prepared to respond effectively is crucial to minimizing harm.
First-Aid Measures
The following first-aid measures are recommended in case of exposure. In all instances, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure adequate ventilation (if safe to do so) and eliminate all ignition sources.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.[8]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads, PPE, and cleaning supplies, must be collected and disposed of as hazardous waste.[9]
The following decision tree provides a guide for responding to an accidental exposure.
Caption: Accidental Exposure Response Decision Tree.
Fire and Explosion Hazards
While not classified as flammable, this compound may burn if involved in a fire.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[7]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[9] It should be collected in a designated, properly labeled, and sealed container.[9] As a brominated organic compound, it should be segregated into a halogenated organic waste stream.[9] Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in the regular trash.
Toxicological and Environmental Information
There is limited information available on the environmental hazards of this compound. However, as a general precaution for brominated organic compounds, it should not be released into the environment.[7] Steps should be taken to prevent it from entering drains or waterways.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, but it is imperative that all users consult the most up-to-date Safety Data Sheet and their institution's safety guidelines before commencing any work.
References
- 1. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. usbio.net [usbio.net]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ehs.providence.edu [ehs.providence.edu]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to quinolone antibiotics and other bioactive molecules, a thorough understanding of its properties is crucial for its potential development as a therapeutic agent. This document collates available experimental data, provides predicted values based on analogous structures, and outlines detailed experimental protocols for the determination of key physicochemical parameters. The guide is structured to offer both foundational knowledge and practical insights for researchers working with this and related quinoline derivatives.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the antimalarial properties of quinine to the antibacterial efficacy of fluoroquinolone antibiotics, the quinoline ring system has proven to be a privileged structure in drug design. The introduction of various substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including its solubility, acidity, and ability to interact with biological targets.
This compound incorporates several key features that make it a compound of interest: the 4-hydroxyquinoline core, which is known to exhibit tautomerism and can participate in hydrogen bonding and metal chelation; a bromine substituent at the 7-position, which is expected to increase lipophilicity and may introduce halogen bonding interactions; and an ethyl carboxylate group at the 3-position, a common feature in many quinolone antibiotics that influences the molecule's electronic properties and potential for further chemical modification. A detailed characterization of its physicochemical properties is therefore a critical first step in elucidating its structure-activity relationships and assessing its drug-like potential.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are predicted based on the properties of structurally similar compounds.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₀BrNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 296.12 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | --INVALID-LINK--[1] |
| CAS Number | 179943-57-8 | --INVALID-LINK--[1] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Melting Point | >300 °C | --INVALID-LINK--[2] |
| Boiling Point | Predicted: 385.5 ± 37.0 °C | Predicted value |
| Flash Point | Predicted: 186.9 ± 26.5 °C | Predicted value |
| XlogP | 2.7 | --INVALID-LINK--[1] |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a multi-step process, culminating in a thermal cyclization reaction. A general synthetic scheme is outlined below.
A generalized synthetic workflow for this compound.
Detailed Synthetic Protocol
A representative experimental procedure for the synthesis of this compound is as follows[2]:
-
Step 1: Synthesis of Diethyl {[(3-bromophenyl)amino]methylene}malonate.
-
3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This condensation reaction is typically carried out at elevated temperatures.
-
-
Step 2: Thermal Cyclization.
-
The resulting diethyl {[(3-bromophenyl)amino]methylene}malonate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C for a period of time (e.g., 1 hour)[2].
-
Upon cooling, the product precipitates and can be collected by filtration. The crude product is then washed with a suitable solvent to remove impurities.
-
Spectroscopic and Chromatographic Characterization
The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
-
Experimental Data (400 MHz, DMSO-d₆):
-
δ 1.07 (t, 3H)
-
δ 1.22 (s, 12H) - Note: This signal is likely due to an impurity or a complexation agent in the provided spectrum and not part of the primary structure.
-
δ 3.16 (q, 2H)
-
δ 7.29 (m, 1H)
-
δ 7.31 (d, 2H)
-
δ 7.61 (s, 1H)
-
δ 7.88 (s, 1H)
-
δ 8.31 (s, 1H)
-
δ 8.65 (s, 1H)
-
δ 9.44 (s, 1H) (Source: ChemicalBook)[2]
-
-
Expected ¹H NMR Spectral Features:
-
Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-).
-
Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the bromo and carboxylate substituents.
-
NH and OH Protons: A broad singlet corresponding to the N-H proton of the quinolone tautomer and a potentially broad singlet for the O-H proton of the 4-hydroxyquinoline tautomer. The position of these signals can be highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 NMR)
-
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Signals for the ester and quinolone carbonyl carbons are expected in the downfield region (δ 160-180 ppm).
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.
-
Ethyl Group Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl group will appear in the upfield region.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected FT-IR Spectral Features:
-
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of the hydroxyquinoline-quinolone tautomerism and hydrogen bonding.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group and another strong band around 1640-1660 cm⁻¹ for the quinolone carbonyl group.
-
C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations in the region of 1450-1620 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Mass Spectral Features:
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Fragmentation may involve the loss of the ethoxy group from the ester, loss of CO, and other characteristic cleavages of the quinoline ring.
-
Solubility and Acidity
The solubility and acidity of this compound are critical parameters that influence its behavior in biological systems and its formulation as a potential drug.
Solubility
While specific experimental solubility data for this compound is not widely available, general trends for quinoline derivatives can be informative. Quinolines are generally soluble in many organic solvents and sparingly soluble in water[3].
-
Expected Solubility Profile:
-
Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic aromatic system and the bromine substituent. The solubility will be pH-dependent due to the ionizable hydroxyl/amino groups.
-
Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol.
-
A generalized workflow for the experimental determination of compound solubility.
Acidity (pKa)
The pKa value(s) of the compound will determine its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The 4-hydroxyquinoline moiety can exist in tautomeric forms, and both the hydroxyl group and the ring nitrogen can be protonated or deprotonated.
-
Predicted pKa:
-
The pKa of the parent 4-hydroxyquinoline is approximately 2.23 and 11.28. The electron-withdrawing effects of the bromo and ethyl carboxylate substituents are expected to lower these pKa values, making the compound more acidic. A precise experimental determination is necessary for an accurate value.
-
Stability and Storage
The stability of a compound under various conditions is a critical factor for its handling, storage, and formulation.
-
Recommended Storage: Commercial suppliers recommend storing this compound at -20°C, suggesting that it may be susceptible to degradation at higher temperatures[4].
-
Potential for Degradation: As with many halogenated organic compounds, there is a potential for degradation upon exposure to light. It is advisable to store the compound in a light-protected container. The ester functionality may also be susceptible to hydrolysis under strongly acidic or basic conditions.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has summarized its known physicochemical properties and provided a framework for the experimental determination of those that are currently uncharacterized. While some key experimental data, such as detailed spectral analyses, solubility in a range of solvents, and an experimental pKa value, are yet to be reported in the literature, the information provided herein, based on available data and the properties of analogous compounds, offers a solid foundation for researchers.
Future work should focus on the full experimental characterization of this compound to provide a more complete picture of its physicochemical profile. Such data will be invaluable for its potential development as a therapeutic agent and for the design of new quinoline-based molecules with enhanced biological activity and drug-like properties.
References
- 1. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-BROMO-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Quinoline Core and the Significance of a Brominated Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties. Within this privileged heterocyclic family, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate emerges as a pivotal chemical intermediate. Its strategic bromination at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 4-hydroxy (or its tautomeric 4-oxo form) and the 3-carboxylate moieties offer additional points for molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this valuable building block for scientists engaged in drug discovery and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 296.12 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Solid | --INVALID-LINK--[3] |
| CAS Number | 179943-57-8 | --INVALID-LINK--[1][3] |
| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | --INVALID-LINK--[1] |
Note: The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), as well as distinct aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the quinoline nitrogen.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester and the quinoline ring carbons. The carbon atom attached to the bromine will exhibit a chemical shift in the expected range for a bromo-substituted aromatic carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H and O-H stretching (in the solid state), the ester carbonyl (C=O) stretching, and C=C and C-N stretching vibrations of the quinoline core.
Synthesis: The Gould-Jacobs Reaction as the Primary Route
The most common and effective method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
The overall synthetic pathway can be broken down into two key stages:
-
Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This step proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the intermediate, diethyl (3-bromoanilino)methylenemalonate.
-
Thermal Cyclization: The intermediate is then heated to a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce an intramolecular cyclization. This step forms the quinoline ring system and yields the final product.
References
Methodological & Application
Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate protocol
An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. The quinoline core is a prominent scaffold in numerous approved drugs, exhibiting diverse biological activities, including antibacterial, antimalarial, and anticancer properties. This guide provides a detailed, research-grade protocol for the synthesis of this key intermediate, focusing on the well-established Gould-Jacobs reaction. The document is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights for successful execution.
Core Chemical Principles: The Gould-Jacobs Reaction
The synthesis of this compound is classically achieved through the Gould-Jacobs reaction, a robust and reliable method for constructing the 4-hydroxyquinoline framework.[1][2][3] This reaction proceeds in two primary stages:
-
Condensation: The initial step involves the condensation of an aniline, in this case, 3-bromoaniline, with diethyl ethoxymethylenemalonate. This reaction is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient carbon of the malonate derivative, leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-[[(3-bromophenyl)amino]methylene]propanedioate.[1][4][5]
-
Thermal Cyclization: The second and critical stage is a high-temperature intramolecular cyclization of the intermediate.[2] This step, typically requiring temperatures above 250°C, is an electrocyclization reaction that forms the quinoline ring system.[2][6] The use of a high-boiling, inert solvent is essential to achieve the necessary temperature and facilitate an efficient reaction, often leading to high yields.[2][6]
The resulting product exists in tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the 4-oxo (quinolone) form often being predominant.[1][4]
Reaction Mechanism Pathway
Caption: The Gould-Jacobs reaction pathway from reactants to the final product.
Experimental Protocol: Conventional High-Temperature Synthesis
This protocol details the synthesis using a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight | CAS Number | Supplier |
| 3-Bromoaniline | C₆H₆BrN | 172.02 g/mol | 591-19-5 | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 g/mol | 87-13-8 | Sigma-Aldrich |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 g/mol | 8004-13-5 | Dow Chemical |
| Hexane | C₆H₁₄ | 86.18 g/mol | 110-54-3 | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 g/mol | 64-17-5 | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
High-temperature thermometer
-
Heating mantle with a stirrer
-
Buchner funnel and filter flask
-
Crystallizing dish
-
Rotary evaporator
Step-by-Step Procedure
Part 1: Synthesis of Diethyl 2-[[(3-bromophenyl)amino]methylene]propanedioate (Intermediate)
-
Reaction Setup: In a 500 mL three-neck round-bottom flask, combine 3-bromoaniline (0.1 mol, 17.20 g) and diethyl ethoxymethylenemalonate (0.11 mol, 23.78 g).
-
Initial Heating: Heat the mixture gently to 100-110°C with continuous stirring. The reaction is exothermic and will proceed smoothly. Ethanol is evolved as a byproduct.
-
Reaction Completion: Maintain the temperature for 2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After cooling, the reaction mixture will solidify. The crude intermediate can be used directly in the next step without further purification. Alternatively, it can be recrystallized from ethanol to obtain a purified solid.
Part 2: Thermal Cyclization to this compound
-
Reaction Setup: To the flask containing the crude intermediate from the previous step, add a high-boiling solvent such as Dowtherm A (200 mL).[6][7] Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl, which is thermally stable at the required reaction temperatures.[7][8][9]
-
Heating to Reflux: Equip the flask with a reflux condenser and a high-temperature thermometer. Heat the mixture to reflux, which is typically around 250-260°C.[2]
-
Monitoring the Reaction: Maintain this temperature and monitor the reaction's progress using TLC. The reaction is generally complete within 30-60 minutes. Prolonged heating can lead to decomposition and reduced yields.[10]
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The desired product will precipitate out of the solvent.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with a non-polar solvent like hexane to remove the high-boiling Dowtherm A.[11]
-
Purification: The crude product can be further purified by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or by column chromatography to achieve high purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the ethyl ester group, and the N-H proton of the quinolone ring. |
| ¹³C NMR | The spectrum should confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and quinolone. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of C₁₂H₁₀BrNO₃ (296.12 g/mol ).[12] |
| HPLC | Purity should be assessed, ideally demonstrating >95% purity.[10] |
Safety and Handling Precautions
-
3-Bromoaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ethoxymethylenemalonate: Can cause eye and skin irritation. Use with adequate ventilation and PPE.
-
Dowtherm A: Can cause irritation upon contact. The high temperatures involved in the reaction pose a significant burn hazard. Ensure the heating apparatus is set up securely and operated with caution. Vapors can be irritating, so a fume hood is essential.[13]
-
High Temperatures: The reaction is conducted at very high temperatures. Use appropriate high-temperature equipment and take precautions to avoid thermal burns.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete cyclization. | Ensure the reaction temperature reaches at least 250°C. Monitor the reaction by TLC to determine the optimal reaction time. |
| Decomposition of product. | Avoid prolonged heating at high temperatures. Once the reaction is complete, cool the mixture promptly. | |
| Dark, Tarry Product | Side reactions due to excessive heat or impurities. | Ensure the starting materials are pure. Control the heating rate and final temperature carefully. |
| Difficulty Removing Dowtherm A | Insufficient washing. | Wash the filtered product thoroughly with an increased volume of hexane. A final wash with a small amount of cold ethanol may also be beneficial. |
Conclusion
The Gould-Jacobs reaction provides an effective and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature during the cyclization step, high yields of the desired product can be obtained. This application note provides a comprehensive and practical guide for researchers in the field, enabling the reliable synthesis of this important pharmaceutical intermediate.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. chempoint.com [chempoint.com]
- 9. researchgate.net [researchgate.net]
- 10. ablelab.eu [ablelab.eu]
- 11. benchchem.com [benchchem.com]
- 12. usbio.net [usbio.net]
- 13. rodun-int.com [rodun-int.com]
The Versatile Scaffold: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in Modern Organic Synthesis
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, underpinning the structure of numerous bioactive compounds and functional materials. Among the diverse array of quinoline derivatives, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—a nucleophilic hydroxyl group, a modifiable ester, and a bromine atom ripe for cross-coupling reactions—offers a tripartite platform for molecular diversification. This technical guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2] |
| Molecular Weight | 296.12 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 179943-57-8 | [1] |
| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [1][2] |
Synthesis of the Core Scaffold
The most common and efficient synthesis of this compound is achieved through a two-step process commencing with the condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. This method, a variation of the Gould-Jacobs reaction, is known for its reliability and good yields.[3]
References
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Strategic Derivatization of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in compounds with a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] this compound is a particularly valuable starting material for chemical library synthesis due to its multiple, distinct reactive sites. This guide provides a detailed exploration of the derivatization strategies for this versatile scaffold, offering researchers and drug development professionals both the theoretical basis and practical protocols for synthesizing novel molecular entities.
The molecule presents three primary sites for chemical modification:
-
The 4-Hydroxy and Quinoline Nitrogen: This enol-like hydroxyl group and the adjacent ring nitrogen exist in tautomeric equilibrium, allowing for competitive O-alkylation and N-alkylation.
-
The 7-Bromo Substituent: This aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and nitrogen-based substituents.
-
The 3-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides and other derivatives.
This document will detail the experimental rationale and provide step-by-step protocols for exploiting each of these reactive centers to generate diverse libraries of novel quinoline derivatives.
Section 1: Selective Alkylation of the 4-Hydroxy and Quinoline Nitrogen Sites
The 4-hydroxyquinoline core can undergo alkylation at either the oxygen or the nitrogen atom. The regioselectivity of this reaction is a critical consideration and is heavily influenced by the choice of base, solvent, and electrophile. Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide-like anion, while stronger bases or conditions that favor the amide tautomer can lead to N-alkylation.[3][4]
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the 4-hydroxyl group, favoring O-alkylation. The use of a much stronger base, such as sodium hydride (NaH), can lead to a mixture of N- and O-alkylated products by deprotonating both the hydroxyl group and the nitrogen in the tautomeric 4-quinolone form.[4]
-
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used as they effectively solvate the cation of the base and facilitate the Sₙ2 reaction with the alkylating agent.[3]
Protocol 1: O-Alkylation of this compound
This protocol describes a general procedure for the selective O-alkylation using an alkyl halide.
Caption: General workflow for O-alkylation.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0-3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of this compound in anhydrous DMF (approx. 0.1 M), add anhydrous K₂CO₃.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60–80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Data Presentation: O-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield |
| Benzyl Bromide | K₂CO₃ | DMF | 70 | >85% |
| Ethyl Iodide | K₂CO₃ | Acetone | Reflux | >90% |
| Propargyl Bromide | K₂CO₃ | DMF | 60 | ~80% |
| Methyl Iodide | NaH | DMF | 60-80 | Mixture of O/N |
Section 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
The 7-bromo position is a prime target for diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, while the Buchwald-Hartwig amination facilitates the synthesis of carbon-nitrogen bonds.[5][6]
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds, typically boronic acids or their esters.[7][8] It is widely used to synthesize biaryl structures, which are common motifs in pharmacologically active molecules.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Hydrolysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Abstract
This comprehensive technical guide provides detailed protocols for the hydrolysis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate to its corresponding carboxylic acid, 7-bromo-4-hydroxyquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical, dye, and agrochemical industries.[1] This document presents a preferred high-yield, acid-catalyzed methodology and contrasts it with the traditional base-catalyzed saponification, elucidating the chemical principles, experimental workflows, and analytical monitoring techniques for both approaches. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights to ensure procedural success and product purity.
Introduction: Strategic Importance of 7-bromo-4-hydroxyquinoline-3-carboxylic acid
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic building block. Its structural motif is found in a range of biologically active molecules, and it serves as a crucial intermediate in the synthesis of antimalarial drugs and other therapeutic agents.[1] The conversion of its ethyl ester precursor is a fundamental de-protection step. The choice of hydrolysis conditions—acidic versus basic—has profound implications for reaction efficiency, yield, and purity of the final product. While base-catalyzed hydrolysis (saponification) is a classic method for cleaving esters, it has been reported to generate significant byproducts and result in lower yields for this specific substrate.[1] In contrast, a well-optimized acid-catalyzed protocol offers a cleaner conversion and a more straightforward work-up, making it the recommended approach for this transformation.[1]
Mechanistic Rationale: A Tale of Two Catalysts
The hydrolysis of an ester can be effectively catalyzed by either an acid or a base, each proceeding through a distinct mechanism that dictates the reaction's efficiency and reversibility.
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed hydrolysis is essentially the reverse of a Fischer esterification.[2] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and yield the desired carboxylic acid.
Caption: Workflow for acid-catalyzed ester hydrolysis.
A key characteristic of this mechanism is its reversibility.[2] To drive the reaction to completion, it is essential to use a large excess of water, which is typically supplied by using a dilute aqueous acid solution.
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path
In contrast, base-catalyzed hydrolysis is an irreversible process. The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion (in this case, ethoxide) as the leaving group. The final, and most crucial, step is an acid-base reaction where the highly basic alkoxide deprotonates the newly formed carboxylic acid. This generates a carboxylate salt and an alcohol. This deprotonation is thermodynamically very favorable and renders the entire sequence irreversible.[2]
Caption: Workflow for base-catalyzed ester hydrolysis.
While irreversible, this method can lead to undesired side reactions with sensitive substrates like the quinoline system, reportedly resulting in lower purity and yield.[1]
Materials and Reagents
| Material | Grade | Supplier |
| This compound | Analytical Grade, ≥98% | Various |
| Methanol (MeOH) | Anhydrous | Standard vendor |
| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | Standard vendor |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard vendor |
| Ethanol (EtOH) | Reagent Grade | Standard vendor |
| Deionized Water | Type I | In-house |
| Dichloromethane (DCM) | HPLC Grade | Standard vendor |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard vendor |
| Hexanes | Reagent Grade | Standard vendor |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard vendor |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard vendor |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis (Recommended Method)
This protocol is adapted from a patented procedure that reports high yield and purity.[1]
4.1.1 Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 28.7 g, 0.097 mol).
-
Add anhydrous methanol (720 mL).
-
Prepare a 1 M aqueous solution of hydrochloric acid by carefully diluting concentrated HCl. Add 147 mL of this 1 M HCl solution to the reaction flask.
-
Stir the resulting suspension at room temperature.
4.1.2 Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Maintain the reflux for 1.5 hours. A large amount of a white solid product will precipitate out of the solution as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent System: A starting point for developing a suitable eluent system is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexanes (e.g., 1:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being more polar, should have a lower Rf value than the starting ester.
-
4.1.3 Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake three times with fresh methanol.
-
Concentrate the filtrate under reduced pressure until more solid precipitates. Filter this second crop of product and combine it with the first.
-
Dry the combined white solid product under vacuum to a constant weight.
4.1.4 Expected Results
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) - For Comparative Purposes
This is a general protocol for saponification, which may require optimization for this specific substrate. As previously noted, this method is expected to yield a less pure product compared to the acid-catalyzed protocol.[1]
4.2.1 Reaction Setup
-
In a round-bottom flask with a stir bar and reflux condenser, dissolve this compound in a suitable solvent mixture such as methanol and water (e.g., 4:1 v/v).
-
Add a 10% aqueous solution of sodium hydroxide (approximately 2-3 molar equivalents).
4.2.2 Reaction Execution
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
4.2.3 Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of methanol and acetone.
Data Presentation and Analysis
Table 1: Comparison of Hydrolysis Protocols
| Parameter | Acid-Catalyzed Protocol | Base-Catalyzed Protocol (Expected) |
| Catalyst | 1 M Hydrochloric Acid | Sodium Hydroxide |
| Solvent | Methanol / Water | Methanol / Water |
| Temperature | Reflux (~65-70 °C) | Reflux |
| Reaction Time | 1.5 hours | 2-4 hours |
| Reversibility | Reversible (driven by excess water) | Irreversible |
| Work-up | Simple filtration of precipitated product | Extraction, acidification, and filtration |
| Yield | High (ca. 87.5%)[1] | Lower, due to potential side reactions[1] |
| Purity | High (≥99.0%)[1] | Lower, may require extensive purification[1] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction (Acid-Catalyzed): If TLC shows significant starting material remaining after 1.5 hours, ensure the reflux temperature is adequate and that the concentration of the hydrochloric acid is correct. The reaction time can be extended, but monitor for potential degradation.
-
Product Oiling Out (Base-Catalyzed): During acidification, if the product separates as an oil rather than a solid, try adding the acid more slowly at a lower temperature. Seeding with a small crystal of the product can also induce crystallization.
-
Purification Challenges: The carboxylic acid product is a polar, high-melting solid. For recrystallization, solvents like ethanol, methanol, or mixtures with acetone are good starting points. If the product remains impure, column chromatography on silica gel using a mobile phase of dichloromethane with a small percentage of methanol and acetic acid can be effective.
-
Analytical Note - HPLC: For HPLC analysis, a reversed-phase C18 column is suitable. A good starting mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). UV detection at a wavelength around 254 nm or 280 nm should provide a strong signal for both the starting material and the product.
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium hydroxide pellets with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
The product, 7-bromo-4-hydroxyquinoline-3-carboxylic acid, is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate PPE.
References
Application Notes and Protocols for the In Vitro Screening of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a member of this versatile class of heterocyclic compounds, presents a promising scaffold for drug discovery. The strategic placement of a bromine atom, a hydroxyl group, and a carboxylate ester on the quinoline core suggests the potential for multifaceted interactions with biological targets. Halogenation can enhance membrane permeability, while the hydroxyl and ester moieties can participate in crucial hydrogen bonding and electrostatic interactions within enzyme active sites or with DNA.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We present a tiered screening cascade designed to first assess its cytotoxic potential and then to elucidate its potential mechanisms of action. The protocols herein are detailed to ensure reproducibility and include critical insights into data interpretation and troubleshooting, empowering researchers to confidently evaluate the therapeutic promise of this compound.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is crucial for designing and interpreting in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3] |
| Molecular Weight | 296.12 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 179943-57-8 | |
| Storage | Store at -20°C | [4] |
Proposed In Vitro Screening Cascade
A logical, tiered approach is essential for the efficient evaluation of a novel compound. The following workflow is proposed to systematically investigate the biological activity of this compound.
Figure 1: A tiered workflow for the in vitro screening of this compound.
Tier 1: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose[1][5]. It measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1].
Protocol 1: MTT Assay for Cell Viability
Principle: In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[1][5].
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Complete culture medium (specific to the cell lines used)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity[7].
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[1].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader[1].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Compound | IC₅₀ (µM) - Hypothetical Data |
| MCF-7 (Breast Cancer) | This compound | 5.2 |
| HCT116 (Colon Cancer) | This compound | 8.9 |
| A549 (Lung Cancer) | This compound | 12.5 |
| HEK293 (Non-cancerous) | This compound | > 50 |
Tier 2: Mechanistic Elucidation
If the compound exhibits significant cytotoxicity against cancer cell lines, the next step is to investigate the underlying mechanism of cell death. This can be achieved by analyzing its effects on the cell cycle and its ability to induce apoptosis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle[8].
Materials:
-
Cells treated with the IC₅₀ concentration of this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
Generate a histogram of fluorescence intensity to visualize the distribution of cells in different phases of the cell cycle.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative)[10][11].
Materials:
-
Cells treated with the IC₅₀ concentration of this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the compound for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Use appropriate compensation to correct for spectral overlap between FITC and PI.
-
Generate a dot plot of FITC fluorescence versus PI fluorescence to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
Tier 3: Target Identification and Validation
Based on the known activities of quinoline derivatives, potential molecular targets include protein kinases and DNA. Biochemical assays can be employed to directly assess the compound's effect on these targets.
Protocol 4: In Vitro Kinase Inhibition Assay
Principle: Many quinoline derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer[12]. A variety of assay formats can be used to measure kinase activity, such as luminescence-based assays that quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction[3][12].
Materials:
-
Purified recombinant kinase(s) of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compound or DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit. For the ADP-Glo™ assay, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the produced ADP to ATP, which then drives a luciferase reaction[12].
-
-
Data Analysis:
-
Measure the luminescent signal.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 5: DNA Interaction Studies - Fluorescent Intercalator Displacement (FID) Assay
Principle: Some quinoline compounds can interact with DNA, for example, by intercalation. The FID assay is a sensitive method to detect such interactions. It relies on the displacement of a fluorescent dye (like SYBR Gold or ethidium bromide) that is pre-bound to DNA. If the test compound binds to DNA, it will displace the dye, leading to a decrease in fluorescence[13][14].
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA)
-
Fluorescent intercalating dye (e.g., SYBR Gold)
-
Assay buffer (e.g., PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, prepare a solution of DNA and the fluorescent dye in the assay buffer. The concentrations should be optimized to give a strong, stable fluorescence signal.
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching for each concentration of the test compound.
-
A concentration-dependent decrease in fluorescence suggests that the compound is interacting with DNA.
-
Troubleshooting and Scientific Integrity
Addressing Autofluorescence of Quinoline Compounds:
A significant potential artifact in fluorescence-based assays is the intrinsic fluorescence of the test compound. The extended π-electron system in the quinoline ring can lead to autofluorescence, which can interfere with the assay signal[17].
Protocol for Assessing Autofluorescence:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the dilutions to the wells of a microplate.
-
Using a fluorescence plate reader, excite the compound at the same wavelength used for the assay's fluorophore and scan a range of emission wavelengths[17].
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
Mitigation Strategies:
-
Background Subtraction: For each compound concentration, measure the fluorescence of the compound alone and subtract this value from the corresponding experimental well[17].
-
Use of Red-Shifted Fluorophores: Quinoline autofluorescence is often more pronounced in the blue-green region of the spectrum. If possible, switch to a fluorophore that excites and emits at longer wavelengths (>600 nm) to minimize spectral overlap[17].
-
Orthogonal Assays: Confirm hits from fluorescence-based assays using a non-fluorescent method (e.g., a colorimetric or luminescent assay).
Conclusion
This guide provides a structured and detailed approach for the in vitro screening of this compound. By following this tiered cascade, researchers can efficiently assess its cytotoxic potential, gain insights into its mechanism of action, and identify potential molecular targets. Adherence to the detailed protocols and awareness of potential assay interferences, such as autofluorescence, will ensure the generation of high-quality, reliable data, paving the way for further development of this promising compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols for Evaluating the Anticancer Activity of Quinoline Compounds
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Research
The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2][3] In oncology, quinoline derivatives have emerged as a versatile class of agents exhibiting a broad spectrum of anticancer activities.[1][4] Their mechanisms of action are diverse and potent, ranging from intercalation into DNA and inhibition of topoisomerase enzymes to the modulation of critical cell signaling pathways through kinase inhibition.[2][3][5][6] Marketed drugs such as Camptothecin, a topoisomerase I inhibitor, and several kinase inhibitors like Bosutinib and Lenvatinib, underscore the clinical success of this chemical motif.[2][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, multi-tiered approach to the in vitro evaluation of novel quinoline compounds. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, offering a framework for generating robust, reproducible, and mechanistically insightful data. We will progress from initial high-throughput cytotoxicity screening to more complex assays designed to elucidate the specific mechanisms of cell death and identify molecular targets.
Tier 1: Primary Evaluation of Cytotoxicity
The initial step in assessing any potential anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells. This primary screening quantifies the concentration-dependent activity of the compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). These values are fundamental for comparing the potency of different derivatives and selecting promising candidates for further study.[8] We will detail two robust, widely-used colorimetric assays that measure different cellular parameters, providing a comprehensive initial assessment.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a standard method for evaluating cell viability by measuring mitochondrial activity.[9] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][12]
This assay is selected for its high throughput, sensitivity, and its direct link to cellular metabolic function. A reduction in the MTT signal indicates a loss of mitochondrial function, a central event in many forms of cell death. It is particularly useful for identifying compounds that interfere with cellular respiration or induce apoptosis through the mitochondrial pathway.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
Compound Preparation: Prepare a stock solution of the quinoline compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[13]
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.[10][13]
-
Incubation: Incubate the plate for a standard period, typically 48 to 72 hours.[13]
-
MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT stock solution to each well.[10][12] Incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., anhydrous DMSO) to each well to dissolve the purple formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Quino-A | MCF-7 (Breast) | 48 | 8.2 ± 0.9 |
| Quino-A | HCT-116 (Colon) | 48 | 15.6 ± 2.1 |
| Quino-B | MCF-7 (Breast) | 48 | 2.5 ± 0.4 |
| Quino-B | HCT-116 (Colon) | 48 | 3.1 ± 0.5 |
Sulforhodamine B (SRB) Assay: Assessing Total Protein Content
The SRB assay is a cell density determination assay based on the measurement of total cellular protein content.[14] The bright pink aminoxanthene dye, sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye is therefore directly proportional to the total protein mass, which is an indicator of cell number.[16]
This assay is chosen as an excellent orthogonal method to the MTT assay. It is independent of cell metabolic activity and is less prone to interference from compounds that may affect mitochondrial function without being cytotoxic.[14] Its principle, based on quantifying fixed cellular components, provides a stable endpoint that is not time-sensitive, making it highly reproducible and suitable for high-throughput screening.[15][17]
Caption: Workflow for the Sulforhodamine B (SRB) assay.
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plate five times with slow-running tap water. Remove excess water and allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[15]
-
Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 510 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using non-linear regression.
Tier 2: Mechanistic Characterization of Cell Death
After confirming the cytotoxic potential of a quinoline compound, the next critical step is to understand the mechanism by which it induces cell death. The two most common pathways investigated are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is an indispensable tool for these analyses, providing quantitative data at the single-cell level.[18]
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Apoptosis is characterized by a series of distinct morphological and biochemical events. One of the earliest is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21]
This dual-staining method allows for the differentiation of four distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely, primary necrosis).
This detailed breakdown provides crucial insights into whether the compound induces a controlled, programmed cell death (apoptosis) or a more inflammatory, uncontrolled death (necrosis).
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. saudijournals.com [saudijournals.com]
- 15. scispace.com [scispace.com]
- 16. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies with Quinoline Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool
In the landscape of modern drug discovery, the quinoline scaffold holds a place of distinction.[1][2][3][4] This nitrogen-containing heterocyclic ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including anticancer, antimalarial, antibacterial, and antiviral agents.[1][3][5][6] The versatility of the quinoline nucleus, which allows for extensive chemical modification, has made it a "privileged scaffold" for the design of novel therapeutic agents.[1][4]
Parallel to the advancements in synthetic chemistry, computational methods have revolutionized the drug design process. Among these, molecular docking has emerged as an indispensable tool.[7][8][9] This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[7][8] By simulating the binding process at an atomic level, molecular docking provides invaluable insights into the binding affinity and interaction patterns, thereby guiding the rational design and optimization of drug candidates.[10][11]
This guide provides a comprehensive overview and a detailed protocol for conducting molecular docking studies with quinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination to accelerate their discovery efforts. We will delve into the theoretical underpinnings, practical steps, and critical analysis required for a robust and meaningful molecular docking study.
The Significance of Quinoline Derivatives in Drug Discovery
Quinoline derivatives have demonstrated a remarkable range of biological activities, making them a focal point of research.[1][3][6] Their planar structure allows them to intercalate with DNA, a mechanism exploited in some anticancer agents.[1][12] Furthermore, the quinoline ring system can be readily functionalized at various positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with specific biological targets.[1][2][4]
Several clinically successful drugs, such as the antimalarial chloroquine and the anticancer agent topotecan, feature the quinoline core, underscoring its therapeutic relevance.[3] In recent years, there has been a surge in the exploration of quinoline derivatives as inhibitors of various enzymes, including kinases, which are critical targets in oncology.[13][14][15][16] Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives and guiding the design of more potent and selective inhibitors.[13][14][17]
Core Principles of Molecular Docking
Molecular docking simulations are governed by two key components: a search algorithm and a scoring function .[8]
-
Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site, generating a multitude of possible binding poses.
-
Scoring Function: This component evaluates each generated pose and assigns a score that estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction.[18][19]
The overarching goal is to identify the binding mode that corresponds to the lowest energy state, which is presumed to be the most stable and biologically relevant conformation.[7]
Experimental Workflow: A Self-Validating System
A rigorous molecular docking study is more than a simple computational exercise; it is a systematic investigation that requires careful preparation, execution, and validation. The following workflow is designed to ensure the reliability and reproducibility of your results.
Caption: A comprehensive workflow for molecular docking studies.
Detailed Protocols
Protocol 1: Protein Preparation
The quality of the receptor structure is paramount for a successful docking study. This protocol outlines the steps for preparing a protein for docking.
Objective: To prepare a clean, structurally sound protein receptor by removing non-essential molecules, adding missing atoms, and assigning correct charges.
Materials:
-
Protein Data Bank (PDB) ID or a local PDB file of the target protein.
-
Molecular visualization and preparation software (e.g., UCSF Chimera, AutoDockTools, Maestro).[20][21][22]
Methodology:
-
Obtain Protein Structure:
-
Navigate to the Protein Data Bank (RCSB PDB) website.
-
Search for the target protein of interest using its name or PDB ID.
-
Download the PDB file. For this protocol, we will use a hypothetical kinase as an example.
-
-
Initial Inspection and Cleaning:
-
Load the PDB file into your chosen molecular visualization software.[23]
-
Rationale: Visual inspection is crucial to understand the protein's oligomeric state, identify any co-crystallized ligands, water molecules, and other heteroatoms.
-
Remove all water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques. For a standard docking protocol, they are typically removed.[23][24]
-
Remove any co-crystallized ligands, ions, or cofactors that are not relevant to the binding site of interest.[20]
-
-
Handling Missing Residues and Side Chains:
-
Check for any missing residues or atoms within the protein sequence. Many PDB structures have unresolved regions.
-
Rationale: Missing atoms can create artificial cavities and affect the accuracy of the docking results.
-
Use the software's tools to build and optimize any missing side chains or loops.
-
-
Adding Hydrogens:
-
Add hydrogen atoms to the protein structure. PDB files from X-ray crystallography often lack hydrogen coordinates.
-
Rationale: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for calculating accurate electrostatic interactions and hydrogen bonds.[24]
-
Ensure that polar hydrogens are added to account for potential hydrogen bonding.[25]
-
-
Assigning Charges:
-
Saving the Prepared Protein:
-
Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[23]
-
Protocol 2: Ligand Preparation
The preparation of the quinoline derivative is as critical as the protein preparation.
Objective: To generate a 3D, energy-minimized conformation of the quinoline derivative with correct atom types and charges.
Materials:
-
2D structure of the quinoline derivative (e.g., from ChemDraw or a public database like PubChem).
-
Ligand preparation software (e.g., Chem3D, Open Babel, LigPrep).[26][27][28]
Methodology:
-
Obtain or Draw the Ligand Structure:
-
Draw the 2D structure of your quinoline derivative using a chemical drawing software.
-
Alternatively, retrieve the structure from a chemical database like PubChem or ZINC.[26]
-
-
Convert to 3D Structure:
-
Energy Minimization:
-
Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).
-
Rationale: This step relieves any steric clashes and finds a low-energy, stable conformation of the ligand.[26]
-
-
Assigning Charges and Atom Types:
-
Assign partial charges and atom types to the ligand atoms.
-
Rationale: This is essential for the scoring function to recognize the ligand's chemical properties.
-
-
Defining Rotatable Bonds:
-
Define the rotatable bonds in the ligand.
-
Rationale: Allowing for ligand flexibility is crucial for exploring a wider range of binding poses.[28]
-
-
Saving the Prepared Ligand:
-
Save the prepared ligand in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol 3: Molecular Docking and Validation
With the prepared protein and ligand, the docking simulation can now be performed.
Objective: To predict the binding pose of the quinoline derivative in the protein's active site and validate the docking protocol.
Materials:
-
Prepared protein and ligand files.
-
Molecular docking software (e.g., AutoDock Vina, GOLD, Glide).[21][29]
Methodology:
-
Grid Box Generation:
-
Define a grid box that encompasses the binding site of the protein.[23][24]
-
Rationale: The grid box defines the search space for the docking algorithm. Its size and location are critical parameters. If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the grid box.
-
-
Running the Docking Simulation:
-
Load the prepared protein and ligand files into the docking software.
-
Set the docking parameters, including the grid box coordinates and the number of binding modes to generate.
-
Initiate the docking run.
-
-
Protocol Validation (Self-Validation System):
-
Redocking of a Known Ligand: If the PDB structure contained a co-crystallized ligand, perform a redocking experiment. This involves docking the extracted and prepared co-crystallized ligand back into the binding site.[30][31][32]
-
Rationale: This is a crucial validation step. A reliable docking protocol should be able to reproduce the experimentally observed binding pose.[33]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.[18][34] An RMSD value of less than 2.0 Å is generally considered a successful validation.[33][35]
-
Caption: A flowchart for the validation of a molecular docking protocol.
Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of information that requires careful analysis.
Binding Affinity (Docking Score)
The primary quantitative output is the docking score, which represents the estimated binding affinity.[18] A more negative value indicates a stronger predicted binding.[18] This score is useful for ranking a series of quinoline derivatives against the same target.
| Quinoline Derivative | Docking Score (kcal/mol) |
| Compound A | -8.5 |
| Compound B | -9.2 |
| Compound C | -7.8 |
In this hypothetical example, Compound B shows the most favorable predicted binding affinity.
Binding Pose and Interactions
Visual inspection of the predicted binding pose is crucial for understanding the nature of the interaction.[18][19]
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the quinoline derivative and the protein's amino acid residues. These are strong, directional interactions that contribute significantly to binding affinity.[18]
-
Hydrophobic Interactions: Observe any hydrophobic interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: The aromatic quinoline ring can engage in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.
-
Salt Bridges: If the quinoline derivative and the protein have charged groups, look for the formation of salt bridges.
Tools like LigPlot+ or the visualization modules within docking software can generate 2D diagrams that clearly depict these interactions.[19]
Caption: A conceptual diagram of ligand-protein interactions.
Conclusion and Future Perspectives
Molecular docking is a powerful and cost-effective method for exploring the potential of quinoline derivatives as therapeutic agents.[11][36] When conducted with rigor and careful validation, it can provide valuable insights to guide lead identification and optimization.[7][10] The protocols and guidelines presented here offer a robust framework for researchers to confidently apply this technique in their drug discovery endeavors. As computational power and algorithms continue to advance, the predictive accuracy of molecular docking is expected to further improve, solidifying its role as a cornerstone of modern medicinal chemistry.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Molecular Docking - CD ComputaBio [computabio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 13. Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 25. sites.ualberta.ca [sites.ualberta.ca]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 30. echemi.com [echemi.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. mdpi.com [mdpi.com]
The Versatile Scaffold: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can serve as starting points for potent and selective therapeutics is relentless. Among these, the quinoline core has long been recognized as a "privileged structure," owing to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a versatile building block that offers multiple avenues for chemical modification, enabling the exploration of vast chemical spaces and the development of targeted therapies. Its intrinsic reactivity, particularly the presence of a strategically positioned bromine atom and an ester functional group, makes it an ideal scaffold for the synthesis of complex molecules, most notably in the realm of oncology and kinase inhibition.
This document provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its application as a key intermediate in the synthesis of potent kinase inhibitors, providing detailed, field-proven protocols for its functionalization and subsequent elaboration into bioactive compounds. The causality behind experimental choices will be elucidated, and all claims will be substantiated with citations to authoritative sources.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [2] |
| Molecular Weight | 296.12 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 179943-57-8 | [2] |
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 4-hydroxyquinoline-3-carboxylic acid motif is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-HIV, and notably, anticancer properties. The presence of the bromine atom at the 7-position of this compound provides a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic optimization of lead compounds.
A prime example of the utility of this scaffold is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in tumor progression, survival, and metastasis, making it a key therapeutic target.[1] The clinical candidate GSK2256098, a potent FAK inhibitor, features a 7-substituted quinoline core, highlighting the importance of this scaffold in developing next-generation cancer therapies.
Synthetic Workflow: From Building Block to Bioactive Molecule
The following sections provide a detailed, multi-step protocol for the transformation of this compound into a potent 7-aryl-4-hydroxyquinoline-3-carboxamide, a core structure found in many kinase inhibitors. This workflow is a testament to the versatility of the starting material and the power of modern synthetic methodologies.
Caption: Synthetic pathway from the starting material to a bioactive carboxamide.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[4] In this step, the bromine atom at the 7-position is replaced with an aryl group, a critical modification for achieving high-affinity binding to the target kinase. The reactivity of the C-Br bond is significantly higher than that of a C-Cl bond, allowing for selective coupling.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-(2-morpholinoethoxy)phenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[6]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[6]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[6]
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Ethyl Ester
The ethyl ester of the coupled product is next hydrolyzed to the corresponding carboxylic acid. This is a necessary step to prepare the molecule for the subsequent amide bond formation.
Materials:
-
Ethyl 7-aryl-4-hydroxyquinoline-3-carboxylate (from Protocol 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equiv)
-
Methanol or Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) (1 M)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the ethyl ester in a mixture of methanol or THF and water.
-
Add NaOH or LiOH and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum. Alternatively, if no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid.
Protocol 3: Amide Bond Formation
The final step in this synthetic sequence is the formation of the amide bond, a crucial interaction for the biological activity of many kinase inhibitors. This is typically achieved using a coupling agent to activate the carboxylic acid.[8]
Materials:
-
7-Aryl-4-hydroxyquinoline-3-carboxylic acid (from Protocol 2) (1.0 equiv)
-
Desired amine (e.g., an aniline or a sulfonamide) (1.1 equiv)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or a similar coupling agent (1.2 equiv)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF or DCM, add the amine and DIPEA.
-
Add HATU portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 7-aryl-4-hydroxyquinoline-3-carboxamide.
Mechanism of Action: Targeting the FAK Signaling Pathway
The synthesized 7-aryl-4-hydroxyquinoline-3-carboxamide derivatives often function as ATP-competitive inhibitors of kinases like FAK. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The FAK signaling pathway is a central regulator of cell adhesion, migration, proliferation, and survival. Its inhibition can lead to the suppression of tumor growth and metastasis.
Caption: Inhibition of the FAK signaling pathway by a 7-aryl-4-hydroxyquinoline-3-carboxamide derivative.
Conclusion
This compound has proven to be an exceptionally valuable and versatile scaffold in medicinal chemistry. Its amenability to functionalization through robust and well-established synthetic protocols, such as the Suzuki-Miyaura coupling, allows for the creation of diverse libraries of compounds for biological screening. The successful application of this building block in the synthesis of potent kinase inhibitors, including those targeting FAK, underscores its significance in the development of novel anticancer therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this remarkable molecule in their pursuit of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of novel focal adhesion kinase (FAK) inhibitors for targeting cancer: Structural insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
Application Note: Key Intermediates in the Synthesis of Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global fight against malaria hinges on the continuous development and large-scale production of effective antimalarial drugs. Synthetic chemistry provides the foundation for this effort, enabling the creation of complex active pharmaceutical ingredients (APIs). This guide delves into the synthesis and application of three pivotal intermediates that are foundational to the manufacturing of distinct classes of antimalarial drugs: 4,7-Dichloroquinoline , the cornerstone for quinoline-based drugs like amodiaquine and chloroquine; 8-Aminoquinoline , the structural core for drugs that provide a radical cure for relapsing malaria, such as primaquine; and Artemisinic Acid , the key precursor for the semi-synthesis of artemisinin, the backbone of modern Artemisinin-based Combination Therapies (ACTs). This document provides not just step-by-step protocols but also the underlying chemical logic, empowering researchers to understand and optimize these critical synthetic pathways.
The 4,7-Dichloroquinoline Core: Building Block for Blood-Stage Antimalarials
The 4-aminoquinoline scaffold is a privileged structure in antimalarial drug discovery, renowned for its efficacy against the blood stages of the Plasmodium parasite. The synthesis of widely used drugs such as Amodiaquine, Chloroquine, and Hydroxychloroquine is critically dependent on a common intermediate: 4,7-dichloroquinoline.[1][2] This heterocyclic compound serves as an electrophilic building block, primed for nucleophilic substitution at the C4 position by a suitably functionalized amine side chain, which is essential for the drug's activity.
The causality for its widespread use lies in its efficient and scalable synthesis. A common and robust industrial route begins with m-chloroaniline and proceeds through a thermal cyclization to form the quinoline ring system.[3][4] The subsequent chlorination of the 4-hydroxy group is a key transformation, typically achieved with a powerful chlorinating agent like phosphorus oxychloride (POCl₃), to yield the highly reactive 4,7-dichloroquinoline intermediate.[1][5]
Logical Workflow for Amodiaquine Synthesis
The synthesis of Amodiaquine from 4,7-dichloroquinoline illustrates a convergent strategy where the core heterocyclic intermediate is coupled with a pre-synthesized side chain in the final steps. This modular approach is highly efficient for producing analogues for structure-activity relationship (SAR) studies.[6]
Caption: Synthesis of Amodiaquine via SNAr coupling.
Protocol 1: Synthesis of 4,7-Dichloroquinoline (DCQ)
This protocol is adapted from established industrial processes involving the chlorination of 7-chloro-4-hydroxyquinoline.[1][7] The use of phosphorus oxychloride is critical as it serves as both the chlorinating agent and, in some procedures, the solvent.
| Parameter | Value | Reference |
| Starting Material | 7-Chloro-4-hydroxyquinoline | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1][7] |
| Temperature | Reflux (approx. 105-110 °C) | [1] |
| Reaction Time | 1–3 hours | [1] |
| Work-up | Neutralization with NaHCO₃ or NaOH | [1][5] |
| Typical Yield | 82–89.5% | [1][5] |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (120 mL).[1]
-
Addition of Reactant: While stirring, add 7-chloro-4-hydroxyquinoline (40 g) portion-wise to the flask.[1]
-
Chlorination: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).[1]
-
Quenching: After cooling the reaction to room temperature, carefully and slowly pour the mixture into ice water with vigorous stirring to quench the excess POCl₃.[1][5]
-
Neutralization: Slowly add an aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is weakly alkaline (pH 7-9).[1][5]
-
Isolation: Collect the precipitated solid by filtration and wash thoroughly with water.[1]
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline as a white powder.[1] The product's identity can be confirmed by its melting point (80-82 °C).[7]
Protocol 2: Synthesis of Amodiaquine Dihydrochloride Dihydrate
This procedure details the coupling of 4,7-dichloroquinoline with the pre-formed side chain, 4-amino-α-diethylamino-o-cresol, followed by salt formation.[3][8]
Step-by-Step Methodology:
-
Initial Condensation: In a suitable reaction vessel, create a mixture of 4-aminophenol (11.4 g, 0.104 mol) and 4,7-dichloroquinoline (19.8 g, 0.10 mol) in acetic acid (60 mL).[8] Heat the mixture with stirring at 110 °C for approximately 1 hour.[8] This step forms the intermediate 7-chloro-4-(4-hydroxyphenylamino)quinoline.
-
Mannich Reaction (in situ): Cool the mixture to 20 °C. Sequentially add an aqueous formaldehyde solution (32%, 14.06 g, 0.150 mol) and diethylamine (10.95 g, 0.150 mol).[8]
-
Side-Chain Formation: Heat the reaction mixture to 50 °C and stir for 4 hours to complete the aminomethylation.[8]
-
Salt Formation & Precipitation: Cool the mixture in an ice-water bath. Add 37% aqueous hydrochloric acid (22 mL) at a rate that keeps the internal temperature below 40 °C.[8]
-
Isolation: Continue stirring for an additional 2 hours to ensure complete precipitation. Collect the yellow crystalline product by filtration and dry at room temperature to a constant weight. This yields amodiaquine dihydrochloride dihydrate with a typical yield of 92%.[8]
The 8-Aminoquinoline Scaffold: A Platform for Radical Cure
8-Aminoquinoline derivatives, most notably Primaquine, are indispensable for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[9] Their unique mechanism involves targeting the dormant hypnozoite stages of the parasite in the liver, a feat most other antimalarials cannot achieve.[10] The synthesis of these drugs requires the construction of the 8-aminoquinoline core, which can be achieved through methods like the Skraup synthesis or by functionalizing a pre-existing quinoline ring.[9][11]
The biological activity of 8-aminoquinolines is believed to stem from their metabolic activation in the liver to reactive quinone-imine species, which generate reactive oxygen species (ROS) that induce lethal oxidative stress in the parasite.[9][12]
Synthetic Pathway: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for constructing the quinoline ring system from an aromatic amine, glycerol, an acid catalyst, and an oxidizing agent. It is a foundational reaction for producing many quinoline intermediates.[9]
Caption: The Skraup synthesis for quinoline ring formation.
Protocol 3: Synthesis of 8-Aminoquinoline
This protocol describes the reduction of 8-nitroquinoline, a common precursor, to form the final 8-aminoquinoline intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.[13]
| Parameter | Value | Reference |
| Starting Material | 8-Nitroquinoline | [13] |
| Catalyst | Adams' catalyst (PtO₂) | [13] |
| Reagents/Solvents | Hydrogen gas, Ethyl acetate, Ethanol, Ether | [13] |
| Reaction Time | ~1.5 hours | [13] |
| Work-up | Filtration, Distillation | [13] |
| Typical Yield | 96% | [13] |
Step-by-Step Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, prepare a mixture of 8-nitroquinoline (34.8 g), Adams' platinic oxide catalyst (0.25 g), ethyl acetate (150 mL), absolute ethanol (25 mL), and ether (25 mL).[13]
-
Hydrogenation: Agitate the mixture in the presence of hydrogen gas according to standard catalytic hydrogenation procedures. The reaction is typically complete when 3 molar equivalents of hydrogen are absorbed (approx. 1.5 hours).[13]
-
Catalyst Removal: Once the reaction is complete, filter the solution to remove the platinum catalyst. The solution can be treated with activated carbon to remove colored impurities.[13]
-
Isolation: Concentrate the filtrate under reduced pressure and distill the residue to yield pure 8-aminoquinoline.[13] The product can be further purified by recrystallization from an ether/hexane mixture.
Artemisinic Acid: The Gateway to Modern ACTs
Artemisinin is a sesquiterpene lactone endoperoxide that is the most potent and rapidly acting antimalarial agent available.[14] Due to its complex structure, total synthesis is not economically viable for large-scale production.[15] Historically, it was extracted directly from the Artemisia annua plant, leading to fluctuating supply and high costs.[16]
A paradigm shift occurred with the development of semi-synthetic methods using artemisinic acid as a precursor.[17] Bio-engineering giant Amyris, in partnership with the PATH Malaria Vaccine Initiative, successfully engineered Saccharomyces cerevisiae (yeast) to produce large quantities of artemisinic acid through fermentation.[14][15] This microbial production provides a stable, scalable, and cost-effective source of the key intermediate.[18] The artemisinic acid is then converted to artemisinin through a short and efficient chemical sequence, the key step of which is a photochemical oxidation.[14][19]
Semi-Synthetic Pathway from Artemisinic Acid
The conversion of artemisinic acid to artemisinin hinges on a biomimetic photo-oxidation reaction. This process utilizes singlet oxygen, generated in situ, to form the crucial endoperoxide bridge that is responsible for artemisinin's antimalarial activity.
Caption: Biosynthetic and semi-synthetic pathway to Artemisinin.
Protocol 4: Semi-Synthesis of Artemisinin from Dihydroartemisinic Acid (DHAA)
This protocol outlines the key photochemical conversion step. It is often performed in a continuous-flow reactor to maximize light exposure and control reaction parameters, leading to high yields and efficiency.[19]
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic Acid (DHAA) | [19] |
| Reagents | Oxygen, Trifluoroacetic acid (TFA) | [19] |
| Key Condition | Illumination with visible light | [19] |
| System | Continuous flow photoreactor | [19] |
| Residence Time | ~10-12 minutes | [16][19] |
| Typical Yield | 52–69% | [16][19] |
Step-by-Step Methodology (Illustrative Flow Chemistry Setup):
-
Solution Preparation: Prepare a solution of crude or purified DHAA in a suitable organic solvent (e.g., toluene). Add trifluoroacetic acid (TFA) as a catalyst to a final concentration of approximately 0.25-0.375 M.[19]
-
Reactor Setup: Use a continuous flow photoreactor equipped with a transparent capillary tube (e.g., FEP tubing) wrapped around a visible light source (e.g., a high-power LED lamp).[19]
-
Reaction Execution: Pump the reactant solution through the reactor while simultaneously bubbling oxygen gas through the stream. The residence time within the illuminated zone should be optimized, typically around 10 minutes.[19]
-
Mechanism: Inside the reactor, a photosensitizer (which can be chlorophyll co-extracted with DHAA or an added sensitizer) absorbs light and transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen reacts with DHAA to initiate a cascade of reactions, including peroxidation and acid-catalyzed rearrangement, to form the artemisinin structure.[14][19]
-
Work-up: The product stream exiting the reactor is continuously quenched with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.[19]
-
Isolation and Purification: The organic phase is separated, dried, and concentrated. The resulting crude artemisinin is then purified using standard techniques like column chromatography or recrystallization.
Conclusion
The synthesis of antimalarial drugs is a testament to the power of organic chemistry to address global health crises. The intermediates discussed herein—4,7-dichloroquinoline, 8-aminoquinoline, and artemisinic acid—represent critical nodes in the manufacturing supply chain. An in-depth understanding of their synthesis is not merely an academic exercise; it is essential for process optimization, cost reduction, and the development of next-generation therapies to combat drug resistance. The evolution from complex total syntheses to streamlined, semi-synthetic, and bio-engineered approaches highlights a trajectory toward more sustainable and accessible medicines for all who need them.
References
- 1. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Synthesis of some novel amodiaquine analogues as potential antimalarial and antifilarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amodiaquine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 12. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. Artemisinin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
- 17. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of artemisinin by genetically-modified microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.mpg.de [pure.mpg.de]
A Robust LC-MS/MS Method for the Quantitative and Qualitative Analysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the analysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Given the prevalence of the quinoline scaffold in medicinal chemistry, robust analytical methods are critical for ensuring purity, monitoring reaction progress, and supporting drug development pipelines.[1][2] This guide provides a comprehensive methodology employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. The protocols herein are designed to be both a direct-use guide and an educational resource for adapting the method to similar quinoline derivatives.
Introduction: The Analytical Imperative for Quinolone Derivatives
This compound belongs to the quinoline class of compounds, which are foundational structures in numerous approved pharmaceuticals and active research programs.[1] The precise and accurate characterization of such molecules is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) process in drug development.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[3][4]
This document serves as a practical guide for establishing a reliable LC-MS/MS method. We will proceed from the fundamental properties of the analyte to a fully elaborated protocol, explaining the scientific reasoning at each step to empower researchers to not only replicate the results but also to troubleshoot and adapt the methodology for their specific needs.
Analyte Physicochemical Properties
A successful analytical method begins with a thorough understanding of the analyte's properties.[5] These characteristics directly inform choices regarding solvent selection, chromatographic conditions, and ionization techniques.
| Property | Value | Source |
| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | PubChem[6] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | PubChem[6] |
| Molecular Weight | 296.12 g/mol | PubChem[6][7] |
| Monoisotopic Mass | 294.98441 Da | PubChem[6] |
| Appearance | Solid | CymitQuimica[7] |
| Predicted [M+H]⁺ m/z | 295.99168 (⁷⁹Br), 297.98963 (⁸¹Br) | PubChem[8] |
| Predicted [M-H]⁻ m/z | 293.97712 (⁷⁹Br), 295.97507 (⁸¹Br) | PubChem[8] |
The presence of a bromine atom results in a characteristic isotopic pattern (A and A+2 peaks in an approximate 1:1 ratio), which is a powerful diagnostic tool for confirming the identity of the analyte in mass spectrometry.
Experimental Design and Protocols
Our approach is built on a logical progression from sample handling to data acquisition, ensuring robustness and reproducibility.
Core Materials and Reagents
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water
-
Solvent B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Filtration: 0.22 µm syringe filters (if required)[10]
Rationale: Acetonitrile is a common organic modifier providing good elution strength and low viscosity. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte, leading to a significantly enhanced signal in positive mode electrospray ionization (ESI).[5]
Step-by-Step Sample Preparation Protocol
This protocol is designed for creating a standard solution for method development and calibration.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Bring the volume to the 10 mL mark with Acetonitrile. Mix thoroughly. This solution should be stored at -20°C.[11]
-
-
Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the Sample Diluent (50:50 Acetonitrile/Water).
-
-
Final Analyte Solution (e.g., 100 ng/mL):
-
Perform a final dilution by transferring 100 µL of the 10 µg/mL working solution into a 10 mL volumetric flask and diluting with the Sample Diluent.
-
Transfer the final solution to an autosampler vial for analysis.
-
Self-Validation Insight: For monitoring a synthesis reaction, a "dilute-and-shoot" approach is often sufficient.[10] A small aliquot (e.g., 10 µL) of the reaction mixture can be diluted into 990 µL of the Sample Diluent and filtered before injection. This minimizes sample preparation time while providing crucial data on reaction progress.
Liquid Chromatography (LC) Method
The goal of the LC method is to achieve a sharp, symmetrical peak with adequate retention, free from matrix interference.
| Parameter | Recommended Setting |
| LC System | HPLC or UHPLC system with a max pressure of ≥600 bar |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Rationale for Choices:
-
C18 Column: This is the workhorse of reversed-phase chromatography and an excellent starting point for quinoline derivatives, providing robust retention for moderately polar compounds.[5][10]
-
Gradient Elution: A gradient from low to high organic content ensures that the analyte is eluted with a good peak shape within a reasonable runtime, while also cleaning the column of any less polar impurities.[5] The initial 1-minute hold at 10% B allows for stable injection, while the ramp to 95% B ensures elution.
-
Column Temperature: Elevating the column temperature to 40 °C reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.
Mass Spectrometry (MS) Method
The MS parameters are optimized for maximum sensitivity and specificity. A triple quadrupole (QqQ) or Q-TOF mass spectrometer is ideal.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for initial investigation) & MRM (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Full Scan Range | m/z 100-400 |
| MRM Transitions | See Table Below |
Rationale for Choices:
-
ESI Positive Mode: The nitrogen atom in the quinoline ring is readily protonated, making ESI positive mode the ideal choice for high sensitivity detection.[10][12]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard.[4] It involves selecting the precursor ion (the protonated molecule), fragmenting it, and monitoring for a specific product ion. This process is highly selective and significantly reduces chemical noise.
Results and Data Interpretation
Mass Spectrum and Fragmentation
A full scan analysis will reveal the protonated molecular ion, [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), two prominent peaks will be observed at m/z 296.0 and m/z 298.0 , confirming the presence of a single bromine atom.
For MS/MS analysis, the m/z 296.0 ion is selected as the precursor. Collision-induced dissociation (CID) yields characteristic product ions. The fragmentation of the quinoline core and the ethyl ester substituent provides structural confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 296.0 | 268.0 | CO (Carbon Monoxide) |
| 296.0 | 250.0 | C₂H₅OH (Ethanol) |
| 296.0 | 222.0 | C₂H₅OH + CO |
Mechanistic Insight: The loss of ethanol from the ethyl ester is a common fragmentation pathway. The subsequent or alternative loss of carbon monoxide from the quinolone ring system is also a characteristic fragmentation for this class of compounds.[12] These transitions are excellent candidates for a highly specific MRM-based quantitative method.
Workflow and Method Development Visualization
Visualizing the workflow provides a clear overview of the entire analytical process, from sample receipt to final data.
References
- 1. CN102134219A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [cymitquimica.com]
- 8. PubChemLite - this compound (C12H10BrNO3) [pubchemlite.lcsb.uni.lu]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. usbio.net [usbio.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions regarding this specific synthetic pathway.
Synthesis Overview: The Gould-Jacobs Reaction
The preparation of this compound is most effectively achieved through the Gould-Jacobs reaction.[1][2][3] This method is a cornerstone in quinoline synthesis and proceeds via a two-stage process involving an initial condensation followed by a high-temperature thermal cyclization. The chosen starting materials for this specific target molecule are 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM).[4]
The overall reaction pathway involves:
-
Condensation: A nucleophilic substitution reaction where 3-bromoaniline reacts with DEEM to form the intermediate, diethyl ((3-bromoanilino)methylene)malonate. This step typically occurs at moderately elevated temperatures (100-130 °C) and involves the elimination of ethanol.[4][5]
-
Thermal Cyclization: The crucial and most challenging step is the intramolecular 6-electron electrocyclization of the intermediate.[1][6] This reaction requires significant thermal energy, typically temperatures exceeding 250 °C, to overcome the activation barrier and form the quinoline ring system.[6][7] The product exists as a tautomeric equilibrium between the 4-oxo and 4-hydroxy forms.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gould-Jacobs reaction for this synthesis? A1: The reaction begins with a nucleophilic attack from the nitrogen of 3-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to create a stable intermediate.[5] The key step is the subsequent thermal cyclization, which is a pericyclic reaction that forms the quinoline ring. This step's high activation energy is why extreme temperatures are necessary.[6]
Q2: Why are such high temperatures (>250 °C) required for the cyclization step? A2: The cyclization is a 6-electron electrocyclization, a type of pericyclic reaction that involves the reorganization of π-electrons to form a new sigma bond and close the ring.[1][6] Such reactions often have a high activation energy barrier. The high temperature provides the necessary thermal energy to achieve the correct molecular conformation and overcome this barrier to form the stable aromatic quinoline system.
Q3: What are the most common side reactions or byproducts? A3: The most common issue is not necessarily a discrete side product but rather decomposition and polymerization of starting materials or intermediates at the high temperatures required for cyclization, leading to the formation of dark, tarry materials.[7][8] In some cases, if the reaction is run for too long or at excessively high temperatures, decarboxylation of the final product can occur.[7][9] When using asymmetrically substituted anilines, the formation of regioisomers can be a concern, although the electronics of the substituted aniline often direct the cyclization.[2]
Q4: Can microwave-assisted heating be used for this reaction? A4: Absolutely. Microwave irradiation has become a powerful tool for reactions like the Gould-Jacobs synthesis.[10] It offers rapid, uniform, and efficient heating, which can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of degradation byproducts that result from prolonged exposure to high temperatures.[5][6][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Yield of the Final Product
Q: I've confirmed the formation of the intermediate, but the cyclization step is failing or giving a very low yield. What should I do?
A: This is the most common challenge and usually points to issues with the reaction conditions for the cyclization step.
-
Possible Cause 1: Insufficient Temperature. The cyclization has a high thermal energy requirement.[7]
-
Solution: Ensure your heating apparatus is accurately reaching and maintaining the target temperature (typically 250-260 °C). Use a high-boiling point solvent like Diphenyl ether or Dowtherm A to ensure uniform heat transfer.[2][7] These solvents have boiling points that align with the required reaction temperature.[6]
-
-
Possible Cause 2: Inefficient Heat Transfer. In a solvent-free reaction or with poor stirring, localized heating can be inefficient.
-
Solution: Using a high-boiling inert solvent is the standard solution.[2] If you must perform a solvent-free reaction, ensure vigorous stirring. For small-scale reactions, a sand bath can provide more uniform heating than a heating mantle.
-
-
Possible Cause 3: Sub-optimal Reaction Time.
-
Solution: The reaction time needs to be optimized. Too short a time will result in incomplete conversion.[7] Conversely, prolonged heating, even at the correct temperature, can lead to product degradation.[9] Monitor the reaction by TLC or LC-MS at set intervals (e.g., every 15-30 minutes) to determine the optimal endpoint.
-
Problem: Significant Tar Formation and Darkening of the Reaction Mixture
Q: My reaction mixture turns into a dark, viscous tar, making product isolation impossible. How can I prevent this?
A: Tarring is a sign of decomposition due to the harsh reaction conditions.[8]
-
Possible Cause 1: Excessively High Temperature. While high heat is necessary, "more" is not always better. Temperatures significantly above 260-270 °C can accelerate decomposition.
-
Possible Cause 2: Impurities in Starting Materials. Impurities can act as catalysts for polymerization or degradation.
-
Solution: Ensure the purity of your 3-bromoaniline and DEEM. Purify them by distillation or recrystallization if necessary.
-
-
Possible Cause 3: Prolonged Reaction Time.
-
Solution: As mentioned previously, minimize the reaction time. Once the reaction has reached optimal conversion (as determined by TLC/LC-MS), cool it down promptly to prevent further degradation.[9] The use of microwave synthesis is highly recommended to drastically shorten the exposure to high heat.[10]
-
Problem: Difficulty in Product Purification and Isolation
Q: I have a crude solid product, but I'm struggling to get it clean. It may be oily or contaminated with the high-boiling solvent.
A: Purification can be challenging due to the nature of the reaction byproducts and solvents.
-
Possible Cause 1: Residual High-Boiling Solvent. Solvents like Dowtherm A or diphenyl ether are oily and difficult to remove.[2]
-
Solution: After cooling the reaction and precipitating the product (often by adding a non-polar solvent like cyclohexane or hexane), it is crucial to wash the filtered solid thoroughly with copious amounts of the same non-polar solvent.[6][7] This will dissolve the residual high-boiling solvent. Dry the final product under a high vacuum.
-
-
Possible Cause 2: Product Precipitates as an Oil. The presence of impurities can sometimes inhibit crystallization.
-
Solution: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexane or ether.[7] This involves stirring the oil with the solvent, which may cause it to solidify. If this fails, column chromatography is a reliable, albeit more labor-intensive, method for purification.[7]
-
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Step 1: Synthesis of Diethyl ((3-bromoanilino)methylene)malonate (Intermediate)
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[4]
-
Heat the mixture with stirring at 110-120 °C for 1.5-2 hours.[4] The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude intermediate is often a viscous oil or low-melting-point solid and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of intermediate).[7]
-
Equip the flask with a reflux condenser and heat the mixture under an inert atmosphere (e.g., Nitrogen) to 250-260 °C.[6]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction's progress by TLC.[7]
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A solid product should precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to dilute the mixture and further precipitate the product.[6]
-
Collect the solid by vacuum filtration. Wash the filter cake extensively with the non-polar solvent to remove all traces of the high-boiling solvent.[7]
-
Dry the purified white to off-white solid under high vacuum.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield.
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, add the pre-formed intermediate, diethyl ((3-bromoanilino)methylene)malonate.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture rapidly to 250 °C and hold for 5-15 minutes.[9] Note that the reaction will generate significant internal pressure.
-
After the specified time, cool the vial to room temperature using compressed air.
-
A solid product should form upon cooling. Add a small amount of a solvent like ice-cold acetonitrile or ethanol to create a slurry.[9]
-
Collect the product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Cyclization
The efficiency of the cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters. The following table illustrates typical differences.
| Parameter | Conventional Heating | Microwave Heating | Rationale & Reference |
| Temperature | 250 - 260 °C | 250 - 300 °C | High thermal energy is required for the 6-electron electrocyclization.[6][7] |
| Reaction Time | 30 - 90 minutes | 5 - 15 minutes | Microwave heating is more efficient and rapid, reducing degradation from prolonged heat exposure.[10] |
| Typical Yield | Variable, often moderate | Generally moderate to high | Shorter reaction times minimize byproduct formation, often leading to improved isolated yields.[9] |
| Solvent | High-boiling (e.g., Dowtherm A) | Solvent-free or high-boiling | Solvents ensure even heat distribution but are difficult to remove. Solvent-free microwave reactions are efficient.[2][7] |
| Key Challenge | Product degradation, solvent removal | High pressure generation, potential for decarboxylation at higher temps. | Each method has trade-offs that must be managed for optimal results.[7][9] |
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the Gould-Jacobs synthesis of the target quinolone.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield in the cyclization step.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Bromo-4-hydroxyquinoline Derivatives
Welcome to the technical support guide for navigating the purification challenges of 7-bromo-4-hydroxyquinoline derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent physicochemical properties of these molecules—stemming from the quinoline core, the nucleophilic hydroxyl group, and the reactive bromine atom—present a unique set of purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired purity and yield.
Troubleshooting Guide: Specific Experimental Issues
This section addresses common, specific problems encountered during the purification of 7-bromo-4-hydroxyquinoline and its analogs. The causality behind each issue is explained, followed by actionable solutions.
Issue 1: Product Discoloration (Yellowing/Browning) During or After Purification
Question: My purified 7-bromo-4-hydroxyquinoline derivative, which was initially off-white, has turned yellow or brown upon standing or after solvent removal. What is causing this, and how can I prevent it?
Answer: This is a classic sign of oxidation. The electron-rich quinoline ring system, particularly with the activating hydroxyl group, is susceptible to oxidation when exposed to air, light, or residual heat from solvent evaporation.[1] This leads to the formation of colored impurities that can be difficult to remove.
Causality & Prevention Strategy:
-
Mechanism: Atmospheric oxygen can react with the quinoline scaffold, leading to the formation of N-oxides or other oxidized species. This process can be accelerated by light (photodegradation) and heat.
-
Recommended Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal and final product packaging.
-
Solvent Degassing: For column chromatography and HPLC, use solvents that have been degassed by sparging with nitrogen or argon, or by sonication under vacuum. This minimizes dissolved oxygen.[1]
-
Light Protection: Protect the compound from light at all stages. Use amber glass vials for storage and cover flasks with aluminum foil during experiments.
-
Temperature Control: Avoid excessive heat. When removing solvent on a rotary evaporator, use the lowest feasible water bath temperature. Dry the final product in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Antioxidant Addition: For long-term storage of solutions or sensitive materials, consider adding a trace amount of an antioxidant like Butylated Hydroxytoluene (BHT).[1]
-
Issue 2: Significant Product Loss or Decomposition on a Silica Gel Column
Question: I am attempting to purify my crude 7-bromo-4-hydroxyquinoline derivative using standard silica gel column chromatography, but I'm getting very low recovery and seeing multiple new spots on my TLC, suggesting decomposition. Why is this happening?
Answer: This is a very common and frustrating problem when purifying quinoline derivatives. The primary culprit is the acidic nature of standard silica gel, which interacts destructively with the basic nitrogen atom of the quinoline ring.[2]
Causality & Prevention Strategy:
-
Mechanism: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of electrons on the quinoline nitrogen can interact strongly with these acidic sites. This strong adsorption can catalyze decomposition pathways or lead to irreversible binding of the product to the stationary phase.
-
Recommended Solutions:
-
Base-Deactivated Silica: The most effective solution is to neutralize the acidic sites. Prepare a slurry of your silica gel in the initial, non-polar eluent and add 1-2% triethylamine (NEt₃) by volume. Let it stir for 15-20 minutes before packing the column. This deactivates the acidic sites, allowing for smooth elution.
-
Alternative Stationary Phases: If decomposition persists, switch to a less acidic or neutral stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds. Use neutral (pH ~7) or basic (pH ~9) grade alumina.
-
Reverse-Phase Silica (C18): For more polar derivatives, reverse-phase chromatography using a C18-functionalized silica gel can be highly effective.[1] The mobile phase is typically a mixture of water and acetonitrile or methanol.
-
-
Issue 3: Broad or Tailing Peaks in Reverse-Phase HPLC Analysis
Question: My HPLC analysis of a purified fraction shows a broad, tailing peak instead of a sharp, symmetrical one. What is causing this poor peak shape?
Answer: Poor peak shape with hydroxyquinolines is often due to chelation. The 4-hydroxy group and the quinoline nitrogen form a bidentate ligand that can chelate metal ions.[1] These ions can be present as trace impurities in your sample or, more commonly, can leach from the stainless steel components of the HPLC system (e.g., frits, tubing, column hardware).
Causality & Prevention Strategy:
-
Mechanism: The compound forms a complex with metal ions (Fe³⁺, Cr³⁺, etc.) from the HPLC system. This interaction is reversible but kinetically slow on the chromatographic timescale, leading to peak tailing as the complex and the free molecule elute at slightly different rates.
-
Recommended Solutions:
-
Mobile Phase Additives: Add a strong, competing chelating agent to your mobile phase. Including a low concentration (e.g., 0.05%) of ethylenediaminetetraacetic acid (EDTA) will bind the free metal ions and prevent them from interacting with your compound.[1]
-
Use a Metal-Free System: If this is a recurring issue for your work, consider using a bio-inert or metal-free HPLC system with PEEK (polyether ether ketone) tubing and column hardware.[1][3] This physically eliminates the source of the metal ion contamination.
-
Acidify the Mobile Phase: Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can help by protonating the quinoline nitrogen, which reduces its ability to chelate. However, this may not be sufficient on its own.
-
Issue 4: Difficulty Finding a Suitable Recrystallization Solvent
Question: My crude product is an amorphous solid or an oil, and I cannot get it to crystallize. It is either insoluble in everything or soluble in everything. How do I approach this?
Answer: This is a classic purification challenge. The planar, rigid structure of the quinoline core can lead to strong crystal lattice forces, making it poorly soluble. Conversely, impurities can act as "oiling out" agents, preventing crystallization. A systematic approach is required.
Causality & Prevention Strategy:
-
Mechanism: For successful recrystallization, a solvent must be found in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1][4] Impurities can disrupt the crystal packing or make the compound too soluble.
-
Recommended Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities in small test tubes. Start with common solvents like ethanol, methanol, ethyl acetate, acetone, toluene, and hexane.[1]
-
Use a Solvent/Anti-Solvent System: This is the most powerful technique when a single solvent fails. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO, or hot ethanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water, hexane) dropwise at an elevated temperature until you see persistent cloudiness. Allow the solution to cool slowly. This controlled precipitation often yields high-quality crystals.[1]
-
Preliminary Purification: If the crude material is very impure (>10% impurities), it can inhibit crystallization. Perform a quick filtration through a small plug of silica or alumina to remove baseline impurities before attempting recrystallization.
-
pH Adjustment: The 4-hydroxy group is phenolic and therefore acidic. You can dissolve the crude product in a dilute aqueous base (like 1M NaOH) to form the soluble sodium phenoxide salt. Filter the solution to remove any insoluble non-acidic impurities. Then, slowly re-acidify the filtrate with an acid (like 1M HCl) to precipitate the purified product. Collect the solid by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized 7-bromo-4-hydroxyquinoline derivative?
A1: The optimal strategy depends on the scale and initial purity of your crude product. A good decision-making workflow is as follows:
Caption: A decision-making workflow for purifying 7-Bromo-4-hydroxyquinoline derivatives.
Q2: My compound seems almost completely insoluble in common organic solvents like DCM, ethyl acetate, and methanol. What should I do?
A2: This is a known issue. The 4-hydroxyquinoline core can exist in equilibrium with its 4-oxo tautomer (a quinolinone), which is often a high-melting, poorly soluble solid due to strong intermolecular hydrogen bonding.[1]
-
Try Polar Aprotic Solvents: Use highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution.[1][5] These are excellent for dissolving such compounds for NMR or for loading onto a column (though care must be taken to minimize the amount used).
-
Form a Soluble Salt: As mentioned in the recrystallization guide, you can deprotonate the acidic hydroxyl group with a base (e.g., NaOH, K₂CO₃) to form a phenoxide salt, which is often much more soluble in polar solvents like water or methanol.[1] This can be used as a purification step (acid-base extraction) or simply to get the compound into solution for chromatography.
Q3: What are some good starting solvent systems for column chromatography of these compounds?
A3: Based on the polarity of the 4-hydroxyquinoline core, you will typically need a moderately polar to polar eluent system.
-
For Normal Phase (Silica/Alumina):
-
Dichloromethane / Methanol: Start with 100% DCM and gradually increase the percentage of methanol (e.g., 0.5%, 1%, 2%, 5%). This is a very common and effective system.[1]
-
Ethyl Acetate / Hexanes: This can also work well. Start with a low percentage of ethyl acetate (e.g., 10-20%) and increase the polarity.
-
-
For Reverse Phase (C18):
-
Water / Acetonitrile: A gradient of increasing acetonitrile is standard. Both solvents should contain an additive like 0.1% formic acid to improve peak shape.
-
Q4: How do impurities from the synthesis (e.g., Gould-Jacobs reaction) typically affect purification?
A4: The Gould-Jacobs and related Conrad-Limpach syntheses are high-temperature cyclizations that can generate specific impurities.[5][6]
-
Unreacted Intermediates: The acyclic enamine intermediate may persist if the cyclization temperature was too low or the reaction time too short. These are typically less polar than the final product and will elute earlier on a normal-phase column.
-
Isomeric Byproducts: Under certain conditions, you can form the 2-hydroxyquinoline isomer.[5] This isomer has different polarity and can often be separated by careful column chromatography.
-
Starting Materials: Residual bromoaniline is a common impurity. It is more basic and less polar than the product and can be removed by an acidic wash during workup or by chromatography.
Data & Protocols
Table 1: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >99% (for suitable compounds) | Cost-effective, highly scalable, yields very pure crystalline product.[1] | Not suitable for oils or amorphous solids; can have lower yields; requires finding a suitable solvent system.[1] |
| Column Chromatography | 95-99% | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds.[1] | Can be time-consuming and solvent-intensive; risk of product decomposition on the stationary phase.[1][7] |
| Preparative HPLC | >99.5% | Highest resolution and efficiency, often automated, excellent for difficult separations.[1] | Expensive equipment and solvents, limited sample loading capacity, requires method development. |
Experimental Protocols
Protocol 1: General Method for Base-Deactivated Silica Gel Column Chromatography
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired product an Rf value of ~0.2-0.3. Use a mobile phase containing 1% triethylamine to simulate the column conditions.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., Hexane/Ethyl Acetate 9:1) containing 1% triethylamine.
-
Pour the slurry into the column and use gentle pressure or gravity to pack a uniform bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of a strong solvent (like DCM or DMF).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method and is superior to liquid loading for poorly soluble compounds.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed as well.
Protocol 2: General Method for Recrystallization using a Solvent/Anti-Solvent System
Caption: A step-by-step workflow for the recrystallization process.
-
Solvent Selection: Identify a "good" solvent where the compound is very soluble and a miscible "anti-solvent" where it is very insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to fully dissolve the solid at an elevated temperature.[1]
-
Hot Filtration (Optional): If you observe insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you observe a persistent cloudiness (the saturation point).
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals. You can then place the flask in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to the Purification of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The purification of this and similar heterocyclic compounds can present unique challenges. This document provides in-depth, field-proven answers to common questions, moving beyond simple instructions to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude sample of this compound?
Answer: Understanding potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from two sources: the synthetic route used to create the compound and subsequent degradation.
-
Starting Materials: The synthesis of the quinoline core often involves the condensation of an aniline with a β-ketoester or a similar derivative.[1] For this specific molecule, a common route involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate.[2] Therefore, residual 3-bromoaniline or unreacted malonate derivatives are common process-related impurities.
-
By-products of Cyclization: Incomplete or alternative cyclization pathways during the high-temperature reaction step can lead to isomeric impurities or polymeric material.
-
Hydrolysis Product: The ethyl ester functional group is susceptible to hydrolysis, especially if the crude product is exposed to acidic or basic conditions, or even moisture, during workup or storage. This results in the formation of 7-bromo-4-hydroxyquinoline-3-carboxylic acid .[3] This acidic impurity is one of the most common and problematic contaminants.
Q2: How can I quickly assess the purity of my material and identify the best purification method?
Answer: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for analyzing your crude product. It provides critical information about the number of components in your sample and helps in developing a purification protocol for column chromatography.
Core Protocol: Analytical TLC
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Gently draw a light pencil line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your crude material (1-2 mg) in a suitable solvent like Dichloromethane (DCM), Ethyl Acetate, or a mixture of DCM/Methanol.
-
Spotting: Using a capillary tube, spot a small, concentrated dot of your sample solution onto the pencil line.
-
Eluent Selection: Place the TLC plate in a developing chamber containing a mobile phase. A good starting point is a mixture of a non-polar and a polar solvent, such as 7:3 Hexane:Ethyl Acetate.
-
Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate for compounds that are not UV-active.[4]
The goal is to find a solvent system where your desired product has an Rf (Retardation factor) value of approximately 0.2-0.4, with good separation from all impurity spots.
Q3: My compound is a solid. What is the most straightforward method for initial purification?
Answer: For solid materials, recrystallization is the most efficient and scalable purification technique. The principle relies on the differential solubility of your target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Experimental Workflow: Recrystallization Solvent Screen
-
Screening: Place approximately 20-30 mg of your crude material into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile) dropwise while heating and agitating until the solid just dissolves.
-
Cooling & Observation: Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: Observe which solvent yields a high recovery of crystalline solid.
The table below helps organize the results of your solvent screen.
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality & Recovery |
| Ethanol | High | Moderate | |
| Isopropanol | Moderate | Low | |
| Ethyl Acetate | High | Low | |
| Toluene | Low | Very Low | |
| Acetonitrile | Moderate | Low | |
| DMF | Very High | High | Likely unsuitable |
Fill this table based on your experimental observations.
Q4: Recrystallization did not remove all the impurities. What is the next logical step?
Answer: When recrystallization is insufficient, silica gel column chromatography is the method of choice for achieving high purity, especially for separating compounds with similar polarities.[5] The process involves a stationary phase (silica gel) and a mobile phase (eluent), separating components based on their differential adsorption to the silica.
The workflow below outlines the logical progression from purity assessment to final purification.
Caption: General workflow for the purification of this compound.
Core Protocol: Flash Column Chromatography
-
Eluent Selection: Based on your initial TLC analysis, choose a solvent system that provides an Rf of ~0.2-0.3 for your target compound. A common system for quinoline derivatives is a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent and carefully pack it into a column, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.[4] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity. Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
| Initial TLC Rf | Recommended Starting Eluent Polarity | Example Eluent System (Hexane/EtOAc) |
| > 0.6 | Very Low | 95:5 |
| 0.4 - 0.6 | Low | 90:10 |
| 0.2 - 0.4 | Medium (Ideal Starting Point) | 80:20 or 70:30 |
| < 0.2 | High | 50:50 or switch to DCM/MeOH |
Q5: I'm seeing significant streaking or "tailing" of my compound spot on both TLC and the column. How do I fix this?
Answer: This is a classic problem when purifying nitrogen-containing heterocycles like quinolines on silica gel.
The Cause: The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atom in the quinoline ring can undergo a strong acid-base interaction with these groups. This causes a portion of the molecules to "stick" to the stationary phase, leading to poor peak shape and streaking (tailing).[6]
The Solution: To resolve this, you must neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier: The most common solution is to add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) , to your eluent system.[6] The triethylamine is a stronger base than your quinoline and will preferentially interact with the acidic silanol groups, allowing your compound to elute symmetrically.
The troubleshooting diagram below provides a decision-making framework for common column chromatography issues.
Caption: Troubleshooting guide for common column chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rac.ac.in [rac.ac.in]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes. Our focus is on explaining the causality behind experimental choices, ensuring you can develop robust and reproducible synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) - Common Issues in Quinoline Synthesis
This section addresses broad questions and recurring issues encountered across various classical and modern quinoline synthesis methods.
Q1: My quinoline synthesis reaction is resulting in a low yield. What are the general factors I should investigate first?
A1: Low yields are a common frustration and can stem from several factors. A systematic approach is crucial.[1][2]
-
Purity of Starting Materials: Ensure your anilines, ketones, aldehydes, and other reactants are pure. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1][2]
-
Reaction Temperature: Temperature is a critical parameter. Classical methods like the Skraup, Conrad-Limpach, and Gould-Jacobs syntheses often require high temperatures (sometimes exceeding 250°C) for cyclization.[1][3] However, excessive heat can cause decomposition of reactants or products, leading to tar formation.[3][4] It's a delicate balance between achieving a sufficient reaction rate and minimizing degradation.[4]
-
Catalyst Choice and Activity: The choice of acid or base catalyst is pivotal.[1] For instance, the Friedländer synthesis can be catalyzed by various acids (Brønsted or Lewis) and bases, with efficiency varying based on the specific substrates.[1][5] Ensure your catalyst is active and used at the optimal concentration. Modern approaches often utilize transition-metal catalysts or nanocatalysts to improve yields under milder conditions.[5][6]
-
Reaction Time: Monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] Incomplete reactions are a direct cause of low yields, but prolonged reaction times can lead to product degradation.[3][7]
-
Atmosphere: Some reactions are sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere like nitrogen or argon.[1][3]
Q2: I'm observing significant tar formation, especially in my Skraup or Doebner-von Miller synthesis. What causes this and how can I minimize it?
A2: Tar formation is a notorious problem in quinoline syntheses that use harsh acidic and oxidizing conditions, such as the Skraup and Doebner-von Miller reactions.[8][9][10] This is primarily due to the acid-catalyzed polymerization of reactants and intermediates.[7][8][9]
-
For the Skraup Synthesis: This reaction is famously exothermic and can be violent.[8][10]
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid is a common and effective strategy to make the reaction less vigorous and control the rate, which in turn reduces charring.[7][8][10]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[8]
-
Efficient Stirring: Good agitation is crucial for heat dissipation and preventing localized hotspots that promote polymerization.[8][11]
-
-
For the Doebner-von Miller Synthesis: The primary culprit is the polymerization of the α,β-unsaturated aldehyde or ketone.[7][8][9]
-
Employ a Biphasic System: A highly effective technique is to sequester the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase.[8][9][12] This dramatically reduces the concentration of the carbonyl in the acidic medium, thus minimizing self-polymerization.[9][12]
-
Optimize Acid and Temperature: While strong acids are needed, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) to find an optimal balance.[9] Running the reaction at the lowest effective temperature can also help.[9]
-
Q3: How can I control the regioselectivity in my synthesis when using unsymmetrical starting materials?
A3: Poor regioselectivity is a frequent challenge, particularly in the Friedländer, Combes, and Gould-Jacobs syntheses.[1]
-
Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl. To direct the reaction, you might try using specific amine catalysts or employing ionic liquids as the reaction medium.[7]
-
Combes Synthesis: When using an unsymmetrical β-diketone, the cyclization can lead to two different regioisomers.[13] Studies have shown that steric effects play a significant role in the rate-determining annulation step. Increasing the steric bulk on one of the diketone's R groups can favor the formation of one isomer over the other.[13]
-
Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions. The outcome is governed by a combination of steric and electronic factors of the substituents on the aniline ring.[1]
Q4: Are there greener, more environmentally friendly alternatives to the classical quinoline synthesis methods?
A4: Yes, the field of green chemistry has made significant strides in developing more sustainable protocols.[14]
-
Catalyst-Free and Solvent-Free Conditions: Some methods avoid the use of harsh catalysts and volatile organic solvents altogether. For example, functionalized quinolines can be synthesized from imines and styrenes under solvent-free and catalyst-free conditions by simple heating.[15]
-
Water as a Solvent: The Friedländer synthesis can be performed effectively in water, offering an environmentally benign alternative.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating.[3][16] Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and greener option.[7]
-
Nanocatalysts: The use of nanocatalysts is a rapidly developing area. These catalysts offer high surface area and reactivity, and their heterogeneous nature often allows for easy separation and recycling, reducing waste.[5][6][17]
Part 2: Troubleshooting Guides for Specific Syntheses
This section provides detailed, Q&A-formatted troubleshooting for specific, widely-used quinoline synthesis reactions.
Guide 1: The Friedländer Synthesis
The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is stalled or yield is very low. | 1. Temperature Too Low: The reaction may be kinetically slow.[4] 2. Temperature Too High: Reactants or the product may be decomposing.[4] 3. Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive.[4] 4. Presence of Water: Water produced during the cyclization can inhibit acid-catalyzed reactions.[4] | 1. Gradually increase the temperature in 10-20°C increments, monitoring progress by TLC.[4] 2. Lower the temperature and consider extending the reaction time. Look for signs of charring.[4] 3. Switch to a more potent catalytic system (e.g., a stronger Lewis acid) or use higher temperatures.[4] 4. Use anhydrous solvents and reagents. Consider using a Dean-Stark trap or molecular sieves to remove water as it forms. |
| Formation of multiple side products. | 1. Self-Condensation of Ketone: Especially under basic conditions, the ketone can undergo an aldol condensation.[2] 2. Harsh Reaction Conditions: High temperatures and strong acids/bases can promote side reactions.[1] | 1. If using a base, consider a milder catalyst or a Lewis acid. 2. Explore modern protocols that utilize milder catalysts, allowing the reaction to proceed under more controlled conditions.[1] |
| Poor regioselectivity with unsymmetrical ketones. | Lack of directing influence: Condensation can occur at either α-position of the ketone. | 1. Catalyst Screening: Try different acid or base catalysts, as their efficiency can vary depending on the substrate.[1] 2. Modern Approaches: Investigate using specific amine catalysts or ionic liquids which have been shown to influence regioselectivity.[7] |
Guide 2: The Skraup Synthesis
The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is dangerously vigorous and uncontrollable. | Highly Exothermic Nature: The reaction generates a large amount of heat, which can lead to a runaway reaction.[8][10] | 1. Add a Moderator: Use ferrous sulfate (FeSO₄) to make the reaction proceed more smoothly.[5][8][10] 2. Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling.[8] 3. Ensure Efficient Stirring: Use mechanical stirring to effectively dissipate heat.[8] |
| Excessive tar formation and low yield. | 1. Uncontrolled Exotherm: Localized overheating leads to polymerization and charring.[10] 2. Harsh Conditions: The combination of strong acid and high temperature promotes degradation. | 1. Implement all the control measures listed above (moderator, slow addition, efficient stirring). 2. Optimize Temperature: Heat the reaction gently to initiate, then control the exothermic phase carefully. Avoid excessively high temperatures.[8] |
| Difficulty isolating the product from the tarry crude mixture. | Viscous Nature of Byproducts: The polymeric tar makes extraction and purification challenging.[8][10] | 1. Steam Distillation: This is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[7][8] 2. Work-up: After the reaction, make the mixture strongly alkaline with NaOH solution before steam distillation.[8] |
Guide 3: The Gould-Jacobs Reaction
The reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cyclization step is incomplete. | 1. Temperature Too Low: The thermal cyclization requires very high temperatures, typically 250-300°C.[3] 2. Insufficient Reaction Time: The reaction may not have had enough time to proceed to completion. | 1. Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) has reached the target temperature. Gradually increase if necessary.[3][18] 2. Extend the reaction time, but monitor for product degradation.[3] 3. Consider Microwave Heating: Microwave irradiation can provide rapid, efficient heating, often leading to higher yields and shorter reaction times.[3][19] |
| Formation of dark, tarry materials. | Thermal Decomposition: Prolonged heating at very high temperatures can cause the product to degrade.[3] | 1. Optimize Time and Temperature: Find the balance that maximizes cyclization while minimizing degradation. A time-temperature study may be necessary.[3][19] 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidative decomposition.[3] |
| Product is a viscous oil or difficult to crystallize. | 1. Presence of Impurities: Unreacted intermediates or degradation products can inhibit crystallization. 2. Residual High-Boiling Solvent: It can be difficult to remove all traces of solvents like Dowtherm A. | 1. Purify the crude product using column chromatography.[3] 2. Trituration: Try stirring the crude oil with a non-polar solvent like hexanes or petroleum ether to induce precipitation.[3][18] 3. Ensure the solvent is thoroughly removed under a high vacuum.[3] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Catalyzed Friedländer Synthesis
This protocol describes a general procedure for an acid-catalyzed Friedländer synthesis.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 10 mol%)[5]
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and toluene (5 mL).[5]
-
Add the p-TsOH catalyst (10 mol%) to the mixture.[5]
-
Heat the mixture to reflux (approx. 110°C).[15]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid, followed by brine (15 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Doebner-von Miller Synthesis with Biphasic System
This protocol is optimized to minimize polymerization.
Materials:
-
Aniline (1.0 mmol)
-
Crotonaldehyde (or other α,β-unsaturated carbonyl) (1.2 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with aniline and aqueous hydrochloric acid.
-
Add the α,β-unsaturated carbonyl compound dissolved in an equal volume of toluene. This creates the biphasic system.[9]
-
Heat the reaction mixture to reflux and maintain for several hours, stirring vigorously to ensure mixing between the phases.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully make the mixture strongly alkaline with a concentrated sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[9]
Visualizing the Optimization Workflow
The process of optimizing any quinoline synthesis can be visualized as a logical decision-making workflow.
Caption: A logical workflow for optimizing a quinoline synthesis reaction.
Mechanism Overview: The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.
Caption: Key mechanistic steps of the Combes quinoline synthesis.[13][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ablelab.eu [ablelab.eu]
- 20. iipseries.org [iipseries.org]
Technical Support Center: Preventing Discoloration of Quinoline Compounds During Purification
Welcome to the technical support guide for managing the stability and purity of quinoline compounds. As a class of nitrogen-containing heterocyles, quinolines are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] However, their inherent reactivity often leads to discoloration—typically manifesting as a yellow to brown hue—during purification and storage.[4][5] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you mitigate degradation and ensure the integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My freshly purified quinoline derivative turned yellow/brown after sitting on the bench for a few hours. What's happening?
Answer: This is a classic sign of degradation, primarily caused by a combination of atmospheric oxygen and ambient light.[4][6] The quinoline ring system, particularly the electron-rich pyridine ring, is susceptible to oxidation.[7] This process is often accelerated by light, which can initiate the formation of radical species, leading to colored polymeric or oxidized byproducts.[8][9]
Root Cause Analysis:
-
Oxidation: The lone pair of electrons on the nitrogen atom can facilitate oxidative processes.[1] Atmospheric oxygen acts as a diradical, readily initiating chain reactions that degrade the quinoline structure.
-
Photodegradation: Quinoline and its derivatives can absorb UV and even visible light, promoting them to an excited state.[9][10] This excess energy can lead to bond cleavage and the formation of reactive intermediates like hydroxyl radicals, which attack the aromatic system.[8]
Immediate Corrective Actions:
-
Protect from Light: Immediately store your compound in an amber vial or wrap the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Refrigerate/Freeze: Lowering the temperature slows the rate of chemical degradation.[6]
Q2: I'm seeing discoloration during my silica gel column chromatography. How can I prevent this?
Answer: This is a common and frustrating issue. The problem arises from the interaction of the basic quinoline nitrogen with the acidic surface of the silica gel, coupled with prolonged exposure to air and light on the high-surface-area stationary phase.
Troubleshooting Workflow for Chromatography-Induced Discoloration
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Troubleshooting workflow for quinoline discoloration during chromatography.
Q3: Can I use an antioxidant to stabilize my quinoline compound during purification and storage?
Answer: Yes, using a radical-scavenging antioxidant is a highly effective strategy. Butylated hydroxytoluene (BHT) is an excellent and widely used choice for organic synthesis.[11][[“]]
Mechanism of Action: BHT is a phenolic antioxidant.[13] It functions by donating a hydrogen atom from its hydroxyl group to quench peroxy radicals, which are key intermediates in autoxidation chain reactions.[11] This terminates the oxidative cycle and forms a stable, sterically hindered BHT radical that does not propagate the chain reaction.[11]
| Parameter | Recommendation | Rationale |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Inexpensive, effective radical scavenger, and easily removed by vacuum due to its volatility.[11][[“]] |
| Concentration | 0.01 - 0.1 mol% | A catalytic amount is sufficient to inhibit the chain reaction. Higher amounts are unnecessary and may complicate purification. |
| When to Add | Add to the crude product before purification or to the purified product before solvent removal. | This ensures protection during the entire workup and storage process. |
Experimental Protocol: Stabilization with BHT
-
After completing your reaction work-up, obtain your crude product, either as an oil or dissolved in an organic solvent.
-
Add BHT to the crude mixture (e.g., for a 10 mmol scale reaction, add ~2.2 mg, which is 0.01 mmol or 0.1 mol%).
-
Proceed with your standard purification procedure (e.g., column chromatography). The BHT will typically co-elute with non-polar fractions.
-
For storage, dissolve the final, pure quinoline compound in a suitable solvent (e.g., DCM, Ethyl Acetate) and add a fresh portion of BHT (0.01 mol%) before concentrating via rotary evaporation.
-
Store the final product under an inert atmosphere, protected from light.
Q4: My synthesis involved a palladium catalyst. Could that be causing the discoloration?
Answer: Absolutely. Residual palladium, especially "colloidal" or palladium black, can be highly active and catalyze oxidative decomposition of your product, leading to dark, often black or brown, coloration.[14] Standard purification methods like column chromatography may not be fully effective at removing all palladium residues.[15]
Protocol for Removing Residual Palladium Catalysts
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of heterogeneous catalysts like Pd/C and any precipitated palladium metal.[14][16]
-
Adsorption/Scavenging: If discoloration persists after filtration and initial purification, residual soluble or colloidal palladium is likely present.
-
Activated Carbon: A cost-effective option, but it may also adsorb your product, leading to yield loss.[16][17]
-
Metal Scavengers: More selective and effective. Silica-based scavengers with thiol (e.g., SiliaMetS Thiol) or triaminotriazine (Si-TMT) functionalities are highly effective at binding palladium.[15][16]
-
-
Scavenging Procedure:
-
Dissolve the palladium-containing compound in a suitable solvent (e.g., THF, Toluene).[16]
-
Add the metal scavenger resin (typically 3-5 equivalents by weight relative to the theoretical palladium amount).
-
Stir the slurry at room temperature or slightly elevated temperature (40-60°C) for 1-18 hours.[16]
-
Filter off the resin and wash it with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow for effective palladium catalyst removal.
Q5: Does pH play a role in the stability of quinoline compounds?
Answer: Yes, pH is a critical factor. Quinoline is a weak base, and its stability can be highly dependent on the pH of the medium.[18][19][20] Both strongly acidic and strongly basic conditions can accelerate degradation.[6] For instance, photodegradation can be significantly faster at acidic pH compared to neutral pH.[6][9]
Practical Recommendations:
-
During aqueous workups, aim to neutralize your solution promptly.
-
If you need to store the compound in solution, use a buffer to maintain a pH where the compound is most stable, typically near neutral (pH 6-8), although this should be determined empirically for novel derivatives.[6][21]
-
Be aware that protonation of the quinoline nitrogen can alter its electronic properties and susceptibility to degradation.[22]
General Protocols for Purification of Sensitive Quinolines
Protocol 1: Recrystallization Under an Inert Atmosphere
Recrystallization is an excellent method for purification, as the slow formation of a crystal lattice effectively excludes impurities.[23][24][25] For sensitive compounds, excluding oxygen is key.
-
Solvent Selection: Choose a solvent system where your compound is highly soluble when hot but poorly soluble when cold.[26]
-
Setup: Place the crude solid and a stir bar in a Schlenk flask. Attach the flask to a Schlenk line or use a balloon setup to create an inert atmosphere.[27][28][29]
-
Dissolution: Add the minimum amount of hot, degassed solvent to the flask under a positive pressure of inert gas until the solid completely dissolves.[24] Degas the solvent beforehand by bubbling argon or nitrogen through it for 15-20 minutes.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[25] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals using a Schlenk filtration setup (cannula filtration) or by quickly filtering in a glovebox to prevent exposure to air.[30]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold, degassed solvent and dry them under high vacuum.
Protocol 2: Deactivated Chromatography Under Inert Conditions
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent system, which should contain 1% triethylamine (NEt₃) to deactivate the silica.[4]
-
Degassing: Degas the slurry and additional eluent by sonicating under vacuum or by bubbling with argon for 20 minutes.
-
Column Packing: Pack the column with the degassed slurry.
-
Inert Setup: Keep a positive pressure of nitrogen or argon at the top of the column using a balloon or a direct line from a gas cylinder.
-
Loading & Elution: Load your sample and run the column as usual, but maintain the inert atmosphere throughout the process. Wrapping the column in aluminum foil is highly recommended.[4]
By implementing these targeted strategies and understanding the chemical principles behind quinoline discoloration, you can significantly improve the purity, stability, and reliability of your experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. consensus.app [consensus.app]
- 13. Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 19. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recrystallization [sites.pitt.edu]
- 24. people.chem.umass.edu [people.chem.umass.edu]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 26. mt.com [mt.com]
- 27. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. youtube.com [youtube.com]
- 30. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Hydrolysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the hydrolysis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this specific chemical transformation and successfully synthesize high-purity 7-bromo-4-hydroxyquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a major byproduct in my hydrolysis reaction. What is it likely to be, and how can I prevent its formation?
A1: The most probable byproduct is the decarboxylated compound, 7-bromo-4-hydroxyquinoline. This occurs when the carboxylic acid product loses a molecule of CO2. This side reaction is particularly favored by high temperatures and prolonged reaction times. The 4-oxo tautomer of your target molecule is a β-keto acid, a structure notoriously prone to thermal decarboxylation.[1][2] To minimize the formation of this byproduct, it is crucial to use milder reaction conditions and to monitor the reaction's progress closely to avoid unnecessarily long heating.
Q2: My final product has a yellow or brownish tint. What causes this discoloration, and how can I obtain a pure white solid?
A2: The discoloration is likely due to the oxidation of the 4-hydroxyquinoline core.[3] These compounds can be sensitive to air and light, especially at elevated temperatures. To prevent this, consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and purification, minimize the exposure of your product to harsh light and heat. Storing the final product in a dark container, under an inert atmosphere, is also recommended.[3]
Q3: I am struggling with low yields. What are the common pitfalls that lead to product loss?
A3: Low yields can stem from several factors. Firstly, the use of alkaline conditions for hydrolysis is a primary cause. While base-catalyzed hydrolysis (saponification) is often rapid, it can promote the formation of various byproducts with this specific substrate, leading to a lower yield of the desired carboxylic acid.[4] Secondly, incomplete hydrolysis can be a factor. It is essential to ensure the reaction goes to completion by monitoring it with a suitable analytical technique like Thin Layer Chromatography (TLC). Finally, product loss during workup and purification can also contribute to low yields. The product, 7-bromo-4-hydroxyquinoline-3-carboxylic acid, has limited solubility in many common organic solvents, so care must be taken during filtration and washing steps to avoid dissolving the product.[5]
Q4: What is the best method for hydrolyzing this compound?
A4: Based on available data, an acid-catalyzed hydrolysis is the recommended method to avoid the formation of byproducts associated with alkaline conditions.[4] A protocol using hydrochloric acid in an organic solvent has been shown to produce the desired product in high yield and purity.[4] This method proceeds under milder conditions than traditional saponification, which helps to suppress the unwanted decarboxylation side reaction.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to identifying and resolving common issues encountered during the hydrolysis of this compound.
Issue 1: Formation of a Major, Less Polar Byproduct (Suspected Decarboxylation)
Symptoms:
-
A new spot appears on the TLC plate with a higher Rf value than the starting material and the product.
-
The isolated product has a lower than expected molecular weight, confirmed by mass spectrometry.
-
Effervescence (release of CO2 gas) is observed during the reaction.
Root Cause Analysis: The formation of a less polar byproduct is a strong indication of decarboxylation, yielding 7-bromo-4-hydroxyquinoline. This is a thermally driven process, often accelerated by harsh reaction conditions.[1][2]
Corrective Actions:
-
Switch to Acid-Catalyzed Hydrolysis: If you are currently using a base-catalyzed method, switch to the recommended acid-catalyzed protocol provided below. This method generally requires lower temperatures.
-
Optimize Reaction Temperature: If you are already using an acidic method, try lowering the reaction temperature. While this may increase the reaction time, it will significantly reduce the rate of decarboxylation.
-
Monitor the Reaction Closely: Use TLC to monitor the disappearance of the starting material. Once the ester is consumed, proceed with the workup immediately to avoid prolonged heating of the product.
Issue 2: Low Purity and Discoloration of the Final Product
Symptoms:
-
The isolated solid is off-white, yellow, or brown.
-
HPLC analysis shows multiple impurities.
Root Cause Analysis: Discoloration is often a sign of oxidation of the electron-rich 4-hydroxyquinoline ring system.[3] The presence of multiple impurities could also be a result of side reactions promoted by inappropriate hydrolysis conditions (e.g., strong base).
Corrective Actions:
-
Use an Inert Atmosphere: Perform the reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Purify via Recrystallization: If the product is discolored, attempt recrystallization from a suitable solvent. Common solvents for similar compounds include ethanol or aqueous ethanol.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to hot-filter the charcoal before allowing the solution to cool.
Recommended Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from a method demonstrated to provide high yield and purity.[4]
Materials:
-
This compound
-
Methanol (or another suitable organic solvent)
-
1M Hydrochloric Acid (aqueous)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add methanol and 1M hydrochloric acid. A typical ratio would be approximately 25 mL of methanol and 5 mL of 1M HCl per gram of starting ester.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (a suitable eluent system would be a mixture of dichloromethane and methanol, e.g., 9:1). The product should be more polar (lower Rf) than the starting ester.
-
Once the starting material is no longer visible by TLC (typically 1-2 hours), remove the heat source and allow the mixture to cool to room temperature.
-
A precipitate of the product, 7-bromo-4-hydroxyquinoline-3-carboxylic acid, should form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold methanol and then with deionized water to remove any remaining acid and salts.
-
Dry the product under vacuum to obtain pure 7-bromo-4-hydroxyquinoline-3-carboxylic acid as a white solid.
| Parameter | Recommendation | Rationale |
| Hydrolysis Condition | Acid-catalyzed (e.g., HCl) | Avoids base-promoted side reactions and byproducts.[4] |
| Temperature | Reflux (Methanol) | Provides sufficient energy for hydrolysis while minimizing thermal decarboxylation. |
| Reaction Monitoring | TLC | Ensures the reaction is stopped promptly upon completion, preventing prolonged heating. |
| Atmosphere | Inert (N2 or Ar) | Minimizes oxidation and discoloration of the product.[3] |
Visualizing the Chemistry
Reaction Pathway and Side Product Formation
Caption: Desired hydrolysis pathway and the competing decarboxylation side reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common hydrolysis issues.
References
Technical Support Center: A Scientist's Guide to Resolving Tailing Peaks in HPLC for Hydroxyquinolines
Welcome to the technical support center for troubleshooting challenging separations in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter peak asymmetry—specifically tailing peaks—when analyzing hydroxyquinoline-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts.
Hydroxyquinolines are a class of compounds notorious for their difficult chromatographic behavior. Their unique chemical structure, possessing both a basic nitrogen atom and a powerful metal-chelating motif, creates a dual-challenge scenario in standard reversed-phase HPLC, often leading to poor peak shape, reduced sensitivity, and inaccurate quantification. This guide offers a systematic, cause-and-effect approach to diagnose and resolve these issues effectively.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
Before diving into troubleshooting, it's crucial to understand the fundamental interactions at play. This section addresses the most common questions regarding the analysis of hydroxyquinolines.
Q1: Why are hydroxyquinolines so prone to peak tailing in reversed-phase HPLC?
Hydroxyquinolines present a "double threat" in silica-based reversed-phase chromatography due to two primary chemical characteristics:
-
Basicity: The quinoline ring contains a nitrogen atom that is basic (a proton acceptor). In the acidic to neutral mobile phases typically used in reversed-phase HPLC, this nitrogen becomes protonated, carrying a positive charge. This charged, basic analyte can then engage in strong, secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of all silica-based stationary phases.[1][2] This secondary retention mechanism is much stronger than the primary hydrophobic retention, causing some analyte molecules to lag behind, resulting in a "tail".[2]
-
Chelating Ability: 8-hydroxyquinoline and its derivatives are potent bidentate chelating agents, meaning they can form strong complexes with metal ions.[3][4] Even high-purity silica gels can contain trace metal impurities (like iron, aluminum, or zinc).[5][6] When a hydroxyquinoline analyte passes through the column, it can chelate with these metal ions, leading to severe, and sometimes irreversible, adsorption and significant peak tailing.[7][8]
Q2: What is the USP Tailing Factor (Tf) and what is an acceptable value for my analysis?
The USP Tailing Factor (Tf), also known as the asymmetry factor, is a quantitative measure of peak symmetry. It is calculated by measuring the peak width at 5% of the peak height. A perfectly symmetrical, Gaussian peak has a Tf of 1.0.[9]
Formula: Tf = W₀.₀₅ / (2f) Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
For most analytical methods, a tailing factor of Tf ≤ 2.0 is required, although for high-precision assays, a value of Tf ≤ 1.5 is often targeted.[10] Values greater than 2 indicate significant tailing that can compromise resolution and lead to inaccurate peak integration.[10]
Q3: How does mobile phase pH critically affect the peak shape of a basic compound like hydroxyquinoline?
Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[11][12] Its effect is twofold, influencing both the analyte and the stationary phase:
-
Analyte Ionization: At a pH well below its pKa, a basic compound like hydroxyquinoline will be fully protonated (cationic). As the pH approaches and surpasses the pKa, the compound becomes deprotonated (neutral). The neutral form is more hydrophobic and will be retained longer on a C18 column.[13] Operating near the pKa is problematic because both the ionized and neutral forms will coexist, leading to peak splitting or severe broadening.[11][14]
-
Silanol Group Ionization: The silanol groups on the silica surface are acidic, with a pKa typically in the range of 3.5-4.5.[1]
-
At low pH (<3): Silanol groups are protonated (Si-OH) and neutral. This minimizes their ability to ionically interact with protonated basic analytes, leading to significantly improved peak shape.[1][2][15]
-
At mid pH (4-7): A significant portion of silanol groups are deprotonated (Si-O⁻) and negatively charged, creating active sites for strong secondary interactions with basic analytes, which is a primary cause of tailing.[1][16]
-
Part 2: A Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve peak tailing. The most common causes are addressed first.
Caption: A step-by-step workflow for troubleshooting tailing peaks.
Issue 1: Secondary Silanol Interactions
This is the most frequent cause of peak tailing for any basic compound on a silica-based column.
-
The "Why": At a mobile phase pH above ~3.5, surface silanol groups become ionized (Si-O⁻). The protonated hydroxyquinoline (Analyte-NH⁺) is electrostatically attracted to these sites. This strong ionic bond acts as a secondary retention mechanism, delaying the elution of a fraction of the analyte molecules and causing a tail.[1][2][5]
-
The "How-to-Fix":
Protocol 1: Mobile Phase pH Optimization (Ion Suppression) The most effective solution is to neutralize the silanol groups by lowering the mobile phase pH.[1][15]
-
Prepare Aqueous Mobile Phase: Create an aqueous buffer with a pH between 2.5 and 3.0. A common choice is 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in water. For more buffering capacity, use a 10-20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.[17]
-
Solvent Compatibility: If using phosphate buffer with acetonitrile, be cautious of buffer precipitation at high organic concentrations. A buffer concentration of 25 mM is a good starting point for LC-UV applications.[15]
-
System Equilibration: Equilibrate the column with the new, low-pH mobile phase for at least 15-20 column volumes (e.g., for a 4.6 x 150 mm column, this is approx. 25-35 mL) or until the baseline is stable.
-
Inject and Evaluate: Inject your standard and observe the peak shape. In most cases, you will see a dramatic improvement in symmetry.
Protocol 2: Using a Competing Base (Silanol Masking) If lowering the pH is not desirable or fully effective, a small, basic additive can be used to "mask" the active silanol sites.
-
Additive Selection: Triethylamine (TEA) is a common choice.[15][17]
-
Preparation: Add TEA to your aqueous mobile phase at a concentration of 5-20 mM (approximately 0.07-0.28% v/v). Adjust the final mobile phase pH to your desired value (e.g., pH 7) with an acid like phosphoric acid.
-
Equilibration: Competing bases require a long equilibration time. Flush the column with at least 30-50 column volumes of the TEA-containing mobile phase.
-
Caution: Be aware that TEA can shorten column lifetime by accelerating silica hydrolysis.[17] It is also not suitable for LC-MS as it can cause significant ion suppression.
-
| Mobile Phase Additive | Mechanism of Action | Typical Concentration | LC-MS Compatible? |
| Formic Acid | Silanol Suppression (Lowers pH) | 0.05 - 0.1% | Yes |
| Trifluoroacetic Acid (TFA) | Silanol Suppression & Ion Pairing | 0.05 - 0.1% | Yes (can cause suppression) |
| Phosphate Buffer | Silanol Suppression & pH Control | 10 - 50 mM | No (non-volatile) |
| Triethylamine (TEA) | Competing Base (Masks Silanols) | 5 - 20 mM | No (causes suppression) |
Issue 2: Metal Chelation
This is a problem particularly acute for hydroxyquinolines and other compounds with chelating functional groups.
-
The "Why": The 8-hydroxyquinoline structure forms a highly stable five-membered ring with divalent and trivalent metal ions (Fe³⁺, Al³⁺, Zn²⁺) present in the stationary phase or leached from stainless steel components of the HPLC system (e.g., frits, tubing).[5][7][8] This interaction is extremely strong and results in significant peak tailing or even complete loss of the analyte.[7]
-
The "How-to-Fix":
Protocol 3: Add a Competing Chelator to the Mobile Phase A strong, water-soluble chelator can be added to the mobile phase to bind any free metal ions in the system, preventing them from interacting with your analyte.
-
Reagent: Prepare a stock solution of Ethylenediaminetetraacetic acid (EDTA).
-
Mobile Phase Preparation: Add EDTA to the aqueous portion of your mobile phase at a low concentration, typically 0.1-0.5 mM.
-
System Passivation: Before connecting the column, flush the entire HPLC system (from the pump to the detector) with this mobile phase for 30-60 minutes to passivate any active metal surfaces.
-
Analysis: Equilibrate the column and run your analysis. The EDTA will sequester metal ions, freeing your analyte to undergo normal chromatographic partitioning.
-
Issue 3: Inappropriate Column Chemistry
Not all C18 columns are created equal. The underlying silica chemistry is critical for analyzing basic compounds.
-
The "Why": Older "Type A" silica columns have higher metal contamination and more acidic, non-homogeneously distributed silanol groups, making them particularly problematic for basic analytes.[6][17] Columns that are not "end-capped" have a high population of free silanol groups available for unwanted secondary interactions.[5][18]
-
The "How-to-Fix":
Guidance on Modern Column Selection: If you are using an older column and observing tailing, the most robust long-term solution is to switch to a modern stationary phase designed for the analysis of basic compounds.
| Stationary Phase Type | Key Feature & Benefit | Ideal For... |
| High-Purity, End-Capped Silica | Based on "Type B" silica (<10 ppm metals) with a secondary silanization step to cap most residual silanols.[5][15] Reduces tailing significantly. | General purpose analysis of basic compounds. A good first choice. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain. This shields residual silanols from basic analytes.[10][16] | Improving peak shape for strong bases without requiring low pH or silanol suppressors. |
| Hybrid Particle Technology | Silica-polymer hybrid particles offer better pH stability (up to pH 12), allowing analysis of bases in their neutral, uncharged state at high pH.[6] | Methods where high pH is required to achieve desired selectivity or retention. |
| Phenyl Phase | Provides alternative selectivity through π-π interactions. Can be beneficial for aromatic compounds like hydroxyquinolines.[19] | When C18 phases do not provide adequate separation or peak shape. |
Part 3: Advanced Strategies
If the above steps have not fully resolved the issue, or if your separation requires a different approach, consider these advanced techniques.
Ion-Pair Chromatography (IPC)
-
Concept: This technique is used for ionic and highly polar compounds that are poorly retained in reversed-phase mode. An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic tail (e.g., an alkyl sulfonate for a basic analyte), is added to the mobile phase.[20] The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and allowing it to be retained and separated on a standard C18 column.[21]
-
When to Use: Consider IPC when your hydroxyquinoline derivative is highly polar and you need to increase retention while simultaneously improving peak shape.
-
Protocol: Using Sodium 1-Pentanesulfonate
-
Reagent Preparation: Prepare the aqueous mobile phase containing 5-10 mM of sodium 1-pentanesulfonate.
-
pH Adjustment: Adjust the pH to a low value (e.g., 2.5-3.5) to ensure both the analyte and the silanols are in a consistent protonation state.
-
Column Equilibration: IPC requires extensive column equilibration. Flush the column with the IPC mobile phase for at least 30-60 minutes, or until retention times are stable.
-
Dedicated Column: It is highly recommended to dedicate a column solely for IPC use, as the ion-pairing reagent can be difficult to completely wash out.
-
Caption: Mechanism of Ion-Pair Chromatography for a basic analyte.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. sielc.com [sielc.com]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 9. waters.com [waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. labcompare.com [labcompare.com]
- 16. chromtech.com [chromtech.com]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. acdlabs.com [acdlabs.com]
- 19. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ion Pairing Reagents For Hplc [lobachemie.com]
- 21. itwreagents.com [itwreagents.com]
Technical Support Center: Inconsistent Recrystallization of Quinoline Carboxylates
Welcome to the Technical Support Center for troubleshooting the purification of quinoline carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical recrystallization step of these valuable compounds. Quinoline derivatives are significant scaffolds in medicinal chemistry, and their purity is paramount for reliable biological evaluation and downstream applications. [1][2]
This resource provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the recrystallization of quinoline carboxylates in a detailed question-and-answer format.
Issue 1: My quinoline carboxylate "oils out" instead of crystallizing.
Question: Upon cooling my saturated solution, the compound separates as an oily liquid instead of forming solid crystals. What is causing this, and how can I resolve it?
Answer: "Oiling out" is a common and frustrating phenomenon in crystallization. [3]It occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation. [4][5]Highly impure compounds are also more prone to oiling out. [4][6]The resulting oil is often a good solvent for impurities, leading to a poor purification outcome. [5][6]
Causality & Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling is a primary driver of oiling out. A slower cooling rate provides the necessary time for molecules to orient themselves into an ordered crystal lattice. [4]
-
Protocol: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before transferring it to a colder environment like a refrigerator. Insulating the flask can further slow the cooling process.
-
-
Decrease Solute Concentration: An excessively high concentration can lead to the solute crashing out of the solution as a liquid.
-
Protocol: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the overall concentration before attempting to cool it again. [4]
-
-
Optimize the Solvent System: The choice of solvent is critical.
-
Single Solvent: If the melting point of your compound is lower than the boiling point of your solvent, it's likely to oil out. [7]Consider a solvent with a lower boiling point.
-
Mixed Solvents: If using a solvent/anti-solvent system, the anti-solvent may be added too quickly or be too dissimilar in polarity, causing the compound to precipitate as a liquid. Try adding the anti-solvent dropwise at an elevated temperature.
-
-
Increase Purity of the Crude Material: Sometimes, the presence of significant impurities can depress the melting point of the mixture, leading to oiling out. [3][7]
-
Protocol: Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. [8]
-
Issue 2: The recrystallization yields are consistently low.
Question: I am getting beautiful crystals, but my final yield is very low. What factors contribute to this, and how can I improve it?
Answer: Low yield can be attributed to several factors, including excessive solubility of the compound in the cold solvent, using too much solvent, or premature crystallization during hot filtration.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold. [9][10]
-
Protocol: Perform small-scale solvent screening with various solvents of different polarities to find the optimal one.
-
-
Minimize the Amount of Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
-
Protocol: Add the hot solvent in small portions to the crude material until it just dissolves. This will ensure you have a truly saturated solution. [10]
-
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your compound can crystallize in the filter funnel, leading to significant loss.
-
Protocol: Use a pre-heated filter funnel and flask. Also, add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration to re-establish saturation.
-
Issue 3: The final product is still impure or has poor color.
Question: After recrystallization, my quinoline carboxylate is still colored, or analytical data shows the presence of impurities. Why is the purification ineffective?
Answer: This can happen if the impurities have similar solubility profiles to your desired compound or if they are co-crystallizing. The color may also be due to trace oxidized impurities. [11]
Causality & Troubleshooting Steps:
-
Address Co-crystallization: Sometimes impurities can be incorporated into the crystal lattice of the desired compound.
-
Protocol: Varying the crystallization solvent or solvent system can sometimes disrupt the co-crystallization process.
-
-
Remove Colored Impurities: Quinoline derivatives can be prone to air and light-induced oxidation, leading to yellow or brown coloration. [11][12]
-
Protocol: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
-
Consider an Alternative Purification Technique: If recrystallization is consistently failing to remove a persistent impurity, a different technique may be necessary.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility and recrystallization of quinoline carboxylates?
A1: The solubility of quinoline carboxylates is highly pH-dependent. [14][15]The carboxylic acid group is protonated under acidic conditions, making the molecule less polar and generally less soluble in aqueous media. In neutral to basic conditions, the carboxylate anion forms, which is more polar and thus more water-soluble. [14]This property can be exploited for purification. For instance, the compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adding acid.
Q2: What is the best way to choose a solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. However, the ideal solvent will have a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures. [9][10]A good practice is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. [9]Databases like Reaxys or SciFinder can also provide information on previously reported recrystallization solvents for similar compounds. [9]
Q3: My compound forms very fine needles that are difficult to filter. How can I obtain larger crystals?
A3: Rapid crystal growth often leads to the formation of small needles or powders, which can trap impurities. [4]To obtain larger crystals, slow down the crystallization process. This can be achieved by allowing the solution to cool very slowly, as described in the "oiling out" section, and ensuring the solution is not overly supersaturated.
Q4: Can polymorphism affect the recrystallization of my quinoline carboxylate?
A4: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact recrystallization. [16][17]Different polymorphs can have different solubilities and stabilities. [17]It's possible to obtain a metastable polymorph that might convert to a more stable (and potentially less soluble) form over time. The choice of solvent and the cooling rate can influence which polymorph is formed. [16]
Data & Protocols
Table 1: Common Solvents for Recrystallization of Quinolines
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A versatile solvent for many quinoline derivatives. [18] |
| Ethyl Acetate | Intermediate | 77 | Often used in combination with hexanes. [18] |
| Toluene | Non-polar | 111 | Good for less polar quinoline carboxylates. |
| Acetone | Polar aprotic | 56 | Can be effective, often in a mixture with hexanes. [18] |
| Water | Very Polar | 100 | Useful for quinoline carboxylate salts or highly polar derivatives. [18] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Can be effective for compounds that are difficult to dissolve, but its high boiling point can make it difficult to remove. [11] |
General Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent by performing small-scale solubility tests.
-
Dissolution: Place the crude quinoline carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Recrystallization Workflow
Caption: A standard workflow for the recrystallization of quinoline carboxylates.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon.
References
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. edu.rsc.org [edu.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 17. mt.com [mt.com]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. As a key intermediate in the development of various bioactive compounds, mastering its synthesis on a larger scale is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges encountered during scale-up operations.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction.[1][2][3] This thermal cyclization process is robust but requires careful control, especially during scale-up. The synthesis proceeds in two primary stages:
-
Condensation: Reaction of m-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl ((3-bromophenylamino)methylene)malonate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the final product, this compound.[4]
Reaction Workflow Diagram
Caption: The two-stage Gould-Jacobs synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing insights grounded in chemical principles and practical experience.
Part 1: The Condensation Step
Q1: My condensation reaction is sluggish or gives a low yield of the intermediate. What are the common causes?
A1: Low yields in this step typically stem from three main factors:
-
Reagent Quality: Ensure both m-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) are of high purity. Impurities in the aniline can interfere with the initial nucleophilic attack.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05 to 1.1 equivalents) of DEEM can help drive the reaction to completion, especially if the aniline has minor impurities.
-
Temperature and Time: The reaction requires heating to proceed efficiently, typically around 110-120°C.[5] On a larger scale, ensure uniform heating of the reaction vessel. Monitor the reaction by TLC or HPLC until the m-bromoaniline is fully consumed. The reaction is typically complete within 1.5 to 3 hours.[5]
Q2: I'm observing significant color change and potential side products during condensation. Why is this happening?
A2: Darkening of the reaction mixture is common, but excessive darkening can indicate side reactions. The primary cause is often localized overheating. On a large scale, the exothermic nature of the initial mixing can create hot spots.
-
Mitigation Strategy: Implement controlled addition of one reagent to the other while maintaining a constant internal temperature. For multi-kilogram scale, adding the aniline portion-wise to the pre-heated DEEM is recommended. Ensure robust mechanical stirring to maintain homogeneity and dissipate heat effectively.
Part 2: The Thermal Cyclization Step
This high-temperature intramolecular cyclization is the most critical and challenging step in the scale-up process.
Q3: My cyclization yield is very low, and I'm generating a lot of tar-like residue. How can I fix this?
A3: This is the most frequent issue during scale-up and is almost always related to temperature management. The cyclization requires a high activation energy, but the intermediate and product can decompose at excessive temperatures.[6][7]
-
The Critical Role of a High-Boiling Solvent: Performing the reaction neat (without solvent) is feasible on a small scale but disastrous for scale-up. A high-boiling, inert solvent is essential to ensure even heat transfer and prevent localized overheating.[8] Commonly used solvents include Dowtherm A, mineral oil, or diphenyl ether.[9] These solvents allow the reaction to be maintained at a stable temperature (typically 240-260°C) without generating high pressure.[7][8]
-
Precise Temperature Control: The "sweet spot" for this reaction is often narrow. A temperature too low results in an incomplete reaction, while a temperature too high leads to decomposition.[7] It is crucial to use a calibrated temperature probe placed directly in the reaction mixture and a reliable heating mantle or oil bath.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at these high temperatures.
Q4: The reaction mixture solidifies during cyclization, causing my mechanical stirrer to stop. What should I do?
A4: The product, this compound, is a solid with poor solubility in the high-boiling solvents used. As it forms, it will precipitate, potentially creating a thick, unstirrable slurry.
-
Solvent Volume: Ensure you are using a sufficient volume of the high-boiling solvent. While this may increase cycle time for heating and cooling, it is essential for maintaining a mobile slurry. A typical starting point is 3-5 mL of solvent per gram of intermediate.
-
Robust Agitation: Use a high-torque mechanical stirrer with a properly shaped impeller (e.g., anchor or pitched-blade turbine) to handle the thickening mixture. Do not rely on magnetic stirring for scales larger than a few grams.
Part 3: Product Purification & Isolation
Q5: How can I effectively purify the final product on a multi-kilogram scale?
A5: Due to the product's low solubility, large-scale column chromatography is impractical and should be avoided.[8]
-
Initial Isolation: After cooling the reaction mixture, the precipitated product can be isolated by filtration. The primary challenge is removing the residual high-boiling solvent. Thoroughly wash the filter cake with a non-polar solvent like hexane, heptane, or toluene to dissolve the residual mineral oil or Dowtherm A.[8]
-
Recrystallization: This is the most effective method for purification.[8] Finding the right solvent system is key. You may need to screen several options. Common choices include ethanol, acetic acid, or mixtures like DMF/water. A systematic approach to solvent screening is recommended.[10]
Troubleshooting Flowchart
Caption: A troubleshooting workflow for low cyclization yields.
Experimental Protocols & Data
Protocol 1: Synthesis of Diethyl ((3-bromophenylamino)methylene)malonate (Intermediate)
-
Setup: Equip a suitable reactor with a mechanical stirrer, heating mantle, temperature probe, and a condenser.
-
Charging Reagents: Charge the reactor with m-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Reaction: Heat the mixture with vigorous stirring to an internal temperature of 110-115°C. A patent suggests this reaction can be completed in approximately 1.5 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or HPLC for the disappearance of m-bromoaniline.
-
Work-up: Once the reaction is complete, cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The resulting crude oil or solid can often be used directly in the next step without further purification. A patent describes purifying the intermediate via column chromatography to yield a product with 94% yield.[5]
Protocol 2: Thermal Cyclization to this compound
-
Setup: Use a reactor designed for high temperatures, equipped with a high-torque mechanical stirrer, temperature probe, heating mantle, and a condenser vented to an inert gas line.
-
Charging: Charge the reactor with the crude intermediate from the previous step and a high-boiling solvent (e.g., Dowtherm A, 4 mL per gram of intermediate).
-
Reaction: Under a nitrogen atmosphere, heat the mixture with vigorous stirring to 250°C.
-
Monitoring: Hold at 250°C for 1-2 hours. The product will precipitate as a solid. Monitor for the disappearance of the intermediate.
-
Isolation: Cool the slurry to room temperature. Filter the solid product and wash the filter cake thoroughly with hexane or toluene to remove the high-boiling solvent.
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Data Summary: Cyclization Conditions
The choice of reaction temperature and time is a critical parameter that directly impacts yield by balancing reaction rate against thermal degradation.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Notes |
| 1 | 250 | 15 | 9 | Incomplete reaction. Intermediate remains.[7] |
| 2 | 300 | 7.5 | 37 | Higher temperature improves conversion.[7] |
| 3 | 300 | 15 | 28 | Longer time at high temp leads to degradation.[7] |
| 4 | 300 | 5 | 47 | Optimal balance of high temp and short time.[7] |
Table adapted from microwave-assisted Gould-Jacobs synthesis data, which illustrates the critical interplay of temperature and time.[7] For conventional heating on a large scale, longer reaction times at slightly lower temperatures (e.g., 250°C for 60-90 min) are typically employed to ensure even heating and minimize degradation.
References
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. wikiwand.com [wikiwand.com]
- 5. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Workup and Degradation of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Prepared by the Applications Science Team
Welcome to the technical support resource for researchers working with Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed to provide in-depth troubleshooting for common challenges encountered during the reaction workup and purification of this important synthetic intermediate. As a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, ensuring its stability and purity is paramount. This document offers field-proven insights and validated protocols to help you navigate potential degradation pathways and maximize your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers during the isolation of this compound, particularly after high-temperature cyclization reactions like the Gould-Jacobs synthesis.[1][2]
Q1: After my reaction, I quenched with water and adjusted the pH with a base (like NaOH or Na₂CO₃). My product precipitated, but my final yield was very low and TLC analysis showed a new, highly polar baseline spot. What happened?
A: This is a classic sign of unintended ester hydrolysis, also known as saponification.[3] The ethyl ester group at the 3-position of your target compound is highly susceptible to cleavage under basic aqueous conditions. The base hydrolyzes the ester to a carboxylate salt (7-bromo-4-hydroxyquinoline-3-carboxylate), which is often insoluble in organic solvents and may either precipitate or remain in the aqueous layer. This carboxylate is the new, highly polar spot you are observing on your TLC plate.
Q2: My NMR and Mass Spec data of the final product are missing signals for the ethyl group and the mass is lower than expected. Is this related to the workup?
A: Yes, this is a definitive confirmation of ester hydrolysis. The loss of the ethyl group (-CH₂CH₃) directly corresponds to the cleavage of the ester linkage. If you observe a subsequent mass loss of ~44 Da (the mass of CO₂), it indicates that the intermediate carboxylic acid has undergone decarboxylation, a common secondary degradation step for quinoline-3-carboxylic acids, especially if heat is applied during the workup or solvent removal.[4][5]
Q3: My solution turned dark brown or black during the basic workup or upon prolonged exposure to air. Is the compound decomposing?
A: This is likely a sign of oxidative degradation. The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo (quinolinone) form and can be sensitive to oxidation, which is often accelerated by basic conditions and exposure to atmospheric oxygen.[6][7] This can lead to the formation of colored, often complex and tar-like byproducts, which significantly complicates purification.[8]
Q4: I suspect my ester was hydrolyzed to the carboxylic acid. Is there a way to recover my product?
A: Yes, it is often possible to recover the material. After separating the organic and aqueous layers from your initial extraction, you can acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3. This will protonate the carboxylate salt, precipitating the free carboxylic acid (7-bromo-4-hydroxyquinoline-3-carboxylic acid).[9] You can then filter, wash, and dry this solid. While it is not your target ester, it is a valuable, closely related intermediate that can be characterized or potentially re-esterified in a subsequent step.
Section 2: Core Degradation Pathways and Troubleshooting
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary pathways are hydrolysis, decarboxylation, and oxidation.
Caption: Primary degradation pathways for the target compound.
Problem 1: Unintended Ester Hydrolysis (Saponification)
-
Root Cause: Use of moderate to strong bases (e.g., NaOH, KOH, LiOH, Na₂CO₃, K₂CO₃) in the presence of water during the workup. This reaction is irreversible and proceeds quickly, especially with heating.[10][11]
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the ethoxide and forming the carboxylate salt.
-
Solution: Employ a Neutral or Mildly Acidic Workup. Avoid basic washes entirely. The goal is to neutralize the reaction catalyst (if acidic) without creating a basic environment that promotes saponification.
Problem 2: Product Decarboxylation
-
Root Cause: This is a secondary degradation that occurs after the ester has been hydrolyzed to the corresponding carboxylic acid. The resulting 3-carboxy-4-hydroxyquinoline is susceptible to losing CO₂ upon heating.[1][12]
-
Mechanism: The carboxylic acid intermediate, when heated, can readily lose carbon dioxide to form 7-bromo-4-hydroxyquinoline.
-
Solution: Strict Temperature Control. If you suspect hydrolysis has occurred, avoid heating the crude product mixture. Perform solvent removal at reduced pressure and moderate temperatures (e.g., <40 °C).
Problem 3: Oxidative Degradation
-
Root Cause: The 4-hydroxyquinoline core is electron-rich and can be susceptible to oxidation by atmospheric oxygen.[6][7] This process can be catalyzed by trace metals and is often accelerated in basic solutions.
-
Solution: Minimize Air Exposure and Use Degassed Solvents. If your product is particularly sensitive, consider performing the workup and filtration under an inert atmosphere (Nitrogen or Argon). Using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) can also minimize exposure to dissolved oxygen.
Section 3: Validated Experimental Protocols
Protocol 1: Optimized Hydrolysis-Minimizing Workup
This protocol is designed for the workup of a typical Gould-Jacobs reaction, which is often performed at high temperatures in a solvent like Dowtherm A.[13]
-
Cooling: After the reaction is complete (as monitored by TLC), allow the reaction vessel to cool to below 100 °C.
-
Quenching: In a separate flask, prepare a slurry of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice slurry with vigorous stirring. This rapidly dissipates heat and helps precipitate the product.
-
Precipitation & Filtration: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any water-soluble impurities. Follow with a wash of a cold, non-polar organic solvent (e.g., hexanes or diethyl ether) to remove residual high-boiling point reaction solvent.
-
Drying: Dry the purified solid under high vacuum. At this stage, the product is often of sufficient purity for the next step. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is recommended over silica gel chromatography, which can be slow and risk on-column degradation.
Protocol 2: Diagnostic Stability Test
This protocol allows you to test the stability of your compound under various pH conditions to confirm the cause of degradation.[6][14]
-
Stock Solution: Prepare a stock solution of your purified this compound in a solvent like THF or Acetonitrile (~1 mg/mL).
-
Test Conditions: Set up four labeled vials:
-
Vial A: 1 mL of 0.1 M HCl
-
Vial B: 1 mL of Deionized Water
-
Vial C: 1 mL of Saturated NaHCO₃ solution
-
Vial D: 1 mL of 0.1 M NaOH solution
-
-
Initiate Test: To each vial, add 50 µL of your stock solution.
-
Monitoring: Spot each solution onto a TLC plate at time points t = 0, 15 min, 1 hr, and 4 hr. Develop the TLC plate in an appropriate solvent system (e.g., 50% Ethyl Acetate / Hexanes).
-
Analysis: Observe the TLC plate for the disappearance of the starting material spot and the appearance of new, more polar spots (indicative of the hydrolyzed acid) or other degradation products.
Section 4: Data Summary & Workflow Visualization
Table 1: Expected Results from Diagnostic Stability Test
| Vial | Condition | Expected Observation (after 1 hr) | Primary Degradation |
| A | 0.1 M HCl | Minimal to no change. Possible faint new polar spot. | Slow Acid Hydrolysis |
| B | DI Water | No significant change. | Stable |
| C | Sat. NaHCO₃ | Significant new polar spot; starting material diminished. | Base Hydrolysis |
| D | 0.1 M NaOH | Starting material completely consumed; intense new polar spot. | Rapid Base Hydrolysis |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with your workup.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rosoxacin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Quinoline Purification
Welcome to the technical support resource for the purification of quinoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these versatile heterocyclic compounds. Pure quinoline is a colorless liquid, but it and its derivatives are notoriously prone to discoloration and degradation, making the choice of a purification strategy—especially the solvent system—critical for success.[1][2]
This center provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may face at the bench.
Section 1: Troubleshooting Guide
This section addresses common, specific problems encountered during the purification of quinoline-based compounds.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I'm attempting to purify my compound using standard silica gel chromatography, but I'm seeing significant streaking on the TLC plate and recovering very little product, suggesting it's decomposing on the column. What's happening and how can I fix it?
Answer: This is a classic issue rooted in the fundamental chemistry of both quinoline and silica gel. The quinoline ring system contains a basic nitrogen atom (pKa of quinolinium ion is ~4.9), while standard silica gel has an acidic surface due to the presence of silanol (Si-OH) groups.[2][3] This acid-base interaction leads to strong, sometimes irreversible, binding of the quinoline to the stationary phase, causing streaking (tailing) and, in the case of more sensitive derivatives, acid-catalyzed decomposition.[2][4]
Here are several effective strategies to mitigate this problem:
-
Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.
-
Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chromatography eluent.[2] Before running the column, flush the packed silica with 2-3 column volumes of this modified eluent to ensure complete deactivation. (See Protocol 3.1 for a detailed procedure).
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina: Neutral or basic alumina is an excellent alternative for purifying basic compounds like quinolines.[2]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be highly effective and avoids the acidity issue of normal phase silica.[2]
-
Other Supports: For particularly sensitive compounds, stationary phases like Florisil or cellulose may be suitable.[2][5]
-
-
Minimize Contact Time: Work quickly. Use a slightly more polar solvent system to hasten elution and reduce the time your compound spends on the acidic stationary phase. Running the column with slight air pressure ("flash chromatography") is standard practice. For highly unstable compounds, performing the chromatography in a cold room can also reduce the rate of decomposition.[2]
Issue 2: My quinoline derivative won't crystallize and keeps "oiling out".
Question: I've isolated my crude product, which is an oil. I've tried to recrystallize it from several solvents, but it separates as a persistent, gooey oil instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" is a common crystallization problem that occurs when a compound separates from a solution above its melting point or when impurities prevent the formation of a crystal lattice. For quinolines, which can be liquids or low-melting solids, this is particularly prevalent.
Troubleshooting Strategies:
-
Use a Mixed-Solvent System (Solvent/Anti-Solvent): This is often the most successful technique.
-
Principle: Dissolve your oily compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble, until the solution becomes persistently cloudy (turbid).[6] Gentle warming to clarify, followed by slow cooling, often yields crystals.
-
For Non-Polar Oils: Try dissolving in a small amount of dichloromethane or ethyl acetate and slowly adding hexane or pentane as the anti-solvent.[7]
-
For Polar Oils: A mixture of ethanol/water or acetone/water can be effective.[7]
-
-
Form a Crystalline Salt: Since quinolines are basic, they can be converted into salts, which are often highly crystalline and easily purified by recrystallization.[7] This is a robust method for both purification and solidification.
-
Picrate Salts: Picric acid forms stable, highly crystalline salts with many quinolines.[7][8] The picrate can be recrystallized and then the free base can be regenerated by treating the salt with a base (e.g., aqueous NaOH or Na₂CO₃) and extracting the pure quinoline. (See Protocol 3.3).
-
Other Salts: Hydrochloride, phosphate, or sulfate salts are also excellent options.[7][8] Dissolving the oil in a solvent like isopropanol or ether and adding a solution of HCl is a common approach.[7]
-
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can initiate crystallization.[6]
Issue 3: My purified quinoline is yellow or brown. Is it impure?
Question: I have purified my quinoline derivative, and it has a distinct yellow-to-brown color. Does this indicate a significant impurity?
Answer: Not necessarily. While pure quinoline is a colorless liquid, it and many of its derivatives are well-known to turn yellow and then brown upon exposure to air and light.[1][2] This color change is typically due to the formation of trace amounts of oxidized oligomeric impurities.
-
For Most Applications: If NMR and other analyses show the product to be >95% pure, this coloration is often considered acceptable.
-
For High-Purity Requirements: If absolute purity and colorlessness are essential (e.g., for pharmaceutical standards or photophysical studies), you may need to perform a final purification step like short-path vacuum distillation (for liquids) or a rapid filtration through a short plug of deactivated alumina or silica immediately before use.[2] Storing the purified compound under an inert atmosphere (nitrogen or argon) in the dark (e.g., in an amber vial) is crucial to prevent discoloration.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for recrystallizing a quinoline derivative?
A1: The ideal recrystallization solvent is one in which your compound is very soluble at high temperatures but poorly soluble at low temperatures.[10] Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
A Step-by-Step Selection Protocol:
-
Initial Screening: Place ~10-20 mg of your crude material into a small test tube. Add a few drops of a test solvent.
-
Solubility at Room Temperature: If it dissolves immediately, the solvent is too good; discard it. If it doesn't dissolve, proceed to the next step.
-
Solubility at High Temperature: Heat the mixture to the solvent's boiling point. If the compound dissolves completely, this is a promising candidate. If it doesn't, the solvent is too poor; discard it.
-
Crystallization upon Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. If abundant crystals form, you have found a good solvent.
-
Common Starting Solvents to Screen: Ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane. For more polar quinolines, mixtures like ethanol/water can be effective.[11]
Q2: Can I use distillation to purify my quinoline derivative?
A2: Yes, provided your derivative is a liquid (or a low-melting solid) and is thermally stable at its boiling point. Vacuum distillation is a very powerful method for purifying quinoline itself and many of its liquid derivatives, especially for removing non-volatile impurities like baseline polymers or salts.[2][8]
Key Considerations:
-
Thermal Stability: Test the thermal stability of a small sample before attempting a large-scale distillation.
-
Boiling Point: Quinoline has a high boiling point (~238 °C), so vacuum distillation is almost always required to prevent decomposition at atmospheric pressure.[12]
-
Apparatus: Use a short-path distillation apparatus to minimize losses and a vacuum pump capable of reaching low pressures. Adding zinc dust can sometimes help prevent oxidation during distillation.[8]
Q3: What are the most common impurities in crude quinoline, and how do they affect solvent choice?
A3: Impurities are highly dependent on the synthetic route used.[2]
-
Skraup or Doebner-von Miller Synthesis: These classic methods are known for producing tarry, polymeric by-products and can also leave unreacted starting materials like aniline or nitrobenzene.[2][13] The presence of these tars often necessitates a more rigorous purification like steam distillation or chromatography before a final recrystallization or distillation can be successful.[13]
-
Isomeric Impurities: Depending on the reaction, you may form regioisomers that have very similar polarities and are difficult to separate by standard chromatography.[2] For these, a high-resolution technique like preparative HPLC or careful recrystallization might be necessary. The solvent system for recrystallization would need to be finely tuned to exploit small differences in solubility between the isomers.
-
Residual Solvents: Solvents from the reaction or workup (e.g., toluene, DMF) are common impurities that are usually removed under high vacuum.[2]
Q4: Are there advanced chromatographic techniques for purifying complex or sensitive quinoline mixtures?
A4: Yes. When standard methods fail, several advanced techniques can be employed.
-
Centrifugal Partition Chromatography (CPC): This is a preparative liquid-liquid chromatography technique that uses no solid support, thereby eliminating issues of irreversible adsorption and decomposition on silica or alumina.[14] It is excellent for separating complex mixtures, and solvent systems like heptane-acetonitrile-methanol have been successfully used for quinoline separations.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar quinoline derivatives that are poorly retained in reversed-phase chromatography, HILIC is a powerful alternative. It uses a polar stationary phase (like bare silica) with a high-organic mobile phase (e.g., acetonitrile with a small amount of aqueous buffer).[4]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often modified with a co-solvent like methanol. It is a green technology that offers fast and efficient separations, particularly for chiral quinoline derivatives.
Section 3: Key Experimental Protocols
Protocol 3.1: Deactivation of Silica Gel for Column Chromatography
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (aim for an Rf of 0.2-0.3 for your target compound). To this eluent, add 1% triethylamine (NEt₃) by volume (e.g., 10 mL of NEt₃ for 1 L of eluent).
-
Pack the Column: Pack your chromatography column with silica gel using the prepared eluent containing NEt₃.
-
Equilibrate the Column: Pass 2-3 column volumes of the NEt₃-containing eluent through the packed column to ensure all acidic silanol sites are neutralized.
-
Load and Elute: Dissolve your crude sample in a minimum amount of the eluent and load it onto the column. Elute the column with the NEt₃-containing eluent, collecting fractions as usual.
Protocol 3.2: General Procedure for Anti-Solvent Crystallization
-
Dissolution: In a clean flask, dissolve the oily quinoline compound in the minimum possible volume of a "good" solvent (e.g., dichloromethane, ethanol, or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: While gently swirling, add a miscible "anti-solvent" (e.g., hexane, pentane, or water) dropwise. Continue adding until the solution becomes faintly and persistently cloudy.
-
Clarification: Gently warm the flask until the solution becomes clear again. Do not overheat excessively.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Protocol 3.3: Purification via Picrate Salt Formation
-
Salt Formation: Dissolve the crude quinoline derivative in a minimum volume of hot ethanol. In a separate flask, dissolve a stoichiometric equivalent of picric acid in the minimum volume of hot ethanol. Caution: Picric acid is an explosive when dry and should be handled with extreme care.
-
Precipitation: Slowly add the picric acid solution to the quinoline solution. The yellow, crystalline picrate salt should precipitate immediately. Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
-
Recrystallization of the Salt: Collect the picrate salt by filtration. If necessary, recrystallize it from a suitable solvent like ethanol or acetonitrile to achieve high purity.[8]
-
Regeneration of Free Base: Suspend the purified picrate salt in a separatory funnel containing dichloromethane and a 10% aqueous solution of sodium hydroxide or sodium carbonate. Shake the funnel vigorously until all the yellow solid has dissolved and the aqueous layer is bright yellow.
-
Extraction and Isolation: Separate the layers. Extract the aqueous layer two more times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure quinoline free base.
Section 4: Data & Summary Tables
Table 1: Properties of Common Solvents for Quinoline Purification
| Solvent | Boiling Point (°C) | Polarity Index | Function | Notes |
| Hexane / Heptane | 69 / 98 | 0.1 | Anti-solvent, Chromatography (non-polar) | Good for precipitating non-polar compounds from more polar solutions. |
| Toluene | 111 | 2.4 | Recrystallization, Extraction | Higher boiling point can be useful for dissolving difficult compounds. |
| Dichloromethane | 40 | 3.1 | Solvent, Extraction, Chromatography | Volatile and dissolves a wide range of organics. Good "good" solvent. |
| Diethyl Ether | 35 | 2.8 | Solvent, Extraction | Very volatile. Good for precipitating salts. |
| Ethyl Acetate | 77 | 4.4 | Recrystallization, Chromatography | A medium-polarity solvent, excellent for chromatography and crystallization. |
| Acetone | 56 | 5.1 | Solvent, Recrystallization | Polar, water-miscible. Good for polar compounds. |
| Acetonitrile | 82 | 5.8 | Chromatography (RP/HILIC), Extraction | Common in reversed-phase HPLC. Good extraction solvent.[15] |
| Isopropanol | 82 | 3.9 | Recrystallization | Common choice for recrystallizing salts. |
| Ethanol | 78 | 4.3 | Recrystallization, Solvent | Excellent, versatile solvent for recrystallization.[11] |
| Methanol | 65 | 5.1 | Recrystallization, Chromatography (RP) | Very polar. Often used as a strong solvent in chromatography. |
| Water | 100 | 10.2 | Anti-solvent, Recrystallization (polar salts) | Used as an anti-solvent with polar organic solvents like ethanol. |
Table 2: Troubleshooting Matrix for Quinoline Crystallization
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | Solution is not supersaturated; compound is too soluble. | 1. Evaporate some solvent. 2. Add an anti-solvent. 3. Cool to a lower temperature (ice/salt bath). |
| Product "oils out" | Impurities present; compound melting point is too low; cooling is too rapid. | 1. Use a more dilute solution. 2. Cool more slowly. 3. Try a different solvent or a solvent/anti-solvent pair. 4. Purify via salt formation. |
| Very low recovery | Too much solvent was used; filtration was premature; compound is still soluble when cold. | 1. Use the minimum amount of hot solvent.[6] 2. Ensure cooling is complete before filtering. 3. Concentrate the mother liquor to recover a second crop of crystals. |
| Crystals are colored | Co-crystallization of colored impurities; inherent color of the compound. | 1. Treat a solution of the compound with activated charcoal before filtration (use with caution, can adsorb product). 2. Re-crystallize a second time. |
Section 5: Visual Workflows
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting workflow for common column chromatography issues.
Section 6: Safety Precautions
Quinoline and its derivatives, along with many organic solvents, pose health risks. Always adhere to strict safety protocols.
-
Handling Quinoline: Quinoline is toxic if swallowed or in contact with skin, is a suspected carcinogen and mutagen, and can cause serious eye irritation.[9][16] Always handle quinoline and its derivatives in a well-ventilated chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[16][18]
-
Solvent Safety: Be aware of the flammability and toxicity of all solvents used. Avoid open flames.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour quinoline or organic solvents down the drain.[19]
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. mechotech.in [mechotech.in]
- 13. benchchem.com [benchchem.com]
- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 15. researchgate.net [researchgate.net]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. chemos.de [chemos.de]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. nj.gov [nj.gov]
Validation & Comparative
Validating the Structure of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, is no exception. Its quinoline core is a privileged scaffold, and the specific substitution pattern—a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position—imparts distinct physicochemical properties that are crucial for its biological activity. This guide provides an in-depth, comparative analysis of the key analytical techniques used to validate the structure of this molecule, offering both theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals.
The Imperative of Multi-faceted Structural Validation
Reliance on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can a complete and accurate picture be formed. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is essential. For ultimate confirmation, single-crystal X-ray crystallography stands as the gold standard, providing a three-dimensional map of the atomic arrangement.
This guide will walk through the expected and, where available, actual experimental data for each of these techniques, comparing them with a close structural analog, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, to highlight the subtle yet significant influence of the halogen substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
3. Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
A Logical Workflow for NMR Spectral Interpretation
Caption: A logical workflow for NMR spectral interpretation.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for this compound[1] | Predicted Chemical Shift (δ, ppm) for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |
| H2 | ~8.7 | 9.38 (s) | ~8.7 |
| H5 | ~8.2 | - | ~8.2 |
| H6 | ~7.6 | - | ~7.5 |
| H8 | ~8.0 | - | ~7.9 |
| OH | ~11.5 | 11.64 (s) | ~11.5 |
| CH₂ (ethyl) | ~4.3 | - | ~4.3 |
| CH₃ (ethyl) | ~1.3 | - | ~1.3 |
Note: Experimental data for the full spectrum of the bromo-compound is not fully detailed in the cited literature, hence some fields are marked '-'. Predictions are based on standard additive models and comparison with similar structures.
The downfield shift of the H2 proton is characteristic and is due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The broad singlet for the hydroxyl proton at a high chemical shift is indicative of its acidic nature and potential for hydrogen bonding. The aromatic protons on the benzo-fused ring will exhibit splitting patterns (doublets and doublet of doublets) that are characteristic of their relative positions and the influence of the bromine atom.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental ¹³C NMR (50 MHz, DMSO-d6) δ[2] | Predicted Chemical Shift (δ, ppm) for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |
| C=O (ester) | ~165 | 161.5 | ~165 |
| C4-OH | ~175 | 159.5 | ~175 |
| C2 | ~145 | 141.9 | ~145 |
| C3 | ~108 | 106.3 | ~108 |
| C4a | ~140 | 141.0 | ~140 |
| C5 | ~125 | 121.6 | ~126 |
| C6 | ~128 | 121.1 | ~127 |
| C7-Br/Cl | ~120 | 119.9 | ~130 |
| C8 | ~122 | 110.9 | ~121 |
| C8a | ~140 | 139.5 | ~140 |
| CH₂ (ethyl) | ~60 | - | ~60 |
| CH₃ (ethyl) | ~14 | - | ~14 |
The carbonyl carbons of the ester and the C4-OH group are the most downfield signals. The carbon bearing the bromine atom (C7) is expected to be at a lower chemical shift compared to the carbon bearing a chlorine atom in the analog due to the differences in electronegativity and halogen-induced heavy-atom effects.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
2. Data Acquisition:
-
Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes to determine the most stable ionization pathway.
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern, which will be characteristic for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
-
Propose fragmentation pathways for the major fragment ions.
A Generalized Workflow for Structural Validation
Caption: A generalized workflow for structural validation.
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₂H₁₀BrNO₃, with a monoisotopic mass of approximately 294.98 g/mol .
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z for C₁₂H₁₀⁷⁹BrNO₃ | Calculated m/z for C₁₂H₁₀⁸¹BrNO₃ |
| [M+H]⁺ | 295.9922 | 297.9902 |
| [M+Na]⁺ | 317.9742 | 319.9721 |
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.
Predicted Fragmentation Pathways:
-
Loss of ethylene (C₂H₄) from the ethyl ester: This would result in the formation of the corresponding carboxylic acid.
-
Loss of the ethoxy group (-OCH₂CH₃): This would lead to a fragment corresponding to the acylium ion.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid fragment.
-
Loss of HBr: Elimination of hydrogen bromide from the quinoline ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
2. Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FT-IR Absorption Bands
Table 4: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3400-3200 (broad) | Hydrogen-bonded hydroxyl group |
| N-H (in tautomer) | 3200-3000 | Stretching vibration |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C=O (ester) | 1730-1715 | Stretching vibration |
| C=C (aromatic) | 1620-1580 | Ring stretching |
| C-O (ester) | 1300-1200 | Stretching vibration |
| C-Br | 700-600 | Stretching vibration |
The broad O-H stretch is a key indicator of the hydroxyl group. The strong absorption of the ester carbonyl is also a prominent feature. The presence of aromatic C-H and C=C stretching bands confirms the quinoline ring system.
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural evidence. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. While experimental data for the title compound is not publicly available, the general procedure would involve crystallizing the compound and analyzing it with a single-crystal X-ray diffractometer.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound is a clear illustration of the necessity of a multi-technique analytical approach. While NMR spectroscopy provides the foundational map of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers clues to the molecule's stability and fragmentation. FT-IR spectroscopy provides a quick and reliable confirmation of the key functional groups.
By comparing the experimental data with that of closely related analogs and theoretical predictions, researchers can build a robust and self-validating case for the structure of their target molecule. This rigorous approach not only ensures the integrity of the immediate research but also lays a solid foundation for future drug development efforts based on this promising quinoline scaffold.
References
- 1. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11427582B2 - Ligands selective to alpha 6 subunit-containing GABAA receptors and their methods of use - Google Patents [patents.google.com]
A Comparative Guide to the Potential Efficacy of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate and Structurally Related Compounds
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[1] This privileged structure is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3][4] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets, making it a focal point of extensive research in drug discovery.
This guide focuses on Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a specific derivative of the 4-hydroxyquinoline-3-carboxylate backbone. While direct and extensive biological data for this exact compound is not widely available in peer-reviewed literature, a comprehensive analysis of structurally similar quinoline derivatives can provide valuable insights into its potential efficacy and mechanisms of action. By examining the structure-activity relationships (SAR) of analogous compounds, we can extrapolate and build a scientifically grounded hypothesis regarding the therapeutic potential of this compound.
This comparative analysis will delve into the anticancer and antiviral activities of selected quinoline derivatives, providing quantitative data from experimental studies to benchmark their performance. We will also explore the underlying mechanisms of action and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of Biological Activity: Insights from Structurally Related Quinolines
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For this compound, key structural features include a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. Our comparative analysis will, therefore, focus on derivatives with substitutions at these key positions.
Anticancer Efficacy
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and interference with cell cycle regulation.[1][5]
A series of quinoline-imidazole derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines.[6] Notably, compound 12a , which features a bromine atom at the 6-position of the quinoline ring, demonstrated significant activity against HepG2 (liver cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with IC50 values of 2.42 µM, 6.29 µM, and 5.11 µM, respectively.[6] The study highlighted that the presence of a bromine atom on the quinoline ring enhanced the in vitro anticancer activity.[6] This suggests that the 7-bromo substitution in this compound could contribute positively to its potential as an anticancer agent.
Furthermore, a study on highly brominated quinolines demonstrated that compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) exhibited the highest activity against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines, with IC50 values ranging from 5.45 to 9.6 µg/mL.[7] This further supports the potential role of bromine substitution in enhancing cytotoxic effects.
In another study, 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their anticancer potential.[5] Derivatives 16b and 17b showed significant cytotoxic activity against a gastric cancer cell line, with this activity being selective for cancer cells over normal cells.[5] This highlights the importance of the 4-oxo (or 4-hydroxy tautomer) and the 3-carboxamide (structurally related to the 3-carboxylate) moieties for anticancer activity.
Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 12a | Quinoline-imidazole derivative with 6-bromo substitution | HepG2 | 2.42 ± 1.02 | [6] |
| A549 | 6.29 ± 0.99 | [6] | ||
| PC-3 | 5.11 ± 1.00 | [6] | ||
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [7] |
| Voreloxin (6) | 4-oxoquinoline analogue | - | - | [5] |
| Quinoline-chalcone derivative 5 | Quinoline-chalcone derivative | K562 | Nanomolar levels | [3] |
Antiviral Efficacy
The quinoline core is also a prominent feature in many antiviral compounds.[8] Derivatives of this scaffold have shown activity against a range of viruses, including Enterovirus D68 (EV-D68) and various flaviviruses.[8][9]
A series of novel quinoline analogues were identified as potent anti-EV-D68 agents that target the viral protein VP1.[9] Compound 19 from this series exhibited potent antiviral activity with an EC50 value ranging from 0.05 to 0.10 µM against various EV-D68 strains.[9] This study underscores the potential of the quinoline scaffold in the development of effective antiviral drugs.
In another study, new quinoline-based compounds were evaluated for their inhibitory profile against SARS-CoV-2.[10] All tested quinoline compounds demonstrated similar or stronger anti-SARS-CoV-2 activity compared to the reference drug chloroquine, with EC50 values as low as 1.5 µM in Vero 76 cells.[10]
Furthermore, a study on quinoline derivatives as antiviral agents against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV) found that compound 4 was an effective inhibitor of RSV with an EC50 of 8.6 µg/mL, while compound 6 was effective against YFV with an EC50 of 3.5 µg/mL.[11]
While these examples do not share the exact substitution pattern of this compound, they collectively demonstrate the broad antiviral potential of the quinoline scaffold. The electronic and steric properties conferred by the 7-bromo and 3-ethyl-carboxylate groups could modulate the interaction of the molecule with viral proteins or nucleic acids, a hypothesis that warrants further experimental investigation.
Table 2: Comparative Antiviral Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Virus | Cell Line | EC50 | Reference |
| 19 | Quinoline analogue | Enterovirus D68 (EV-D68) | - | 0.05 - 0.10 µM | [9] |
| 1 | Quinoline-morpholine hybrid | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 µM | [10] |
| 4 | Quinoline derivative | Respiratory Syncytial Virus (RSV) | - | 8.6 µg/mL | [11] |
| 6 | Quinoline derivative | Yellow Fever Virus (YFV) | - | 3.5 µg/mL | [11] |
Mechanistic Insights: How Quinoline Derivatives Exert Their Effects
The diverse biological activities of quinoline derivatives stem from their ability to interact with a multitude of cellular and viral targets.
Anticancer Mechanisms
In the context of cancer, quinoline derivatives have been shown to:
-
Inhibit Protein Kinases: Many quinolines act as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1]
-
Target Topoisomerase II: Some 4-oxoquinoline derivatives, such as voreloxin, function as topoisomerase II inhibitors.[5] They intercalate into DNA and prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.[5]
-
Induce Apoptosis: Several quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the depolarization of mitochondria and the generation of reactive oxygen species (ROS).[3]
-
Cell Cycle Arrest: Certain quinoline-chalcone derivatives can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[3]
Caption: Potential anticancer mechanisms of quinoline derivatives.
Antiviral Mechanisms
The antiviral mechanisms of quinoline derivatives are also varied and can be virus-specific:
-
Inhibition of Viral Entry: Some quinolines can interfere with the entry of viruses into host cells.
-
Targeting Viral Enzymes: They can inhibit the activity of essential viral enzymes, such as polymerases or proteases, which are necessary for viral replication.
-
Interference with Viral Assembly: Some derivatives may disrupt the assembly of new virus particles.
-
VP1 Inhibition: As seen with anti-EV-D68 agents, specific quinoline analogues can bind to viral capsid proteins like VP1, preventing the uncoating and release of the viral genome.[9]
Experimental Protocols: A Foundation for Self-Validating Systems
To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for key in vitro assays used to evaluate the efficacy of quinoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Caption: Workflow for the MTT cell viability assay.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Protocol:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound or a vehicle control.
-
Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques (localized areas of cell death) to form.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound remains to be published, the extensive body of research on structurally related quinoline derivatives provides a strong foundation for predicting its potential as a therapeutic agent. The presence of the 7-bromo substituent, in particular, has been associated with enhanced anticancer activity in several analogous compounds. The 4-hydroxy-3-carboxylate core is also a key feature of many biologically active quinolones.
Based on this comparative analysis, it is hypothesized that this compound is likely to exhibit both anticancer and antiviral properties. To validate this hypothesis, further in-depth studies are imperative. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic and antiviral activity of this compound against a broad panel of cancer cell lines and viruses using the assays described.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
-
In vivo studies: Assessing the efficacy and safety of the compound in animal models of cancer and viral infections.
The exploration of this and other novel quinoline derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to Substituted 4-Hydroxyquinolines: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The 4-Hydroxyquinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form, is a quintessential example of such a scaffold.[1][2] This heterocyclic system is the core of numerous natural products and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]
The versatility of the 4-hydroxyquinoline core allows for extensive structural modifications. By strategically introducing various substituents at different positions on the quinoline ring, researchers can fine-tune the molecule's physicochemical properties and biological efficacy. This guide provides a comparative analysis of substituted 4-hydroxyquinolines, delving into their synthesis, evaluating their performance across key biological assays with supporting experimental data, and elucidating the critical structure-activity relationships (SAR) that govern their function. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate and innovate within this promising chemical space.
Synthetic Strategies: From Classic Reactions to Modern Methodologies
The construction of the 4-hydroxyquinoline core has been a subject of extensive research, leading to the development of several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the need for efficiency and scalability.
1. The Conrad-Limpach Reaction: A Foundational Approach The Conrad-Limpach reaction is a classic and widely used method for synthesizing 4-hydroxyquinolines.[1][6] It typically involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization. The high temperatures required for the cyclization (often >240°C) are a key consideration, as this step drives the reaction towards the desired quinolone product.[7] The initial condensation can be influenced by catalysts and reaction conditions to favor the desired intermediate.
2. Microwave-Assisted Synthesis: An Efficient and Green Alternative In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields.[3][8] For the synthesis of 4-hydroxyquinolines, microwave irradiation offers a significant advantage by providing rapid and uniform heating, which can dramatically reduce the time required for the thermal cyclization step from hours to mere minutes.[6] This approach is not only more efficient but also aligns with the principles of green chemistry by reducing energy consumption.
Below is a generalized workflow for the synthesis of 4-hydroxyquinoline analogs.
Caption: General workflow for the synthesis of 4-hydroxyquinolines.
Comparative Biological Evaluation
The true value of the 4-hydroxyquinoline scaffold lies in its diverse biological activities, which can be modulated through substitution. Here, we compare the performance of various derivatives in key therapeutic areas.
Anticancer Activity
Substituted 4-hydroxyquinolines have demonstrated significant potential as cytotoxic agents against a range of human cancer cell lines.[4][9] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[8][10]
A study of modified 4-hydroxyquinolone analogues revealed that substitutions significantly impact their cytotoxic efficacy.[8] For instance, certain benzylidene derivatives have shown selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells, a highly desirable trait in oncology research.[1] This selectivity suggests that these compounds may circumvent common drug resistance mechanisms, offering a potential advantage over existing therapies.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 4-Hydroxyquinoline Derivatives
| Compound ID | Substitution Pattern | HCT116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | Reference |
| 3a | (Described in source) | 148.3 | 155.7 | 167.2 | 189.0 | [6][8] |
| 3b | (Described in source) | 162.0 | 188.1 | 239.4 | 174.5 | [6][8] |
| 3g | (Described in source) | 28.5 | 33.4 | - | - | [6][8] |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | Cytotoxic | Cytotoxic | Cytotoxic | - | [11] |
| Doxorubicin | Positive Control | Potent | Potent | Potent | Potent | [6] |
Note: The specific structures for compounds 3a, 3b, and 3g are detailed in the source publication.[8] The data clearly indicates that compound 3g possesses significantly higher potency against colon and lung cancer cell lines compared to compounds 3a and 3b.
The structure-activity relationship for anticancer activity is complex, but certain trends are observable.
Caption: Key structure-activity relationships for anticancer 4-hydroxyquinolines.
Antimicrobial Activity
The quinoline scaffold is historically significant in the fight against infectious diseases, forming the basis of the first synthetic antimalarial drugs and the powerful fluoroquinolone antibiotics.[1][12] Substituted 4-hydroxyquinolines continue this legacy, exhibiting potent activity against a wide spectrum of bacteria and fungi.[13][14][15]
The antimicrobial efficacy is highly dependent on the nature and position of substituents. A key study revealed that both the length of an alkyl side chain at the C-3 position and the type of substituent on the benzene ring dramatically impact activity.[13]
Table 2: Comparative Antimicrobial Activity of 3-Alkyl-4-hydroxy-2-quinolones
| Compound ID | C-3 Alkyl Chain | Ring Substituent | S. aureus (IC₅₀ µg/mL) | A. flavus (IC₅₀ µg/mL) | Reference |
| 3a | C₉H₁₉ | None | >100 | 70.97 | [13] |
| 3d | C₉H₁₉ | 6-Cl | 12.01 | 3.09 | [13] |
| 3j | C₉H₁₉ | 6-Br | 10.53 | 1.05 | [13] |
| Amphotericin B | Positive Control | - | - | 1.98 | [13] |
The data highlights a clear SAR: the introduction of a halogen at the C-6 position significantly enhances both antibacterial and antifungal activity. Notably, the brominated analog 3j exhibited exceptional antifungal activity, surpassing that of the clinical control, Amphotericin B.[13] This underscores the potential for developing highly potent antifungal agents from this scaffold.
Caption: Key structure-activity relationships for antimicrobial 4-hydroxyquinolines.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the quinoline core has been successfully exploited to develop anti-inflammatory agents.[5] These compounds often work by targeting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-alpha (TNF-α).[5]
SAR studies on the broader class of quinolines have revealed that the nature and position of substituents are critical for target specificity. For example, quinolines bearing a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation.[5] While specific anti-inflammatory data for a wide range of 4-hydroxyquinolines is an area of active research, the established anti-inflammatory credentials of the parent scaffold make this a highly promising avenue for investigation.[16][17]
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are the bedrocks of scientific advancement. Here, we provide validated, step-by-step protocols for the synthesis and biological evaluation of 4-hydroxyquinoline derivatives.
Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogs
This protocol is adapted from established methodologies and offers an efficient route to the 4-hydroxyquinoline core.[6]
Rationale: This method is chosen for its high efficiency, reduced reaction times, and alignment with green chemistry principles compared to traditional high-temperature refluxing.
-
Reactant Preparation: In a microwave reaction vessel, combine the appropriate β-enaminone (1 equivalent) and diethyl malonate (3 equivalents).
-
Solvent and Catalyst Addition: Add ethanol as a solvent (e.g., 1 mL) and a Lewis acid catalyst such as Bismuth (III) chloride (20 mol%). The catalyst facilitates the cyclization under milder conditions.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100-150 °C) for 5-15 minutes. The optimal time and temperature should be determined by monitoring the reaction's progress.
-
Reaction Monitoring: Periodically check the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Add excess ethanol and filter to recover the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4-hydroxy-2-quinolone analog.
Protocol 2: In Vitro Anticancer Evaluation (MTT Cytotoxicity Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6][9] It is a foundational assay for screening potential anticancer agents.
Rationale: The MTT assay is a reliable, high-throughput method to quantify the cytotoxic effects of compounds on cancer cell lines, providing the IC₅₀ value—a key metric for potency.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.[6]
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Initial Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test 4-hydroxyquinoline derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Drug Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Outlook
The substituted 4-hydroxyquinoline scaffold represents a highly versatile and pharmacologically significant platform for drug discovery. Through strategic chemical modification, derivatives can be optimized for potent and selective activity against a range of diseases, from cancer to microbial infections. The comparative data presented herein demonstrates that specific substitution patterns are key to unlocking this potential. Halogenation of the benzene ring and the addition of long alkyl chains at C-3 are powerful strategies for enhancing antimicrobial activity, while various substitutions at C-2 and C-3 can yield potent anticancer agents with selectivity for resistant cell lines.
Future research should focus on expanding the chemical diversity of 4-hydroxyquinoline libraries, exploring novel substitution patterns, and conducting in-depth mechanistic studies to elucidate their modes of action. The use of computational tools for in silico screening and molecular docking can further rationalize the design of next-generation derivatives with improved potency and safety profiles. Given its proven track record and chemical tractability, the 4-hydroxyquinoline core is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitroxoline - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 15. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity Profile of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," a testament to its remarkable versatility in interacting with a diverse array of biological targets.[1][2][3] This promiscuity, while offering a wealth of therapeutic possibilities, also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profile of a specific quinoline derivative, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. While specific biological data for this exact molecule is not extensively published, by examining the broader family of quinoline-3-carboxylates and employing established methodologies for assessing selectivity, we can construct a robust strategy for its characterization.
The Imperative of Selectivity in Drug Development
The journey of a promising compound from bench to bedside is fraught with hurdles, with unforeseen toxicity and lack of efficacy being primary causes of late-stage attrition.[4] Off-target effects are a major contributor to these failures.[5] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a drug development program.[6][7] Early and comprehensive cross-reactivity profiling allows for the early identification of potential liabilities, enabling informed decisions on whether to proceed with a candidate, optimize its structure to enhance selectivity, or pivot to a more promising lead.[6][7]
The Quinoline-3-carboxylate Landscape: A History of Diverse Biological Activity
The quinoline ring system is a common motif in a multitude of approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][8][9] Specifically, derivatives of 4-hydroxyquinoline-3-carboxylate and the broader quinoline-3-carboxylate family have been shown to interact with a variety of protein classes.
Notably, a significant number of quinoline derivatives have been identified as kinase inhibitors .[10] Kinases, being a large and structurally related family of enzymes, are particularly susceptible to cross-reactivity from ATP-competitive inhibitors.[11][12][13] The quinoline scaffold has been successfully employed to target kinases such as c-Met, EGFR, and those in the PI3K/Akt/mTOR pathway.[8] Furthermore, some quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase, a key player in the DNA damage response pathway.[14]
Beyond kinases, other targets for quinoline derivatives include dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.[15] The structural similarity of this compound to these known bioactive molecules underscores the high probability of it interacting with multiple endogenous proteins.
A Phased Approach to Characterizing Cross-Reactivity
To comprehensively assess the cross-reactivity of this compound, a multi-tiered experimental approach is recommended. This strategy begins with broad, high-throughput screening and progressively narrows down to more focused cellular and functional assays.
Phase 1: Broad Target Profiling
The initial step is to cast a wide net to identify potential off-target interactions. This is most efficiently achieved through large-scale screening panels.
Experimental Protocol: Kinase Selectivity Profiling
A widely adopted method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of recombinant kinases.[11][16]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: Employ a radiometric assay using [γ-³³P]ATP or a fluorescence/luminescence-based assay to measure kinase activity.[17]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of several hundred human kinases.
-
Initial Screen: Perform a single-point screen at a relatively high concentration (e.g., 10 µM) to identify initial "hits."
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >50%) in the initial screen, perform a 10-point dose-response curve to determine the IC₅₀ value.[16]
-
Data Analysis: The results can be visualized as a dendrogram or a selectivity score (S-score) to quantify the compound's selectivity.
Data Presentation:
| Kinase Target | IC₅₀ (µM) | % Inhibition at 10 µM |
| Target X | Value | Value |
| Off-Target A | Value | Value |
| Off-Target B | Value | Value |
| ... | ... | ... |
Diagram: Kinase Selectivity Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Phase 2: Cellular Target Engagement and Off-Target Validation
Biochemical assays, while powerful, do not always translate to a cellular context.[5] Therefore, it is crucial to validate the identified off-target interactions in a more physiologically relevant setting.[4][18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express the primary target and potential off-targets) to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound or a vehicle control for a defined period.
-
Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using antibodies against the primary target and the suspected off-target proteins.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation:
| Protein Target | Tₘ Shift (°C) with Compound |
| Primary Target | Value |
| Off-Target A | Value |
| Off-Target B | Value |
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for assessing cellular target engagement using CETSA.
Phase 3: Functional and Phenotypic Assays
The final phase involves assessing the functional consequences of off-target engagement. This can be achieved through a variety of cell-based assays that measure downstream signaling events or broader cellular phenotypes.[4][5][18]
Experimental Protocol: Off-Target Pathway Analysis
If a suspected off-target is a kinase in a known signaling pathway, its modulation can be assessed by measuring the phosphorylation of its downstream substrates.
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound.
-
Pathway Stimulation: If necessary, stimulate the pathway of interest with an appropriate agonist.
-
Lysate Preparation: Prepare cell lysates at various time points.
-
Phospho-Protein Analysis: Use Western blotting or ELISA with phospho-specific antibodies to detect changes in the phosphorylation status of downstream substrates.
-
Phenotypic Assays: Correlate the observed pathway modulation with phenotypic outcomes such as cell proliferation, apoptosis, or migration.[20][21][22]
Data Presentation:
| Downstream Substrate | EC₅₀ for Phosphorylation Inhibition (µM) |
| Substrate of Off-Target A | Value |
| Substrate of Off-Target B | Value |
| Phenotypic Assay | IC₅₀ (µM) |
| Cell Proliferation | Value |
| Apoptosis Induction | Value |
Diagram: Functional Off-Target Validation
Caption: Workflow for functional validation of off-target effects.
Broader Safety Assessment: Tissue Cross-Reactivity Studies
For lead candidates progressing towards preclinical development, in situ tissue cross-reactivity (TCR) studies are a regulatory expectation and provide invaluable information about potential on-target and off-target binding in a wide range of human tissues.[6][7][23][24][25]
Methodology:
-
Test Article: Use a labeled version of this compound or a high-affinity antibody that specifically recognizes the compound-target complex.
-
Tissue Panel: A comprehensive panel of normal human tissues is sectioned and fixed.
-
Immunohistochemistry (IHC): Perform IHC to visualize the binding of the test article to different cell types within each tissue.[23][24]
-
Pathologist Review: A board-certified pathologist evaluates the staining pattern to identify any unexpected binding.
Conclusion
The quinoline scaffold, while offering immense therapeutic potential, necessitates a diligent and systematic approach to understanding its cross-reactivity profile. For this compound, a compound with limited publicly available biological data, a comparative analysis based on its structural class combined with a rigorous experimental cascade is the most prudent path forward. By integrating broad biochemical profiling, cellular target engagement studies, and functional phenotypic assays, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions in the complex but rewarding journey of drug discovery and development, ultimately leading to safer and more effective medicines.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
- 6. histologix.com [histologix.com]
- 7. criver.com [criver.com]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. biotecnika.org [biotecnika.org]
- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 24. anapathresearch.com [anapathresearch.com]
- 25. Cross-reactivity - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their wide-ranging biological activities. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a key intermediate in the synthesis of various bioactive molecules, making its efficient and scalable production a critical consideration for medicinal chemists. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering experimental data and mechanistic insights to inform your research and development endeavors.
Introduction to this compound
This compound is a substituted 4-hydroxyquinoline, a scaffold found in numerous pharmaceuticals. The bromo-substituent at the 7-position and the carboxylate at the 3-position provide versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The efficient synthesis of this intermediate is therefore a crucial first step in the development of novel therapeutics.
Core Synthetic Methodologies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through two classical named reactions: the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis . While both methods yield the desired 4-hydroxyquinoline core, they differ in their starting materials, reaction conditions, and mechanistic pathways, each presenting a unique set of advantages and disadvantages.
The Gould-Jacobs Reaction: A Robust and High-Yielding Pathway
The Gould-Jacobs reaction is a well-established and reliable method for the synthesis of 4-hydroxyquinolines.[1][2] This two-step process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Mechanism: The reaction is initiated by the nucleophilic attack of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an intermediate. Subsequent thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution to furnish the quinoline ring system.
Workflow of the Gould-Jacobs Reaction:
Caption: The two-step sequence of the Gould-Jacobs reaction.
Experimental Data for the Gould-Jacobs Reaction:
| Step | Reactants | Conditions | Yield | Reference |
| 1. Condensation | m-Bromoaniline, Diethyl ethoxymethylenemalonate | 110°C, 1.5 hours | 94% | [3] |
| 2. Cyclization | Diethyl (3-bromoanilino methylene)malonate | Diphenyl ether, 240°C | 88% | [3] |
Advantages:
-
High Yields: The Gould-Jacobs reaction is known for its generally high yields, particularly for the initial condensation step.
-
Readily Available Starting Materials: m-Bromoaniline and diethyl ethoxymethylenemalonate are commercially available and relatively inexpensive.
-
Robustness: The reaction is tolerant of a variety of functional groups on the aniline starting material.
Disadvantages:
-
High Temperatures: The thermal cyclization step requires very high temperatures, which can be energy-intensive and may not be suitable for sensitive substrates.
-
High-Boiling Solvents: The use of high-boiling solvents like diphenyl ether can complicate product purification and raise environmental concerns.
The Conrad-Limpach-Knorr Synthesis: An Alternative Route with Mechanistic Nuances
The Conrad-Limpach-Knorr synthesis provides an alternative route to 4-hydroxyquinolines, starting from an aniline and a β-ketoester.[4] While specific data for the synthesis of this compound via this method is less commonly reported, the synthesis of a closely related analog, 7-bromo-4-hydroxy-2-phenylquinoline, offers valuable insights.[2]
Mechanism: This reaction involves the initial condensation of the aniline with the β-ketoester to form a β-anilinocrotonate intermediate. This is followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline product. The regioselectivity of the initial condensation is a key factor, with lower temperatures favoring attack at the keto group (kinetic control) to form the 4-hydroxyquinoline, while higher temperatures can lead to attack at the ester group (thermodynamic control) to yield a 2-hydroxyquinoline isomer.[1]
Workflow of the Conrad-Limpach Synthesis (for a related analog):
Caption: The two-step sequence of the Conrad-Limpach synthesis.
Typical Experimental Data for the Conrad-Limpach Synthesis (for 7-bromo-4-hydroxy-2-phenylquinoline):
| Step | Reactants | Conditions | Yield | Reference |
| 1. Condensation | 3-Bromoaniline, Ethyl benzoylacetate | Toluene, HCl (cat.), Reflux, 4-6 hours | Not specified | [5] |
| 2. Cyclization | Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate | Mineral oil, 250-255°C, 2-3 hours | Not specified | [5] |
Advantages:
-
Versatility: The use of different β-ketoesters allows for the introduction of various substituents at the 2-position of the quinoline ring.
Disadvantages:
-
Potential for Isomer Formation: The formation of the 2-hydroxyquinoline isomer can be a significant side reaction, complicating purification and reducing the yield of the desired product.[2]
-
Harsh Conditions: Similar to the Gould-Jacobs reaction, this method requires high temperatures and high-boiling solvents.
-
Lack of Specific Data: Detailed, optimized protocols and yield data for the synthesis of the exact target molecule are not as readily available in the literature.
Modern Advancements: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reactions and improve yields. The synthesis of ethyl-quinolon-4-one-3-carboxylates, closely related to the target molecule, has been successfully achieved using microwave irradiation.[6] This approach significantly reduces reaction times from hours to minutes.
Key Features of Microwave-Assisted Synthesis:
-
Rapid Heating: Microwaves provide rapid and uniform heating, leading to faster reaction rates.
-
Improved Yields: In many cases, microwave synthesis can lead to higher yields compared to conventional heating methods.
-
Reduced Reaction Times: Reaction times are often dramatically reduced, increasing throughput.
-
Potential for Solvent-Free Conditions: In some cases, reactions can be run without a solvent, reducing environmental impact.
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the successful application of this technology to similar structures suggests it is a promising avenue for process optimization.
Comparative Summary and Recommendations
| Feature | Gould-Jacobs Reaction | Conrad-Limpach-Knorr Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate | Aniline, β-ketoester | Similar to conventional methods |
| Key Intermediate | Anilinomethylenemalonate | β-Anilinocrotonate | Same as conventional methods |
| Typical Yield | High (often >80% overall) | Moderate to high (can be lower due to isomer formation) | Potentially higher than conventional methods |
| Reaction Time | Several hours | Several hours | Minutes |
| Reaction Temperature | High (cyclization >240°C) | High (cyclization >250°C) | High, but reached rapidly |
| Major Advantages | High yields, robust | Versatility in 2-position substitution | Rapid, high-yielding, potentially greener |
| Major Disadvantages | High temperatures, high-boiling solvents | Isomer formation, harsh conditions | Requires specialized equipment |
Recommendations for Researchers:
-
For a reliable, high-yielding synthesis of this compound with readily available starting materials, the Gould-Jacobs reaction is the recommended and well-documented method.
-
If versatility at the 2-position of the quinoline ring is desired for SAR studies, the Conrad-Limpach-Knorr synthesis is a viable alternative, though careful optimization to minimize the formation of the 2-hydroxy isomer is necessary.
-
For process optimization, particularly in a high-throughput or discovery setting, the exploration of microwave-assisted synthesis is highly encouraged. The significant reduction in reaction time and potential for improved yields make it an attractive modern alternative to classical thermal methods.
Detailed Experimental Protocol: The Gould-Jacobs Synthesis of this compound
This protocol is based on a reported procedure and provides a detailed methodology for the synthesis of the target compound.[3]
Step 1: Synthesis of Diethyl (3-bromoanilino methylene)malonate
-
To a reaction flask, add 30 g of m-bromoaniline and 49 g of diethyl ethoxymethylenemalonate.
-
Stir the mixture and slowly heat to 110°C.
-
Maintain the reaction at 110°C for 1.5 hours, with continuous stirring.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol formed during the reaction.
-
The resulting crude product can be purified by column chromatography to yield diethyl (3-bromoanilino methylene)malonate (reported yield: 94%).
Step 2: Synthesis of this compound
-
In a reaction flask equipped for high-temperature reactions, add 280 mL of diphenyl ether and heat to 240°C under stirring.
-
Once the temperature is stable, add 56.1 g of the diethyl (3-bromoanilino methylene)malonate prepared in Step 1.
-
The reaction progress should be monitored.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.
-
The final product, this compound, is obtained after drying (reported yield: 88%).
Conclusion
The synthesis of this compound is a critical step for researchers in drug discovery. While both the Gould-Jacobs and Conrad-Limpach-Knorr reactions provide effective, albeit high-temperature, routes to this important intermediate, the Gould-Jacobs reaction is generally favored due to its higher reported yields and robustness. For laboratories equipped with modern technology, the exploration of microwave-assisted synthesis offers a promising path to significantly improve the efficiency of this synthesis, accelerating research and development timelines. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available equipment, and the desired level of molecular diversity.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Cytotoxicity of Quinoline Analogs for Cancer Research
In the landscape of oncological research and drug development, the quinoline scaffold has emerged as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2][3][4][5] Its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics.[3][6] This guide provides a comprehensive comparison of the cytotoxic profiles of various quinoline analogs, supported by experimental data and detailed protocols to empower researchers in their quest for novel, more effective cancer therapies. Our focus is to dissect the structure-activity relationships that govern their cytotoxic efficacy and to elucidate the underlying molecular mechanisms.
The Quinoline Scaffold: A Cornerstone in Anticancer Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1] This fundamental structure serves as a versatile template for chemical modifications, allowing for the synthesis of a diverse library of analogs with a wide range of biological activities.[1][4][5] The anticancer properties of quinoline derivatives are often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation, such as DNA replication, cell cycle progression, and signal transduction pathways.[1][2][7][8]
Comparative Cytotoxicity of Quinoline Analogs
The cytotoxic efficacy of quinoline analogs is highly dependent on the nature and position of their substituents. To provide a clear comparative overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline derivatives against various cancer cell lines.
| Quinoline Analog Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted Quinolines | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (as µg/ml) | [1] |
| U937 (Leukemia) | 43.95 (as µg/ml) | [1] | ||
| 4,7-Disubstituted Quinolines | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314-4.65 (as µg/cm³) | [1] |
| HCT-8 (Colon) | " | [1] | ||
| HL-60 (Leukemia) | " | [1] | ||
| N-alkylated, 2-oxoquinolines | Varies | HEp-2 (Larynx) | 49.01-77.67% inhibition | [1] |
| Quinoline-Chalcone Hybrids | Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [9] |
| Aminated Quinolinequinones | AQQ6 | DU-145 (Prostate) | <5 | [10] |
| Styrylquinolines | Compound S3A | SW620 (Colon) | 2.52 | [11] |
| 4-Substituted Quinolines | HTI 21 & HTI 22 | Various | High cytotoxicity | [12] |
| 7-Alkoxy-4-aminoquinoline | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various | <1.0 | [13] |
Note: The presented IC50 values are indicative and can vary based on experimental conditions. Direct comparison between studies should be made with caution.
Elucidating the Mechanisms of Action: Key Signaling Pathways
The cytotoxic effects of quinoline analogs are mediated through diverse and intricate signaling pathways, primarily culminating in apoptosis, cell cycle arrest, and the induction of oxidative stress.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which quinoline derivatives exert their anticancer effects.[14][15] Many analogs have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
A notable example is the quinoline derivative PQ1, which induces apoptosis in T47D breast cancer cells through the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the primary initiator of the intrinsic pathway).[14][15] This dual activation leads to the executioner caspase-3 activation, ultimately resulting in cell death.[14][15] Furthermore, some quinoline derivatives can modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, which facilitates the release of cytochrome c from the mitochondria.[14][16]
Caption: Simplified signaling pathway of quinoline-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, many quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M or S phase.[1][17][18] This disruption of the normal cell cycle progression prevents cancer cells from dividing and propagating. For instance, the tetracyclic-condensed quinoline compound, BPTQ, has been shown to induce a dose-dependent arrest of cancer cells in the S and G2/M phases.[17] The underlying mechanisms often involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[19]
Oxidative Stress
Several quinoline analogs have been found to induce cytotoxicity by generating reactive oxygen species (ROS) within cancer cells.[19][20][21] Elevated levels of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[19][20] The novel synthetic quinoline derivative DFIQ, for example, has been shown to cause an accumulation of superoxide radicals in non-small cell lung cancer cells.[20] This oxidative stress-mediated pathway represents another important facet of the anticancer activity of quinoline compounds.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sid.ir [sid.ir]
- 17. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Placement of Bromine: A Comparative Guide to the Structure-Activity Relationship of Bromo-Quinolines
For Immediate Release
[CITY, STATE] – In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its inherent biological activity is significantly amplified and modulated by the strategic introduction of various functional groups. Among these, the humble bromine atom, when judiciously placed on the quinoline ring, can dramatically alter the molecule's physicochemical properties and biological efficacy. This guide offers an in-depth comparison of bromo-quinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR), supported by experimental data and proven insights.
The Enduring Legacy of Quinolines in Drug Discovery
The quinoline framework is a cornerstone of numerous clinically significant drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-neurodegenerative properties.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. Halogenation, in particular, has emerged as a powerful strategy to enhance the therapeutic potential of quinoline-based compounds.
The Bromine Advantage: Unlocking Potent Biological Activity
The introduction of bromine to the quinoline scaffold is not a matter of arbitrary placement. The position and number of bromine substituents, along with the presence of other functional groups, profoundly influence the resulting compound's biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced world of bromo-quinolines, exploring their comparative performance in key therapeutic areas.
Anticancer Activity: A Tale of Position and Poly-Bromination
The anticancer potential of bromo-quinolines has been a focal point of extensive research. The position of the bromine atom on the quinoline ring is a critical determinant of cytotoxic activity.
A noteworthy study highlighted that the introduction of bromine at the C-5 and C-7 positions of the quinoline ring is crucial for enhancing antiproliferative activity.[4] For instance, 3,5,6,7-tetrabromo-8-methoxyquinoline exhibited significant inhibitory effects against cancer cell lines, whereas its precursor lacking bromine at the C-5 and C-7 positions was devoid of such activity.[4] Furthermore, the addition of a nitro group at the C-5 position of a bromo-quinoline derivative was found to further amplify its antiproliferative effects.[4]
Another study on 8-substituted quinolines revealed that 5,7-dibromo-8-hydroxyquinoline demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[5][6][7] This suggests that a hydroxyl group at the C-8 position, in conjunction with bromine atoms at C-5 and C-7, is a favorable combination for anticancer activity.[5][6][7] Interestingly, this compound was also found to inhibit topoisomerase I, a critical enzyme involved in DNA replication and repair, pointing towards a potential mechanism of action.[5][6][7]
In a comparative context, a study on 7-halogenated 5,8-quinolinediones found that chloro-substituents at the 7-position were generally more favorable for cytotoxic activity against the HCT-15 colon cancer cell line compared to bromo-substituents at the same position.[8] This underscores that the choice between different halogens is nuanced and scaffold-dependent.
Table 1: Comparative Anticancer Activity of Bromo-Quinoline Derivatives
| Compound | Substitution Pattern | Cancer Cell Line(s) | IC50 (µg/mL) | Reference |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 3,5,6,7-tetra-Br, 8-OCH3 | C6, HeLa, HT29 | 5.45–9.6 | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6, HeLa, HT29 | 6.7–25.6 | [5][6][7] |
| 6-Bromo-5-nitroquinoline | 6-Br, 5-NO2 | C6, HeLa, HT29 | Potent activity reported | [4][9] |
| 7-Bromo-6-arylamino-5,8-quinolinedione | 7-Br | HCT-15 (Colon) | >10 - 7.9 | [8] |
Antimicrobial Efficacy: Targeting Bacterial and Fungal Pathogens
Bromo-quinolines have also demonstrated significant promise as antimicrobial agents. The quinoline scaffold itself is a well-established pharmacophore in numerous antibacterial and antifungal medications.[10]
A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited potent activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11] One compound from this series displayed an impressive MIC value of 0.031 μg/mL against MRSA.[11] The mechanism of action for a representative compound from this series was found to involve the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes.[11]
Furthermore, the compound bromoquinol has been identified as a potent, wide-spectrum antifungal agent.[12][13] Its activity is potentiated by iron starvation, a condition often encountered during in vivo fungal growth.[12][13] This unique mode of action makes it a promising candidate for further development.
Table 2: Comparative Antimicrobial Activity of Bromo-Quinoline Derivatives
| Compound Class | Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | S. aureus, MRSA, E. faecalis | 0.031 - 0.125 | [10] |
| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | S. aureus | 0.80 - 1.00 (mg/mL) | [10] |
| Bromoquinol | - | Aspergillus fumigatus and other fungi | Potent activity reported | [12][13] |
Experimental Corner: Synthesis and Biological Evaluation Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of bromo-quinoline derivatives, based on established literature.
Synthesis of 3-Bromoquinoline Derivatives via Formal [4 + 2]-Cycloaddition
This modern, regioselective method offers a metal-free approach to synthesizing 3-bromoquinolines.[1][14]
Experimental Protocol:
-
Reaction Setup: To a solution of an arylmethyl azide (1.0 equiv) in a suitable solvent (e.g., DCM), add a 1-bromoalkyne (1.2 equiv).
-
Acid Promotion: Add triflic acid (TfOH) dropwise to the mixture at room temperature to promote the rearrangement of the arylmethyl azide and initiate the cycloaddition.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate (NaHCO3) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude product in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 equiv) for oxidation to the final quinoline product.[1]
-
Final Purification: Purify the final product by silica gel column chromatography.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The Path Forward: Rational Design of Next-Generation Bromo-Quinolines
The structure-activity relationship of bromo-quinolines is a rich and complex field, with significant potential for the development of novel therapeutic agents. The strategic placement of bromine atoms, in concert with other functional groups, can yield compounds with potent and selective biological activities. The experimental data and protocols presented in this guide provide a solid foundation for the rational design and evaluation of the next generation of bromo-quinoline-based drugs. Further exploration into their mechanisms of action and in vivo efficacy will be crucial in translating their preclinical promise into clinical reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Determination of Quinoline-3-Carboxylate Esters
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Precise Quinoline-3-Carboxylate Ester Analysis
Quinoline-3-carboxylate esters represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antiproliferative effects.[1][2] The precise and accurate analytical determination of these esters is paramount throughout the drug development lifecycle, from synthesis and purification to quality control and pharmacokinetic studies. The choice of analytical methodology is a critical decision that directly impacts the reliability and validity of experimental data.
This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for the characterization and quantification of quinoline-3-carboxylate esters. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of protocols, this document aims to elucidate the rationale behind methodological choices, empowering researchers to select and implement the most appropriate analytical strategy for their specific research needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC stands as the most versatile and widely adopted technique for the analysis of quinoline-3-carboxylate esters. Its applicability to a broad range of non-volatile and thermally labile compounds makes it the de facto standard for purity assessment and quantification in pharmaceutical laboratories.[1]
The 'Why' Behind the Method: Causality in HPLC Protocol Design
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. For quinoline-3-carboxylate esters, a reverse-phase (RP) approach is typically the most effective. The inherent hydrophobicity of the quinoline ring system and the ester moiety allows for strong retention and separation on a nonpolar stationary phase, such as a C18 column.
The mobile phase composition is critical for achieving the desired retention and peak shape. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is standard. The inclusion of an acid, such as formic acid or trifluoroacetic acid, serves a dual purpose: it protonates the basic nitrogen of the quinoline ring, reducing peak tailing, and provides a source of protons for efficient ionization in mass spectrometric detection if used.
Experimental Protocol: A Validated RP-HPLC Method
This protocol provides a robust starting point for the analysis of a wide range of quinoline-3-carboxylate esters.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
High-purity water (e.g., Milli-Q).
-
Formic acid (FA).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quinoline-3-carboxylate ester standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.
-
Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific analyte (typically around 270 nm and 340 nm).
-
Gradient Program:
-
0-20 min: 20-80% B.
-
20-25 min: 80% B.
-
25.1-30 min: 20% B (re-equilibration).
-
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no interfering peaks.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared samples.
-
Periodically inject a standard solution to monitor system suitability.
-
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analogs
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. While many quinoline-3-carboxylate esters are not sufficiently volatile for direct GC-MS analysis, derivatization can be employed to overcome this limitation.
The 'Why' Behind the Method: The Necessity of Derivatization
The carboxylic acid functional group in quinoline-3-carboxylic acid (the precursor to the esters) imparts polarity and reduces volatility, making it unsuitable for direct GC-MS analysis. Chemical derivatization is a crucial step to convert the non-volatile acid into a more volatile and thermally stable derivative. Common derivatization strategies include:
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
-
Silylation: Reaction of the carboxylic acid with a silylating agent to form a trimethylsilyl (TMS) ester.
For quinoline-3-carboxylate esters themselves, their volatility will depend on the nature of the ester group. For smaller, less polar esters, direct GC-MS analysis may be feasible.
Experimental Protocol: GC-MS Analysis (with Derivatization for the Corresponding Acid)
This protocol outlines a general approach for the GC-MS analysis of a quinoline-3-carboxylate, assuming derivatization of the corresponding carboxylic acid is necessary.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Derivatization reagent (e.g., 14% Boron Trifluoride in methanol for esterification or BSTFA for silylation).
-
Reaction vials.
-
Hexane and saturated sodium chloride solution.
-
Anhydrous sodium sulfate.
Procedure:
-
Derivatization (Esterification Example):
-
Accurately weigh ~1 mg of the quinoline-3-carboxylic acid into a reaction vial.
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously.
-
Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 min.
-
Ramp to 260°C at 20°C/min.
-
Hold at 260°C for 3 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the compound based on its retention time and mass spectrum.
-
Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of quinoline-3-carboxylate esters. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The 'Why' Behind the Method: Decoding Molecular Structure
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical ethyl quinoline-3-carboxylate, characteristic signals would include:
-
A triplet and a quartet for the ethyl ester protons.
-
A series of doublets, triplets, and multiplets in the aromatic region corresponding to the protons on the quinoline ring.
¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Key signals for an ethyl quinoline-3-carboxylate would include:
-
A signal for the carbonyl carbon of the ester.
-
Signals for the carbons of the quinoline ring.
-
Signals for the carbons of the ethyl group.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the quinoline-3-carboxylate ester in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines for each carbon.
-
Analyze the chemical shifts to assign the signals to specific carbon atoms.
-
Logical Relationship in NMR Structural Elucidation
Caption: Logical flow for NMR-based structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Rapid and Cost-Effective Quantitative Tool
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of quinoline-3-carboxylate esters, particularly in quality control settings.
The 'Why' Behind the Method: The Principle of Light Absorption
The conjugated aromatic system of the quinoline ring in quinoline-3-carboxylate esters absorbs light in the UV-Vis region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at a specific wavelength (λmax), the concentration of the ester can be determined.
Experimental Protocol: Quantitative UV-Vis Analysis
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
A suitable solvent (e.g., ethanol or methanol).
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the quinoline-3-carboxylate ester in the chosen solvent.
-
Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the ester of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the ester in the sample using the calibration curve.
-
Workflow for UV-Vis Quantitative Analysis
References
A Comparative Guide to the Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Validating a Novel Microwave-Assisted Approach
This guide provides an in-depth, objective comparison between the traditional Gould-Jacobs reaction and a novel, high-efficiency microwave-assisted synthesis for producing Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. As a crucial intermediate in the development of pharmaceuticals, including antimalarial and antimicrobial agents, optimizing its synthesis is of significant interest to the research and drug development community.[1][2] This document presents the underlying chemical principles, detailed experimental protocols, and comparative analytical data to validate the performance of the novel method.
Foundational Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is the conventional and most established method for synthesizing 4-hydroxyquinoline derivatives.[3] The reaction proceeds through two primary stages: a nucleophilic substitution followed by a high-temperature thermal cyclization.
Reaction Principle: The synthesis begins with the condensation of an aniline (in this case, 3-bromoaniline) with an ethoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This initial step forms an anilidomethylenemalonate intermediate. The subsequent and most critical step involves a high-temperature intramolecular cyclization (typically 240-250 °C) in a high-boiling point solvent like diphenyl ether, which yields the quinoline ring system.[1][4][5]
Logical Workflow for Traditional Synthesis
References
- 1. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 7-Chloro-4-Hydroxyquinoline Derivatives for Drug Discovery Professionals
The quinoline scaffold, and specifically the 7-chloroquinoline core, represents a privileged structure in medicinal chemistry. This bicyclic heterocycle is the foundational framework for a multitude of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide offers a comparative analysis of 7-chloro-4-hydroxyquinoline derivatives, synthesizing experimental data to provide actionable insights for researchers, scientists, and drug development professionals. We will delve into quantitative bioactivity data, detail the underlying experimental protocols, and visualize key pathways to illuminate the critical structure-activity relationships (SAR) that drive efficacy.
The 7-Chloro-4-Hydroxyquinoline Scaffold: A Cornerstone for Bioactivity
The versatility of the 7-chloro-4-hydroxyquinoline scaffold allows for extensive chemical modification, leading to derivatives with enhanced biological potency and refined pharmacological profiles. The core structure itself is a key intermediate in the synthesis of globally recognized drugs like chloroquine. Its chemical reactivity, particularly at the 4-position, enables the introduction of diverse functional groups, which profoundly influences the molecule's interaction with biological targets.
dot graph "7_chloro_4_hydroxyquinoline_scaffold" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGX [label=""]; LGY [label=""]; LGZ [label=""]; LHA [label=""]; LHB [label=""]; LHC [label=""]; LHD [label=""]; LHE [label=""]; LHF [label=""]; LHG [label=""]; LHH [label=""]; LHI [label=""]; LHJ [label=""]; LHK [label=""]; LHL [label=""]; LHM [label=""]; LHN [label=""]; LHO [label=""]; LHP [label=""]; LHQ [label=""]; LHR [label=""]; LHS [label=""]; LHT [label=""]; LHU [label=""]; LHV [label=""]; LHW [label=""]; LHX [label=""]; LHY [label=""]; LHZ [label=""]; LIA [label=""]; LIB [label=""]; LIC [label=""]; LID [label=""]; LIE [label=""]; LIF [label=""]; LIG [label=""]; LIH [label=""]; LII [label=""]; LIJ [label=""]; LIK [label=""]; LIL [label=""]; LIM [label=""]; LIN [label=""]; LIO [label=""]; LIP [label=""]; LIQ [label=""]; LIR [label=""]; LIS [label=""]; LIT [label=""]; LIU [label=""]; LIV [label=""]; LIW [label=""]; LIX [label=""]; LIY [label=""]; LIZ [label=""]; LJA [label=""]; LJB [label=""]; LJC [label=""]; LJD [label=""]; LJE [label=""]; LJF [label=""]; LJG [label=""]; LJH [label=""]; LJI [label=""]; LJJ [label=""]; LJK [label=""]; LJL [label=""]; LJM [label=""]; LJN [label=""]; LJO [label=""]; LJP [label=""]; LJQ [label=""]; LJR [label=""]; LJS [label=""]; LJT [label=""]; LJU [label=""]; LJV [label=""]; LJW [label=""]; LJX [label=""]; LJY [label=""]; LJZ [label=""]; LKA [label=""]; LKB [label=""]; LKC [label=""]; LKD [label=""]; LKE [label=""]; LKF [label=""]; LKG [label=""]; LKH [label=""]; LKI [label=""]; LKJ [label=""]; LKK [label=""]; LKL [label=""]; LKM [label=""]; LKN [label=""]; LKO [label=""]; LKP [label=""]; LKQ [label=""]; LKR [label=""]; LKS [label=""]; LKT [label=""]; LKU [label=""]; LKV [label=""]; LKW [label=""]; LKX [label=""]; LKY [label=""]; LKZ [label=""]; LLA [label=""]; LLB [label=""]; LLC [label=""]; LLD [label=""]; LLE [label=""]; LLF [label=""]; LLG [label=""]; LLH [label=""]; LLI [label=""]; LLJ [label=""]; LLK [label=""]; LLL [label=""]; LLM [label=""]; LLN [label=""]; LLO [N [label=""]; LLO [
A Senior Application Scientist's Guide to Confirming Molecular Weight by Mass Spectrometry
In the landscape of pharmaceutical and biological research, the precise confirmation of a molecule's weight is not merely a procedural step; it is the foundational data point for verifying identity, assessing purity, and ensuring structural integrity.[1] Mass spectrometry (MS) is the definitive technique for this purpose, offering a blend of sensitivity, speed, and accuracy that is unparalleled by other analytical methods.[2][3][4] Its applications are integral throughout the drug development lifecycle, from initial discovery to GMP-compliant quality control (QC) release testing.[2][5]
This guide provides an in-depth comparison of the principal mass spectrometry technologies for molecular weight confirmation. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select the optimal methodology for your analyte and build self-validating systems for data you can trust.
The Foundational Principle: A Three-Step Journey
At its core, all mass spectrometry operates on a fundamental three-step principle: the ionization of molecules, the separation of these ions based on their mass-to-charge ratio (m/z), and their subsequent detection to generate a mass spectrum.[3][6][7] The mass spectrum plots the relative abundance of detected ions against their m/z, providing a molecular "fingerprint" from which the molecular weight can be determined.[4] The key differentiators between the techniques discussed below lie in how they accomplish the critical first step: ionization.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is a powerful "soft" ionization technique renowned for its speed and sensitivity, particularly for large, non-volatile biomolecules like peptides and proteins.[8][9]
The Causality Behind the MALDI-TOF Mechanism
The ingenuity of MALDI lies in its use of a matrix—a small, organic molecule that co-crystallizes with the analyte. The choice of matrix is critical; it must readily absorb the energy from a pulsed UV laser. This prevents the fragile analyte from being directly fragmented by the laser's intensity.
-
Energy Transfer: The laser fires upon the sample spot. The matrix absorbs this energy, vaporizing and carrying the intact analyte molecules with it into the gas phase.
-
Ionization: In the dense plume of the gas phase, proton transfer reactions occur between the excited matrix molecules and the analyte, predominantly forming singly charged ions, such as [M+H]⁺ (the molecular ion plus a proton).[10] This preference for single charges is a hallmark of MALDI, resulting in simple, easily interpretable spectra.
-
Time-of-Flight Analysis: The newly formed ions are accelerated by a strong electric field into a long, field-free "flight tube." The principle is simple: lighter ions travel faster than heavier ions. The time it takes for an ion to reach the detector at the end of the tube is directly proportional to the square root of its m/z. By measuring this "time of flight," the instrument calculates the ion's m/z with high precision.
Experimental Workflow & Protocol
A key advantage of MALDI-TOF is the relative simplicity of its sample preparation and the high throughput it enables.
Protocol: MALDI-TOF Analysis of a Purified Peptide
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides) in a solvent like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). The acid aids in ionization by providing a source of protons.
-
Sample Solubilization: Dissolve the purified peptide sample in a compatible solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1-10 pmol/µL.
-
Spotting & Crystallization:
-
Mix 1 µL of the sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Alternatively, spot 1 µL of the sample onto the target plate, let it dry, and then add 1 µL of the matrix solution on top.
-
Allow the mixture to air-dry completely. This step is crucial for the formation of a uniform co-crystalline lattice, which is essential for reproducible signal intensity.
-
-
Instrument Calibration: Calibrate the mass spectrometer using a standard mixture of peptides with known molecular weights that bracket the expected mass of the analyte. This ensures high mass accuracy.
-
Data Acquisition: Load the target plate into the instrument. The laser rasters across the sample spot to find "hotspots" of optimal crystal formation, and the resulting spectra are averaged to produce the final mass spectrum.
Visualizing the MALDI-TOF Workflow
Caption: The MALDI-TOF MS workflow, from sample preparation to final MW calculation.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is the cornerstone of modern small-molecule and large-molecule analysis, primarily due to its gentle nature and its seamless compatibility with liquid chromatography (LC).[11]
The Causality Behind the ESI Mechanism
ESI is a soft ionization method that generates gaseous ions directly from a liquid solution.[12] Its most significant feature is the ability to produce multiply charged ions.[10][12]
-
Nebulization: The sample solution is pumped through a fine, heated capillary held at a high electrical potential (a few kilovolts). This creates a fine spray of charged droplets.
-
Desolvation: A drying gas (typically nitrogen) flows past the droplets, causing the solvent to evaporate. As the droplets shrink, the charge density on their surface increases dramatically.
-
Ion Formation: Eventually, the electrostatic repulsion within the droplet overcomes the surface tension, leading to a "Coulombic explosion" that ejects a stream of gas-phase ions. For large molecules like proteins, this process typically adds multiple protons (or other cations), resulting in a series of ions like [M+10H]¹⁰⁺, [M+11H]¹¹⁺, [M+12H]¹²⁺, etc.
This multiple charging is a profound advantage: a 50,000 Da protein with 25 charges ([M+25H]²⁵⁺) will appear at an m/z of ~2000. This brings massive molecules into the detectable range of common mass analyzers like quadrupoles, TOFs, and Orbitraps.[10]
The Power of Hyphenation: Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling ESI with LC creates a uniquely powerful analytical system.[13][14] LC first separates the components of a complex mixture over time. As each component elutes from the LC column, it flows directly into the ESI source, allowing the mass spectrometer to determine the molecular weight of each separated compound. This provides two orthogonal pieces of information—retention time and mass—simultaneously confirming identity and assessing purity.[15]
Experimental Workflow & Protocol
Protocol: LC-MS Analysis of an Intact Monoclonal Antibody (mAb)
-
Sample Preparation: The mAb sample must be in a volatile buffer compatible with MS. Non-volatile salts (e.g., phosphate, NaCl) must be removed via buffer exchange or dialysis. A final concentration of 0.1-1 mg/mL is typical.
-
LC Setup:
-
Column: A reversed-phase column (e.g., C4) is commonly used for intact protein separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A programmed gradient from low to high organic content (Mobile Phase B) is run to elute the mAb from the column.
-
-
MS Setup (Q-TOF or Orbitrap):
-
Ionization Mode: Positive ESI.
-
Mass Range: Set to a wide range (e.g., m/z 500–4000) to capture the expected charge state envelope.
-
Calibration: The instrument must be calibrated to ensure high mass accuracy (<10-20 ppm for proteins).[15]
-
-
Data Acquisition: Inject the sample onto the LC. As the mAb elutes, the mass spectrometer acquires a series of mass spectra.
-
Data Processing (Deconvolution): The resulting spectrum shows a series of peaks, each representing a different charge state of the mAb. Specialized software algorithms recognize this pattern and perform a deconvolution calculation to determine the "zero-charge" mass, which is the molecular weight of the protein.[15]
Visualizing the LC-ESI-MS Workflow
Caption: The LC-ESI-MS workflow, integrating separation with mass determination.
Performance Comparison: MALDI-TOF vs. ESI-MS
The choice between MALDI and ESI is dictated by the analyte, the complexity of the sample, and the specific analytical question. Neither is universally superior; they are complementary tools in the scientist's arsenal.[16]
| Parameter | MALDI-TOF MS | LC-ESI-MS (Q-TOF/Orbitrap) | Rationale & Causality |
| Typical Analytes | Peptides, Proteins, Polymers, Oligonucleotides[8] | Small molecules, Peptides, Proteins (incl. mAbs), Metabolites[13][17] | ESI's multiple charging is ideal for very large molecules. LC-MS is dominant for small molecules due to separation power. |
| Sample Complexity | Best for purified samples or simple mixtures.[18] | Excellent for complex mixtures (e.g., cell lysates, formulations).[14] | LC provides essential separation prior to MS analysis, resolving components that would overlap in a direct MALDI analysis. |
| Ionization Profile | Predominantly singly charged ions ([M+H]⁺).[10] | Series of multiply charged ions ([M+nH]ⁿ⁺).[10] | The laser desorption process in MALDI is energetic but brief, favoring single protonation. ESI's gradual desolvation process allows for the accumulation of multiple charges. |
| Mass Accuracy | Good to Excellent (typically 5-50 ppm). | Excellent to Superb (< 5 ppm with Orbitrap/FT-ICR).[15] | Modern TOF analyzers are very accurate, but Orbitrap and FT-ICR analyzers, commonly paired with ESI, offer higher resolution and accuracy.[19][20] |
| Throughput | Very High (hundreds of samples per hour).[18] | Moderate (minutes to an hour per sample). | MALDI's plate-based format allows for rapid, automated acquisition. LC-MS is limited by the chromatography run time. |
| Salt/Buffer Tolerance | Moderately tolerant to non-volatile salts and buffers. | Very low tolerance; requires volatile buffers.[21] | Non-volatile salts will crystallize in the ESI source, suppressing the signal and contaminating the instrument. MALDI is more robust as salts can often be washed away from the dried droplet. |
| Data Interpretation | Simple; direct reading of the [M+H]⁺ peak.[10] | Requires deconvolution software to calculate MW from the charge state envelope.[15] | The simplicity of a MALDI spectrum is a direct result of its preference for creating singly charged ions. |
Decision Logic: Choosing the Right Technique
Caption: A simplified decision tree for selecting an MS technique for MW confirmation.
Building a Self-Validating System: Data Integrity and Troubleshooting
Acquiring a spectrum is only half the battle. Ensuring the data is accurate and correctly interpreted is paramount. A robust protocol is a self-validating one, with built-in checks for accuracy and common pitfalls.
The Critical Role of High-Resolution Mass Spectrometry (HRMS)
HRMS instruments (like TOF and Orbitrap) can measure m/z to several decimal places.[22] This "exact mass" measurement is incredibly powerful. For a small molecule, it can often distinguish between different elemental compositions that have the same nominal mass, providing a high degree of confidence in the compound's identity.[22][23][24] For example, HRMS can easily distinguish C₉H₈O₄ (aspirin, exact mass 180.04226) from C₁₀H₁₂N₂O (a different compound with a nominal mass of 180).
Common Pitfalls in Spectral Interpretation
-
Adduct Formation: Especially in ESI, ions other than protons can attach to the analyte, forming adducts. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[25][26][27] Mistaking an adduct peak for the molecular ion peak ([M+H]⁺) is a frequent source of error. Always check for peaks that are ~22 Da, ~38 Da, or ~17 Da higher than your expected molecular ion.
-
Contaminants: Signals from plasticizers, detergents, or residual solvents can appear in the spectrum. Running a solvent blank is essential to identify background signals.
-
Mass Calibration: Mass accuracy is not absolute. The instrument must be calibrated regularly using a known standard.[28] Without proper calibration, even a high-resolution instrument will produce inaccurate data.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Signal / Low Sensitivity | Sample concentration too low; poor ionization efficiency; non-volatile salts present (ESI); instrument needs tuning/cleaning.[28][29] | Concentrate sample; check for salts and perform buffer exchange; optimize source parameters (e.g., temperature, voltages); run a system suitability test and clean the ion source if necessary. |
| Inaccurate Mass | Instrument out of calibration; insufficient data points across the peak. | Recalibrate the instrument using the appropriate standard; ensure at least 10-15 data points are acquired across each chromatographic peak.[28] |
| Multiple Unexpected Peaks | Sample contamination; in-source fragmentation; presence of multiple adducts; sample degradation. | Run a blank injection; use a softer ionization method if possible; check for common adduct masses; re-prepare the sample fresh.[30] |
| Broad or Split Peaks (LC-MS) | Column overload; poor chromatography (e.g., wrong mobile phase); column degradation. | Dilute the sample; optimize the LC method; replace the LC column.[28] |
Conclusion
Confirming molecular weight by mass spectrometry is a cornerstone of modern chemical and biological analysis. MALDI-TOF MS offers unparalleled speed for the analysis of purified large molecules, providing simple, clear spectra. In contrast, LC-ESI-MS provides a more comprehensive analysis, seamlessly integrating separation with high-accuracy mass determination, making it the gold standard for complex mixtures and both small and large molecules.
As a researcher, understanding the fundamental principles and causal mechanisms behind each technique is your greatest asset. By choosing the appropriate technology, implementing rigorous, self-validating protocols, and interpreting data with a critical eye for common artifacts, you can generate molecular weight data that is not only accurate but also unequivocally trustworthy.
References
- 1. benchchem.com [benchchem.com]
- 2. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. mdanderson.org [mdanderson.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Ultrahigh resolution mass spectrometry and accurate mass measurements for high-throughput food lipids profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. measurlabs.com [measurlabs.com]
- 24. azolifesciences.com [azolifesciences.com]
- 25. support.waters.com [support.waters.com]
- 26. scribd.com [scribd.com]
- 27. acdlabs.com [acdlabs.com]
- 28. gmi-inc.com [gmi-inc.com]
- 29. gentechscientific.com [gentechscientific.com]
- 30. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is fundamental to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a critical component of sustainable research.
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding them in the principles of chemical safety and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated heterocyclic compound with specific risks that must be managed.
According to its classification under the Globally Harmonized System (GHS), this compound presents several hazards.[1] It is categorized as harmful if swallowed (Acute Toxicity, Oral) and causes significant skin and serious eye irritation.[1] Furthermore, some data suggests it may be harmful if inhaled or in contact with skin, and it may cause respiratory irritation.[1]
The "bromo" functional group places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent environmental pollutants if not handled correctly.[2][3]
The Causality Behind the Concern: Halogenated compounds can require high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins or furans. This is why they must be segregated from non-halogenated waste streams, which can be treated by different, often less energy-intensive, methods.[4]
The Regulatory Landscape: EPA and OSHA Compliance
In the United States, the disposal of laboratory chemical waste is primarily governed by two federal agencies:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[5][6]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulation (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[7][8][9] This includes ensuring proper training, use of personal protective equipment (PPE), and having emergency plans in place.[7][10]
Compliance is not optional. It is a legal requirement and a professional obligation. Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and implementing compliant procedures.[5]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from the moment it is generated.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Given the compound's irritant and potential toxicity hazards, all handling of waste must be conducted with appropriate PPE.
-
Perform all waste handling within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Wear appropriate chemical-resistant gloves. Nitrile gloves are a common standard, but always consult a glove compatibility chart for the specific solvents used in your waste mixture.
-
Use ANSI-rated safety glasses and a lab coat. A face shield is recommended if there is a risk of splashing.[12]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate a specific waste stream for "Halogenated Organic Waste." [2][4]
-
NEVER mix this compound waste with:
-
Remember: If you mix any amount of this halogenated compound with a non-halogenated solvent, the entire mixture must be treated and disposed of as halogenated waste.[2]
Step 3: Container Selection and Labeling
The waste container serves as the primary barrier between the hazardous material and the laboratory environment.
-
Container Choice: Use a clean, dry, and chemically compatible container with a secure, screw-top lid.[13] High-density polyethylene (HDPE) carboys are often a suitable choice. Ensure the container material will not react with or be degraded by the waste contents.
-
Labeling: Proper labeling is a strict regulatory requirement.[5][11] Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[3] The label must include:
-
The full chemical name of all contents: "this compound" and any solvents. Do not use abbreviations or chemical formulas.[2][5]
-
The approximate percentage of each component.
-
The accumulation start date (the date the first drop of waste is added).
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[5]
-
Generator information (your name, lab, and contact information).
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated location while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6][13]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[6]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[2][13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Volume Limits: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[13]
Step 5: Arranging for Final Disposal
Laboratory chemicals cannot be disposed of in the regular trash or poured down the drain.[5][11]
-
Contact EHS: Once the waste container is nearly full or has reached the accumulation time limit set by your institution (often 90 days for large quantity generators), arrange for a pickup from your EHS department or their designated hazardous waste contractor.[5][6][14]
-
Follow Institutional Procedures: Each institution has a specific process for requesting waste collection, which typically involves submitting an online form or a paper manifest.[5] Ensure all paperwork is completed accurately.
Summary of Key Information
| Parameter | Details | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 179943-57-8 | [1][15][16] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][15][16] |
| GHS Hazards | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [1] |
| Waste Classification | Halogenated Organic Hazardous Waste | [2][4] |
| Required PPE | Chemical fume hood, safety glasses, lab coat, chemical-resistant gloves. | [11][12] |
| Primary Disposal Route | Collection by institutional Environmental Health & Safety (EHS) for disposal via a licensed hazardous waste facility. | [5][6] |
| Forbidden Disposal | Do not dispose of in regular trash or down the drain. | [5][13] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure
Preparedness is key to safety. Every lab member must know how to respond in an emergency.[7]
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] For eye contact, use an emergency eyewash station. Remove contaminated clothing and seek immediate medical attention.
-
Minor Spill (Contained in Fume Hood): Use a chemical spill kit with an absorbent material appropriate for organic solvents. Place the used absorbent pads in a sealed bag or container, label it as hazardous waste, and request a pickup from EHS.[3]
-
Major Spill: Evacuate the immediate area. Alert colleagues and your supervisor. If there is a fire or inhalation risk, activate the fire alarm to evacuate the building. Call your institution's emergency number and EHS for a trained response team.[9]
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a direct reflection of our commitment to professional integrity and safety. By adhering to these protocols—grounded in regulatory standards and a scientific understanding of the material's hazards—we protect ourselves, our institutions, and our shared environment. Let this guide serve not just as a set of instructions, but as a resource to reinforce the safety-first mindset that must underpin all our research endeavors.
References
- 1. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
- 15. This compound [cymitquimica.com]
- 16. usbio.net [usbio.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
